Biotin-PEG3-C3-NH2
Description
Properties
CAS No. |
1374658-86-2 |
|---|---|
Molecular Formula |
C20H38N4O5S |
Molecular Weight |
446.6 g/mol |
IUPAC Name |
5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C20H38N4O5S/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m1/s1 |
InChI Key |
XNGTVIOREZIKAE-ZHALLVOQSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Biotin-PEG3-(CH2)3-NH2 TFA salt |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to Biotin-PEG3-C3-NH2: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker molecule. With its unique combination of a biotin (B1667282) moiety for affinity binding, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal amine group for conjugation, this reagent is of significant interest in various research and drug development areas, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).
Chemical Structure and IUPAC Name
This compound is characterized by a biotin molecule linked to a primary amine through a 15-atom spacer arm. This spacer consists of a triethylene glycol (PEG3) unit and a propyl (C3) chain.
Chemical Structure:
IUPAC Name: N-(3-(2-(2-(3-aminopropoxy)ethoxy)ethoxy)propyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide
The structure features a biotin group, which exhibits high-affinity binding to avidin (B1170675) and streptavidin, a hydrophilic PEG3 spacer that enhances solubility and reduces steric hindrance, and a terminal primary amine that serves as a reactive handle for conjugation to various molecules.
Physicochemical and Quantitative Data
The key properties of this compound are summarized in the table below, providing essential data for its use in experimental design.
| Property | Value | Reference |
| CAS Number | 183896-00-6 | [1] |
| Molecular Formula | C₂₀H₃₈N₄O₅S | [1][2] |
| Molecular Weight | 446.61 g/mol | [1][2] |
| Purity | >95% | |
| Appearance | Oil | |
| Color | Colorless to light yellow | |
| Solubility | Soluble in Methanol (≥ 175 mg/mL) | |
| Storage Conditions | Store at -20°C, sealed and protected from moisture. |
Experimental Protocols
The terminal primary amine of this compound allows for its conjugation to various molecules, most commonly those containing a carboxyl group or an N-hydroxysuccinimide (NHS) ester. Below are representative protocols for its application in bioconjugation and as a linker in PROTAC synthesis.
Protocol 1: General Protein Labeling via NHS Ester Chemistry
This protocol describes the conjugation of this compound to a protein containing an activated NHS ester.
Materials:
-
Protein-NHS ester conjugate
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment
Procedure:
-
Protein Preparation: Dissolve the protein-NHS ester conjugate in the amine-free buffer to a final concentration of 1-5 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by size exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.
-
Characterization: Confirm the biotinylation of the protein using appropriate methods such as a HABA assay or Western blot analysis with a streptavidin conjugate.
Protocol 2: Conceptual PROTAC Synthesis Workflow
This compound is a valuable tool in the development of PROTACs, which are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. This protocol outlines a conceptual workflow for synthesizing a PROTAC using this linker.
Materials:
-
Target Protein Ligand with a reactive carboxyl group or NHS ester
-
E3 Ligase Ligand with a compatible reactive group
-
This compound
-
Coupling reagents (e.g., HATU, HOBt, EDC) for carboxyl activation
-
Appropriate anhydrous solvents (e.g., DMF, DCM)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Target Protein Ligand (if necessary): If the target protein ligand contains a carboxylic acid, activate it using standard coupling reagents like HATU or a combination of EDC and NHS to form an NHS ester.
-
First Conjugation Step: React the activated target protein ligand with one of the functional groups of a bifunctional linker. In a stepwise synthesis, one would first conjugate the target protein ligand to a linker with a different orthogonal reactive group.
-
Introduction of this compound: In a modular approach, the amine group of this compound can be reacted with an activated carboxyl group on a pre-formed Ligand-Linker intermediate.
-
Second Conjugation Step: The remaining functional group on the linker is then reacted with the E3 ligase ligand.
-
One-Pot Synthesis (Alternative): In some cases, a one-pot reaction can be performed where the target protein ligand, E3 ligase ligand, and the bifunctional linker (if appropriately functionalized) are reacted together.
-
Purification: The final PROTAC molecule is purified from the reaction mixture using techniques such as preparative HPLC.
-
Characterization: The structure and purity of the synthesized PROTAC are confirmed by methods like LC-MS and NMR. The biotin tag can be used for affinity purification or detection in subsequent biological assays.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows involving this compound.
Caption: PROTAC Synthesis and Validation Workflow.
This diagram illustrates the key steps in synthesizing a PROTAC molecule using a linker like this compound, followed by the biological validation of its ability to induce target protein degradation. The biotin tag can be utilized for affinity pull-down experiments to confirm target engagement.
Caption: General Bioconjugation Workflow.
This diagram outlines a typical workflow for conjugating this compound to a molecule of interest, enabling a variety of downstream applications that leverage the high-affinity biotin-streptavidin interaction.
References
An In-Depth Technical Guide to Biotin-PEG3-C3-NH2: A Versatile Linker for Biotinylation and Proteolysis-Targeting Chimeras (PROTACs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotin-PEG3-C3-NH2 is a heterobifunctional molecule that integrates a biotin (B1667282) moiety, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. This unique architecture makes it a valuable tool in drug discovery and biochemical research, primarily in two key areas: as a linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) and as a reagent for the biotinylation of biomolecules. This guide provides a comprehensive overview of its chemical properties, applications, and detailed experimental protocols.
Core Properties of this compound
The molecular structure of this compound is designed for functionality and versatility. The terminal amine group allows for covalent conjugation to various molecules, while the biotin serves as a high-affinity handle for detection, purification, or binding to avidin (B1170675) and streptavidin. The PEG3 spacer enhances aqueous solubility and provides spatial separation between the conjugated moieties, minimizing steric hindrance.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C20H38N4O5S |
| Molecular Weight | 446.61 g/mol |
| CAS Number | 183896-00-6 |
| Appearance | Oil or solid |
| Solubility | Soluble in DMSO, DMF, Methanol |
| Storage | -20°C, sealed and protected from moisture |
Applications in Research and Drug Development
PROTAC Linker
This compound is extensively used as a PEG-based linker in the synthesis of PROTACs.[1][2][3][4] PROTACs are innovative therapeutic agents designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively degrade target proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, joined by a linker like this compound. The PEG linker in this context is crucial for optimizing the solubility, cell permeability, and efficacy of the final PROTAC molecule.
Biotinylation Reagent
The primary amine of this compound serves as a reactive handle for biotinylating biomolecules. It can be conjugated to molecules containing carboxylic acids (e.g., proteins with exposed aspartate or glutamate (B1630785) residues) or activated esters (e.g., NHS esters). This process, known as biotinylation, is a cornerstone technique for:
-
Affinity Purification: Immobilizing biotinylated proteins on avidin/streptavidin-coated supports.
-
Immunoassays: Detecting and quantifying proteins and other biomolecules.
-
Protein-Protein Interaction Studies: As a powerful tool for high-throughput analysis of protein-small molecule interactions.
The hydrophilic PEG spacer is advantageous as it imparts water solubility to the labeled molecule, which can reduce aggregation of the modified proteins in solution.
Signaling Pathway: The Ubiquitin-Proteasome System
PROTACs exert their function by co-opting the ubiquitin-proteasome pathway. Understanding this pathway is fundamental to appreciating the mechanism of action of PROTACs synthesized using linkers like this compound. The process involves a three-enzyme cascade (E1, E2, and E3) that tags a target protein with ubiquitin, marking it for degradation by the 26S proteasome.
References
Solubility Profile of Biotin-PEG3-C3-NH2 in Water and Dimethyl Sulfoxide (DMSO)
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Biotin-PEG3-C3-NH2, a bifunctional linker commonly utilized in proteomics and drug delivery applications, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the solubility of this reagent in both aqueous and organic solvents is critical for its effective use in experimental design, formulation, and bioconjugation strategies.
Quantitative Solubility Data
The solubility of this compound has been determined in both water and dimethyl sulfoxide (B87167) (DMSO). The presence of the hydrophilic polyethylene (B3416737) glycol (PEG) spacer significantly enhances its aqueous solubility compared to non-PEGylated biotin (B1667282) compounds[1][2][3][4]. The data are summarized in the table below for easy comparison.
| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (mM) | Remarks |
| Water | 446.60 | ~25[3] - 95 | ~56 - 212.7 | Sonication is recommended to facilitate dissolution. The PEG3 linker enhances solubility in aqueous environments. |
| DMSO | 446.60 | 245 | 548.6 | A stock solution of 10 mM in DMSO is also commonly reported. Sonication is recommended to aid dissolution. |
Note: The molecular weight of this compound is approximately 446.60 g/mol .
Experimental Protocols for Solubility Determination
The determination of solubility for a small molecule like this compound is typically achieved through the shake-flask method , which is considered the gold standard for thermodynamic solubility measurement. This method involves equilibrating an excess amount of the solid compound in the solvent of interest and subsequently quantifying the concentration of the dissolved substance in the supernatant.
2.1. Materials and Equipment
-
This compound (solid powder)
-
Deionized water (Milli-Q or equivalent)
-
Anhydrous DMSO
-
2 mL microcentrifuge tubes or glass vials
-
Orbital shaker or vortex mixer
-
Temperature-controlled incubator
-
Centrifuge capable of high-speed centrifugation
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (LC-MS)
-
Analytical balance
-
Pipettes
2.2. Detailed Methodology: Thermodynamic Solubility Assay
-
Preparation of the Test Substance: Accurately weigh a small amount (e.g., 2-5 mg) of this compound solid into a microcentrifuge tube or glass vial. An excess of the solid material is required to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired solvent (water or DMSO) to the tube containing the solid.
-
Equilibration: Tightly cap the tubes and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). The samples should be agitated for a sufficient period to reach equilibrium, typically 24-48 hours. This extended incubation allows for the dissolution and potential recrystallization to the most stable polymorphic form.
-
Phase Separation: After the equilibration period, the samples are centrifuged at high speed (e.g., 14,000 rpm for 15-30 minutes) to pellet the undissolved solid.
-
Supernatant Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet. For enhanced removal of any remaining particulate matter, the collected supernatant can be passed through a 0.22 µm syringe filter.
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze both the standard solutions and the supernatant from the solubility experiment using a suitable analytical method, such as HPLC-UV or LC-MS.
-
Construct a calibration curve from the data obtained with the standard solutions.
-
Determine the concentration of this compound in the experimental supernatant by interpolating its analytical signal on the calibration curve.
-
-
Data Reporting: The solubility is reported in mg/mL or as molarity (mM), specifying the solvent and the temperature at which the measurement was conducted.
Visualizing Solubility Relationships and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the key relationships and the experimental workflow described in this guide.
Caption: Solubility of this compound in Water and DMSO.
Caption: Workflow for determining thermodynamic solubility.
References
An In-depth Technical Guide to the Synthesis and Purification of Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Biotin-PEG3-C3-NH2, a versatile biotinylation reagent. This bifunctional linker, featuring a biotin (B1667282) moiety for strong avidin (B1170675) or streptavidin binding, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal primary amine for conjugation, is a valuable tool in various bioconjugation and drug delivery applications.[][] This guide details the synthetic route, purification strategies, and key data associated with this compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented in Table 1. This information is crucial for researchers in planning experiments and characterizing the final product.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈N₄O₅S | [3] |
| Molecular Weight | 446.61 g/mol | [3] |
| Purity | >95% | |
| Appearance | White to off-white solid or oil | |
| Solubility | Soluble in water, DMSO, DMF | [] |
| Storage Conditions | -20°C, protected from moisture |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the preparation of a protected diamine PEG linker, followed by coupling with an activated biotin derivative and subsequent deprotection.
Synthetic Pathway Overview
The overall synthetic strategy is depicted in the following workflow diagram.
Experimental Protocols
Step 1: Synthesis of N-(3-Aminopropyl)-tert-butylcarbamate (Boc-NH-(CH₂)₃-NH₂)
This step involves the mono-protection of 1,3-diaminopropane using di-tert-butyl dicarbonate (Boc)₂O.
-
Materials:
-
1,3-Diaminopropane
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve a large excess of 1,3-diaminopropane (e.g., 10 equivalents) in DCM and cool the solution to 0°C in an ice bath.
-
Slowly add a solution of (Boc)₂O (1 equivalent) in DCM to the cooled diamine solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica (B1680970) gel column chromatography to yield N-(3-aminopropyl)-tert-butylcarbamate as a colorless oil.
-
Step 2: Synthesis of the PEGylated Linker
This step involves the reaction of the mono-protected diamine with a suitable PEG derivative. For this guide, a plausible route using a tosylated PEG derivative is described.
-
Materials:
-
N-(3-Aminopropyl)-tert-butylcarbamate
-
Triethylene glycol bis(p-toluenesulfonate)
-
Acetonitrile (B52724) (ACN)
-
Potassium carbonate (K₂CO₃)
-
-
Procedure:
-
Dissolve N-(3-aminopropyl)-tert-butylcarbamate and a molar excess of triethylene glycol bis(p-toluenesulfonate) in anhydrous ACN.
-
Add K₂CO₃ to the mixture and heat the reaction at reflux with stirring for 24-48 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the mono-Boc-protected amino-PEGylated linker.
-
Step 3: Coupling with Biotin-NHS Ester
The free amine of the PEGylated linker is then reacted with an activated biotin derivative.
-
Materials:
-
Mono-Boc-protected amino-PEGylated linker
-
Biotin-N-hydroxysuccinimide ester (Biotin-NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
-
Procedure:
-
Dissolve the mono-Boc-protected amino-PEGylated linker in anhydrous DMF.
-
Add TEA to the solution, followed by the addition of Biotin-NHS ester.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, the solvent is typically removed under vacuum.
-
Step 4: Deprotection of the Boc Group
The final step is the removal of the Boc protecting group to yield the desired product.
-
Materials:
-
Boc-protected Biotin-PEG3-C3-NH₂
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected Biotin-PEG3-C3-NH₂ in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the solution under reduced pressure to remove the TFA and DCM.
-
The crude product is then purified.
-
Purification of this compound
Purification of the final product is critical to remove unreacted starting materials, by-products, and residual solvents. A combination of chromatographic techniques is typically employed.
Purification Workflow
Detailed Purification Protocols
Silica Gel Column Chromatography
This technique is effective for removing less polar impurities.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase: A gradient of methanol (B129727) in dichloromethane (e.g., 0% to 20% methanol) is a common starting point. The exact gradient will need to be optimized based on TLC analysis of the crude product. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the mobile phase can improve the chromatography of amines by reducing tailing on the silica gel.
-
Procedure:
-
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
-
Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the gradient mobile phase, collecting fractions.
-
Analyze the fractions by TLC or LC-MS to identify those containing the desired product.
-
Combine the pure fractions and concentrate under reduced pressure.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution technique suitable for final purification to achieve high purity.
-
Stationary Phase: C18 silica gel column
-
Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA). The gradient will need to be optimized for the specific product.
-
Procedure:
-
Dissolve the partially purified product in the initial mobile phase.
-
Inject the solution onto the equilibrated RP-HPLC column.
-
Run the gradient and collect fractions corresponding to the product peak, which can be detected by UV absorbance (typically around 210-220 nm for the amide bonds).
-
Combine the pure fractions and lyophilize to obtain the final product as a TFA salt. If the free amine is required, a subsequent workup or ion-exchange chromatography may be necessary.
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the biotin moiety, the PEG linker (a prominent signal around 3.6 ppm), and the propyl chains.
-
Mass Spectrometry (ESI-MS): The mass spectrum should show a major peak corresponding to the molecular weight of the protonated molecule [M+H]⁺.
This comprehensive guide provides a detailed framework for the synthesis and purification of this compound, empowering researchers to produce this valuable reagent for their specific applications in drug development and bioconjugation.
References
The Pivotal Role of the PEG3 Spacer in Biotin-PEG3-C3-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conjugation of biotin (B1667282) to molecules of interest is a cornerstone of modern biotechnology, enabling a vast array of applications from affinity purification to targeted drug delivery. The choice of linker connecting biotin to its target is critical for the success of these applications. This technical guide provides an in-depth analysis of the function of the polyethylene (B3416737) glycol (PEG) spacer, specifically the tri-ethylene glycol (PEG3) unit, in the context of the versatile biotinylation reagent, Biotin-PEG3-C3-NH2. We will explore the physicochemical properties conferred by the PEG3 spacer, present quantitative data on its impact, and provide detailed experimental protocols for its use.
Introduction: The Molecular Architecture of this compound
This compound is a heterobifunctional linker comprised of three key components:
-
Biotin: A vitamin with an exceptionally high and specific affinity for streptavidin and avidin (B1170675) (Kd ≈ 10-14 to 10-15 M).[1][2][3] This interaction is one of the strongest non-covalent bonds known in nature, forming the basis of numerous detection and purification systems.
-
C3-NH2 (Propylamine): A terminal primary amine group that serves as a reactive handle for conjugation to target molecules. This amine can readily react with activated carboxylic acids (e.g., NHS esters) or can be coupled to carboxylic acids using carbodiimide (B86325) chemistry (e.g., EDC) to form stable amide bonds.[4][5]
-
PEG3 Spacer: A short chain of three repeating ethylene (B1197577) glycol units that physically separates the biotin moiety from the conjugated target molecule.
The strategic inclusion of the PEG3 spacer is not merely for extension; it imparts several crucial properties to the molecule that enhance its performance in a variety of biochemical applications.
Core Functions of the PEG3 Spacer
The PEG3 spacer plays a multifaceted role in optimizing the functionality of this compound. Its primary contributions are enhancing solubility, minimizing steric hindrance, and improving biocompatibility.
Enhanced Hydrophilicity and Solubility
Polyethylene glycol is a highly hydrophilic polymer. The incorporation of the PEG3 spacer significantly increases the aqueous solubility of the biotinylation reagent and the resulting conjugate. Biotin itself has limited solubility in aqueous buffers at neutral pH. This can lead to challenges in preparing stock solutions and can cause aggregation and precipitation of biotinylated proteins, particularly those that are inherently hydrophobic. The PEG3 spacer mitigates these issues, ensuring that the biotinylated molecule remains soluble and functional in physiological conditions.
Data Presentation: Comparative Solubility
| Compound | Solvent | Solubility |
| Biotin | Water (25°C) | ~0.22 mg/mL |
| DMSO | ~49 mg/mL | |
| Biotin-PEG3-Amine | Water | ~25 mg/mL |
| DMSO | Soluble |
Table 1: This table summarizes the significant increase in aqueous solubility conferred by the PEG3 spacer.
Reduction of Steric Hindrance
The biotin-binding sites in streptavidin are located deep within the protein's structure. When biotin is directly conjugated to a large molecule, such as a protein or an antibody, steric hindrance can prevent the biotin moiety from efficiently accessing these binding pockets. The PEG3 spacer acts as a flexible arm, extending the biotin away from the surface of the conjugated molecule. This increased distance and flexibility minimizes spatial constraints, allowing for more efficient and robust binding to streptavidin.
Improved Biocompatibility and Reduced Immunogenicity
PEG is well-known for its biocompatibility and non-immunogenic nature. While the short PEG3 chain in this compound is less impactful in this regard than long-chain PEGylation, it still contributes to a more "stealth-like" character of the biotinylated molecule, potentially reducing non-specific interactions with other proteins and cellular components.
Applications and Experimental Workflows
The unique properties imparted by the PEG3 spacer make this compound a valuable tool in several advanced applications, most notably in the development of Proteolysis Targeting Chimeras (PROTACs).
PROTACs: A Revolution in Targeted Protein Degradation
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome. This compound serves as a versatile linker in the synthesis of PROTACs, where the amine group is used to connect to either the POI-binding ligand or the E3 ligase-binding ligand. The PEG3 spacer provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
Mandatory Visualization: PROTAC Mechanism of Action
References
- 1. organic chemistry - Is Biotin water-soluble or fat soluble? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Biotin-PEG3-NH2 | CAS:359860-27-8 | Biopharma PEG [biochempeg.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Biotin | C10H16N2O3S | CID 171548 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Biotin - LKT Labs [lktlabs.com]
A Comprehensive Guide to Amine-Reactive Biotinylation for Research Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in modern life sciences research. The exceptionally high affinity and specificity of the interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin form the basis for numerous applications in detection, purification, and immobilization of proteins, nucleic acids, and other biomolecules. Among the various chemical strategies for biotinylation, targeting primary amines is the most common due to the abundance of lysine (B10760008) residues and N-termini on proteins. This guide provides a detailed overview of amine-reactive biotinylation reagents, their properties, and protocols for their effective use in research settings.
Core Principles of Amine-Reactive Biotinylation
The most widely utilized amine-reactive biotinylation reagents are N-hydroxysuccinimide (NHS) esters. These reagents efficiently react with primary amino groups (-NH₂) present on the side chains of lysine residues and the N-terminus of polypeptides within a pH range of 7-9, forming stable and irreversible amide bonds. The general reaction mechanism involves the nucleophilic attack of the deprotonated primary amine on the NHS ester, leading to the formation of an amide bond and the release of the NHS leaving group.
A key distinction among NHS ester reagents is their solubility and membrane permeability. Standard NHS-biotin reagents are hydrophobic and must be dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to an aqueous reaction mixture. These reagents are cell-membrane permeable and can be used to label intracellular proteins. In contrast, sulfo-NHS-biotin reagents incorporate a sulfonate group on the NHS ring, rendering them water-soluble and membrane-impermeable. This property makes them ideal for selectively labeling cell surface proteins.
Selecting the Appropriate Amine-Reactive Biotinylation Reagent
The choice of biotinylation reagent depends on several factors, including the nature of the target molecule, the desired application, and the experimental conditions. Key characteristics to consider are the spacer arm length, cleavability, and solubility.
-
Spacer Arm: A longer spacer arm can reduce steric hindrance when the biotinylated molecule interacts with avidin or streptavidin, which can be crucial for maintaining the biological activity of the target molecule and ensuring efficient binding.
-
Cleavability: For applications requiring the release of the biotinylated molecule after capture, cleavable reagents containing a disulfide bond (cleaved by reducing agents) or other cleavable linkers are available.
-
Solubility and PEGylation: As mentioned, sulfo-NHS esters offer enhanced water solubility. Further increasing solubility and reducing aggregation can be achieved with PEGylated biotinylation reagents, which incorporate polyethylene (B3416737) glycol (PEG) spacers.
Comparison of Common Amine-Reactive Biotinylation Reagents
| Reagent Name | Spacer Arm Length (Å) | Cleavable? | Solubility | Membrane Permeable? | Key Features |
| NHS-Biotin | 13.5 | No | Organic Solvents (DMSO, DMF) | Yes | Standard reagent for intracellular protein labeling. |
| Sulfo-NHS-Biotin | 13.5 | No | Water | No | Ideal for cell surface protein labeling. |
| NHS-LC-Biotin | 22.4 | No | Organic Solvents (DMSO, DMF) | Yes | Long-chain spacer to reduce steric hindrance. |
| Sulfo-NHS-LC-Biotin | 22.4 | No | Water | No | Water-soluble with a long-chain spacer. |
| NHS-LC-LC-Biotin | 30.5 | No | Organic Solvents (DMSO, DMF) | Yes | Extra-long spacer for applications with significant steric hindrance. |
| Sulfo-NHS-LC-LC-Biotin | 30.5 | No | Water | No | Water-soluble with an extra-long spacer. |
| NHS-SS-Biotin | 24.3 | Yes (Disulfide) | Organic Solvents (DMSO, DMF) | Yes | Thiol-cleavable linker for reversible biotinylation. |
| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide) | Water | No | Water-soluble and thiol-cleavable. |
| NHS-PEG4-Biotin | 29.0 | No | Organic Solvents (DMSO, DMF) | Yes | PEG spacer enhances solubility and reduces aggregation. |
| Sulfo-NHS-PEG4-Biotin | 29.0 | No | Water | No | Water-soluble with a PEG spacer. |
Experimental Protocols
General Considerations for Biotinylation Reactions
-
Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine (B1666218), as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) or bicarbonate buffers at pH 7.2-8.5 are recommended.
-
Reagent Preparation: NHS-biotin reagents are moisture-sensitive and should be stored with a desiccant. Dissolve the reagent in the appropriate solvent (DMSO/DMF for NHS esters, water for sulfo-NHS esters) immediately before use, as the NHS ester moiety can hydrolyze in aqueous solutions.
-
Molar Excess of Biotin Reagent: The optimal molar ratio of biotin reagent to protein depends on the concentration of the protein and the desired degree of labeling. For concentrated protein solutions (1-10 mg/mL), a 20-fold molar excess is a good starting point. For more dilute solutions, a higher molar excess may be required.
-
Quenching the Reaction: After the desired incubation time, the reaction should be quenched by adding a buffer containing primary amines (e.g., Tris-HCl) to consume the excess unreacted NHS-biotin.
-
Removal of Excess Biotin: Unreacted biotin reagent and the NHS leaving group should be removed from the biotinylated protein. This is typically achieved by dialysis, desalting columns, or spin filtration.
Protocol 1: Biotinylation of Proteins in Solution
This protocol provides a general procedure for biotinylating a purified protein in an aqueous solution.
Materials:
-
Purified protein in an amine-free buffer (e.g., PBS, pH 7.4)
-
Amine-reactive biotinylation reagent (e.g., NHS-LC-Biotin)
-
Anhydrous DMSO or DMF (for non-sulfonated reagents)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein sample is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.
-
Calculate Molar Quantities:
-
Calculate the moles of protein to be labeled.
-
Determine the desired molar excess of the biotinylation reagent (e.g., 20-fold).
-
Calculate the moles and mass of the biotinylation reagent required.
-
-
Prepare Biotin Reagent Stock Solution: Immediately before use, dissolve the calculated amount of the biotinylation reagent in the appropriate solvent (e.g., DMSO for NHS-LC-Biotin) to create a concentrated stock solution (e.g., 10 mM).
-
Biotinylation Reaction: Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quench Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin and the NHS by-product using a desalting column or by dialyzing the sample against an appropriate buffer (e.g., PBS).
-
Storage: Store the biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.
Protocol 2: Cell Surface Biotinylation
This protocol is designed for the selective labeling of proteins on the surface of living cells using a membrane-impermeable sulfo-NHS ester.
Materials:
-
Suspension or adherent cells
-
Ice-cold PBS (pH 8.0)
-
Sulfo-NHS-biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin)
-
Quenching buffer (e.g., 100 mM glycine in PBS)
-
Cell lysis buffer
Procedure:
-
Cell Preparation:
-
For suspension cells, wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture media. Resuspend the cells in ice-cold PBS at a concentration of approximately 25 x 10⁶ cells/mL.
-
For adherent cells, wash the culture plates three times with ice-cold PBS (pH 8.0).
-
-
Prepare Biotin Reagent Solution: Immediately before use, dissolve the sulfo-NHS-biotin reagent in ice-cold PBS to the desired final concentration (typically 0.25-1 mg/mL).
-
Biotinylation Reaction:
-
For suspension cells, add the biotin reagent solution to the cell suspension.
-
For adherent cells, add the biotin reagent solution to the culture plate, ensuring the cells are completely covered.
-
-
Incubation: Incubate the cells on ice for 30 minutes with gentle agitation. Performing the reaction on ice minimizes the internalization of the biotin reagent.
-
Quench Reaction: Wash the cells three times with ice-cold quenching buffer to remove and inactivate any unreacted biotin reagent.
-
Cell Lysis: After the final wash, the cells can be lysed using an appropriate lysis buffer for downstream applications such as immunoprecipitation or western blotting.
Determination of Biotin Incorporation: The HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation. HABA forms a complex with avidin that absorbs light at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA from the avidin, causing a decrease in absorbance at 500 nm that is proportional to the amount of biotin in the sample.
Protocol 3: HABA Assay
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample
-
Spectrophotometer and cuvettes
Procedure:
-
Prepare HABA/Avidin Solution: Prepare a solution of HABA and avidin in PBS.
-
Measure Baseline Absorbance: Pipette a known volume of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm.
-
Add Biotinylated Sample: Add a known volume of the biotinylated protein sample to the cuvette and mix well.
-
Measure Final Absorbance: Incubate for a few minutes to allow the biotin to displace the HABA, and then measure the absorbance at 500 nm again.
-
Calculate Biotin Concentration: The change in absorbance is used to calculate the concentration of biotin in the sample, from which the moles of biotin per mole of protein can be determined.
Visualizing Workflows and Mechanisms
Reaction of NHS-Ester with a Primary Amine
Caption: Reaction mechanism of an NHS-ester with a primary amine.
Decision Tree for Selecting an Amine-Reactive Biotinylation Reagent
Caption: Decision tree for selecting a suitable amine-reactive biotinylation reagent.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Biotinylation Efficiency | - Inactive (hydrolyzed) biotin reagent. - Competing primary amines in the buffer. - Insufficient molar excess of biotin reagent. - Suboptimal reaction pH. | - Use fresh, properly stored reagent. - Perform buffer exchange into an amine-free buffer. - Increase the molar ratio of biotin reagent to protein. - Ensure the reaction pH is between 7.2 and 8.5. |
| Protein Precipitation | - Use of a hydrophobic NHS-biotin reagent with a protein prone to aggregation. - High degree of biotinylation altering protein properties. | - Use a water-soluble sulfo-NHS or PEGylated biotin reagent. - Reduce the molar excess of the biotin reagent or shorten the incubation time. |
| Loss of Protein Activity | - Biotinylation of a lysine residue critical for protein function. | - Reduce the molar excess of the biotin reagent to decrease the number of biotin labels per protein. - Consider alternative biotinylation chemistries that target other functional groups (e.g., sulfhydryls). |
| High Background in Downstream Assays | - Incomplete removal of excess, non-reacted biotin. | - Ensure thorough purification of the biotinylated protein using dialysis or desalting columns. |
Conclusion
Amine-reactive biotinylation is a powerful and versatile technique for labeling proteins and other biomolecules for a wide array of research applications. A thorough understanding of the different types of available reagents and the key parameters influencing the biotinylation reaction is crucial for experimental success. By carefully selecting the appropriate reagent and optimizing the reaction conditions, researchers can effectively utilize this technology to advance their scientific discoveries.
An In-depth Technical Guide to PROTAC Linkers: Featuring Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that, instead of merely inhibiting disease-causing proteins, harnesses the cell's own machinery to eliminate them.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] This tripartite assembly forms a ternary complex (POI-PROTAC-E3 ligase), which facilitates the transfer of ubiquitin from the E3 ligase to the POI.[3] The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC molecule is released to engage in another cycle of degradation. This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations.
The linker component of a PROTAC, far from being a passive spacer, plays a critical role in its overall efficacy. The length, composition, and rigidity of the linker influence the formation and stability of the ternary complex, as well as the physicochemical properties of the PROTAC, such as solubility and cell permeability. This guide will provide a detailed exploration of PROTAC linkers, with a specific focus on the versatile Biotin-PEG3-C3-NH2 linker, and will furnish researchers with the quantitative data, experimental protocols, and conceptual diagrams necessary for the rational design of novel protein degraders.
The Multifaceted Role of PROTAC Linkers
The linker is a critical determinant of a PROTAC's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties. Linkers can be broadly classified into two main categories: flexible and rigid.
-
Flexible Linkers: The most common types of flexible linkers are based on polyethylene (B3416737) glycol (PEG) and alkyl chains. Their conformational freedom allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.
-
PEG Linkers: Composed of repeating ethylene (B1197577) glycol units, PEG linkers enhance the hydrophilicity and aqueous solubility of PROTACs. This can be particularly advantageous for the often large and lipophilic PROTAC molecules.
-
Alkyl Chains: These simple hydrocarbon chains are synthetically accessible and offer a high degree of flexibility. However, they are generally hydrophobic, which can sometimes negatively impact solubility.
-
-
Rigid Linkers: These linkers often incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to introduce conformational constraints. This can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, potentially leading to increased potency and selectivity.
This compound: A Versatile PROTAC Linker
This compound is a bifunctional linker that incorporates several key features beneficial for PROTAC development. It consists of a biotin (B1667282) moiety, a PEG3 spacer, and a C3-amine group.
-
Biotin: The biotin component can be leveraged for various applications in PROTAC research. Its high-affinity interaction with streptavidin can be used for:
-
Affinity Purification: Biotinylated PROTACs can be used to pull down the POI and its interacting partners from cell lysates, aiding in target validation and proteomics studies.
-
Target Engagement Studies: The biotin tag can be used in assays to confirm that the PROTAC is binding to its intended target within the cell.
-
-
PEG3 Spacer: The three-unit polyethylene glycol spacer provides hydrophilicity, which can improve the solubility of the PROTAC molecule. It also offers a degree of flexibility, which is often crucial for the formation of a stable and productive ternary complex.
-
C3-Amine Group: The terminal amine group provides a reactive handle for conjugation to either the POI ligand or the E3 ligase ligand, allowing for the modular synthesis of PROTAC libraries.
Quantitative Analysis of Linker Performance
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target degradation). The following tables summarize quantitative data on the impact of linker composition and length on PROTAC performance.
| Target Protein | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | < 12 | No degradation | - | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 12 - 29 | Submicromolar | - | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 21 | 3 | 96 | |
| Tank-binding kinase 1 (TBK1) | Alkyl/Ether | 29 | 292 | 76 | |
| Bruton's tyrosine kinase (BTK) | PEG | 6 | 2.2 | 97 | |
| SOS1 | Alkyl | 5 methylene (B1212753) units | 15,700 | 100 |
| Target Protein | Linker Type | Linker Composition | Degradation Efficacy | Reference |
| Estrogen Receptor α (ERα) | PEG | 12-atom PEG | Effective | |
| Estrogen Receptor α (ERα) | PEG | 16-atom PEG | More Potent | |
| Androgen Receptor (AR) | Flexible (PEG) | - | Exhibited degradation | |
| Androgen Receptor (AR) | Rigid (Disubstituted phenyl) | - | More potent degradation | |
| Cereblon (CRBN) | Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease | |
| Cereblon (CRBN) | PEG | Three PEG units | Weak degradation |
Signaling Pathways and Experimental Workflows
PROTAC-Mediated Protein Degradation Pathway
The following diagram illustrates the key steps in the PROTAC-mediated degradation of a target protein via the ubiquitin-proteasome system.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General Workflow for PROTAC Development
The development and evaluation of a novel PROTAC involves a systematic workflow, from initial design to in-cell characterization.
Caption: A typical workflow for the design and evaluation of PROTACs.
Experimental Protocols
Synthesis of this compound
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol is to confirm the formation of the POI-PROTAC-E3 ligase ternary complex in a cellular context.
Materials:
-
Cells treated with the PROTAC of interest.
-
Lysis buffer (e.g., RIPA buffer).
-
Antibody against the E3 ligase (e.g., anti-Cereblon or anti-VHL) or the POI for immunoprecipitation.
-
Antibodies for Western blot detection of the POI and the E3 ligase.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Lysis: Lyse the treated cells with ice-cold lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with the primary antibody overnight at 4°C, followed by incubation with Protein A/G beads for 2 hours.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Analyze the eluted samples by Western blotting, probing for the presence of both the POI and the E3 ligase.
Target Ubiquitination Assay (Immunoprecipitation-Western Blot)
This assay is used to detect the ubiquitination of the target protein following PROTAC treatment.
Materials:
-
Cells treated with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Lysis buffer.
-
Antibody against the POI for immunoprecipitation.
-
Antibody against ubiquitin for Western blot detection.
-
Protein A/G magnetic beads.
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor, then lyse the cells.
-
Immunoprecipitation: Immunoprecipitate the POI from the cell lysates using an antibody specific to the POI.
-
Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and perform a Western blot using an anti-ubiquitin antibody to detect the polyubiquitinated POI.
Cell-Based Protein Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the POI.
-
PROTAC of interest.
-
Lysis buffer (e.g., RIPA buffer).
-
Primary antibody against the POI.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a specified time.
-
Cell Lysis: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer.
-
Incubate with the primary antibody against the POI.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the DC50 and Dmax values from the dose-response curves.
-
Conclusion
PROTAC technology is a rapidly evolving field with immense therapeutic potential. The linker component is a critical design element that significantly impacts the efficacy of these novel drugs. A thorough understanding of the interplay between linker composition, length, and flexibility is paramount for the rational design of potent and selective protein degraders. The versatile this compound linker exemplifies the modularity and functionality that can be incorporated into PROTAC design to facilitate both degradation and downstream analysis. By leveraging the quantitative data, detailed protocols, and conceptual frameworks presented in this guide, researchers will be better equipped to advance the development of the next generation of targeted protein degradation therapeutics.
References
Technical Guide: Biotin-PEG3-C3-NH2 in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Biotin-PEG3-C3-NH2, a versatile heterobifunctional linker molecule. It is designed to assist researchers in its application, particularly in the burgeoning field of targeted protein degradation and microarray technologies. This document outlines its chemical properties, lists key suppliers, and provides a foundational understanding of its use in experimental settings.
Introduction to this compound
This compound is a chemical tool comprised of three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a primary amine group. The biotin group provides a high-affinity binding handle for streptavidin-based detection and purification systems. The PEG spacer (in this case, with three ethylene (B1197577) glycol units) enhances solubility in aqueous buffers and provides spatial separation between the biotin and the conjugated molecule, minimizing steric hindrance. The terminal primary amine allows for covalent linkage to various molecules, such as proteins, peptides, or small molecule drugs, typically through amide bond formation with carboxylic acids or reactions with other amine-reactive functional groups.
A significant application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. In this context, this compound can serve as a component of the linker that connects the target-binding ligand to the E3 ligase-binding ligand. The biotin tag can then be used for detection, purification, or functional studies of the resulting PROTAC molecule.
Physicochemical Properties and Supplier Information
The following table summarizes the key quantitative data for this compound and lists several suppliers with their respective catalog numbers.
| Property | Value |
| Molecular Formula | C20H38N4O5S |
| Molecular Weight | 446.60 - 446.61 g/mol |
| CAS Number | 183896-00-6 |
| Purity | >95% - >96% |
| Appearance | (Typically) White to off-white solid |
| Solubility | Soluble in DMSO (e.g., 10 mM) |
| Storage Conditions | Powder: -20°C, sealed from moisture. Stock Solution: -80°C (up to 6 months), -20°C (up to 1 month) |
| Supplier | Catalog Number |
| Precise PEG | VB-4022 |
| Immunomart | HY-140902A |
| MedchemExpress | HY-140902A |
| InvivoChem | V-140902A |
| Y-PE | Y-PE-5223 |
Conceptual Experimental Workflow: PROTAC Synthesis
While specific, detailed experimental protocols for the direct use of this compound were not found in the initial search, a general workflow for its application in PROTAC synthesis can be conceptualized. The primary amine of this compound can be coupled to a molecule containing a carboxylic acid or another suitable functional group to form one part of the PROTAC linker.
Below is a DOT script and the corresponding diagram illustrating a high-level workflow for synthesizing a biotinylated PROTAC and its subsequent use in a pulldown assay.
Caption: A conceptual workflow for the synthesis of a biotinylated PROTAC using this compound and its subsequent application in a streptavidin-based pulldown assay to isolate the target protein.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The signaling pathway diagram below, generated using the DOT language, illustrates this process.
Caption: The mechanism of action for a PROTAC, illustrating the formation of a ternary complex, subsequent ubiquitination of the target protein, and its degradation by the proteasome.
Future Directions and Conclusion
This compound is a valuable tool for researchers in drug discovery and chemical biology. Its utility as a linker in the construction of PROTACs is a primary application, enabling the development of novel therapeutics that target previously "undruggable" proteins. Further research into optimizing linker length and composition is an active area of investigation to enhance the efficacy and selectivity of PROTACs. The biotin moiety also facilitates a wide range of biochemical and analytical techniques, including affinity purification, pull-down assays, and surface immobilization for microarray-based screening. As the field of targeted protein degradation continues to expand, the demand for well-characterized and versatile linkers like this compound is expected to grow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | PROTAC Linkers | 183896-00-6 | Invivochem [invivochem.com]
- 4. This compound | CAS#:1374658-86-2 | Chemsrc [chemsrc.com]
- 5. targetmol.com [targetmol.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Biotin-PEG-Amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of biotin-PEG-amine, a versatile heterobifunctional linker widely used in biotechnology, drug delivery, and diagnostics. This document details its structural characteristics, solubility, and reactivity, and provides standardized protocols for its characterization and application in bioconjugation.
Introduction
Biotin-PEG-amine is a chemical compound that combines three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group.[1][2] This unique structure allows for the specific and high-affinity binding of biotin to avidin (B1170675) or streptavidin, while the PEG spacer enhances solubility, reduces steric hindrance, and improves the biocompatibility of the conjugate.[3][4] The primary amine serves as a reactive handle for covalent attachment to various functional groups on biomolecules or surfaces.[5] These properties make biotin-PEG-amine an invaluable tool for applications such as targeted drug delivery, immunoassays, affinity purification, and cell surface labeling.
Physical and Chemical Properties
Biotin-PEG-amine is typically a white to off-white, amorphous or crystalline solid. The physical and chemical properties can vary depending on the length of the PEG spacer. The following tables summarize the key properties for common short-chain biotin-PEG-amine variants.
Table 1: General Physical and Chemical Properties
| Property | Description |
| Appearance | White to off-white solid. May appear as a waxy or sticky solid for very low molecular weight PEGs. |
| Purity | Typically ≥95% as determined by HPLC. |
| Storage Conditions | Store at -20°C, protected from moisture and light. It is recommended to desiccate the product for long-term stability. |
| Stability | Stable for at least two years when stored correctly in solid form. Solutions should be prepared fresh as the amine group can be reactive. |
| Shipping | Typically shipped at ambient temperature for short durations. |
Table 2: Molecular Properties of Common Biotin-PEG-Amine Variants
| Compound Name | PEG Units (n) | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Biotin-PEG2-Amine | 2 | C₁₆H₃₀N₄O₄S | 374.50 | 138529-46-1 |
| Biotin-PEG3-Amine | 3 | C₁₈H₃₄N₄O₅S | 418.55 | 359860-27-8 |
| Biotin-PEG4-Amine | 4 | C₂₀H₃₈N₄O₆S | 462.60 | 663171-32-2 |
Data sourced from
Table 3: Solubility Properties
| Solvent | Solubility |
| Water & Aqueous Buffers | Good / Soluble. The PEG chain imparts hydrophilicity. |
| Dimethyl Sulfoxide (DMSO) | Soluble. |
| Dimethylformamide (DMF) | Soluble. |
| Methanol (MeOH) | Soluble. |
| Ethanol | Soluble. |
| Chloroform, Methylene Chloride | Soluble. |
| Toluene | Less soluble. |
| Ether | Not soluble. |
Reactivity and Applications
The primary amine group of biotin-PEG-amine is a versatile functional group that can react with several moieties to form stable covalent bonds.
Reactivity
-
Carboxylic Acids (-COOH): The amine group readily reacts with carboxyl groups (e.g., on aspartate or glutamate (B1630785) residues of proteins) in the presence of a carbodiimide (B86325) activator, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a stable amide bond. This reaction is often performed in the presence of N-hydroxysuccinimide (NHS) to improve efficiency.
-
Activated Esters (e.g., NHS esters): Biotin-PEG-amine reacts efficiently with N-hydroxysuccinimide (NHS) esters in buffers with a pH of 7-9 to form a stable amide linkage.
-
Aldehydes and Ketones: The amine can react with carbonyl groups to form a Schiff base, which can be subsequently reduced to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride.
Key Applications
-
Targeted Drug Delivery: Biotin-PEG-amine is used to functionalize nanoparticles, liposomes, or drug molecules. The biotin moiety targets cells that overexpress biotin receptors, leading to enhanced cellular uptake of the therapeutic agent.
-
Bioconjugation and Molecular Labeling: It is widely used to biotinylate proteins, antibodies, nucleic acids, and other biomolecules for detection, purification, or immobilization.
-
Immunoassays: Biotinylated molecules are central to various assay formats, including ELISA and Western blotting, where streptavidin-enzyme conjugates are used for signal amplification.
-
Affinity Purification: The strong biotin-streptavidin interaction allows for the efficient purification of biotinylated molecules and their binding partners from complex mixtures.
-
Surface Modification: It is used to modify surfaces of biosensors, microarrays, and nanoparticles to facilitate the immobilization of biomolecules.
Experimental Protocols
Characterization of Biotin-PEG-Amine
4.1.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
-
Objective: To confirm the chemical structure of biotin-PEG-amine.
-
Sample Preparation: Dissolve a small amount of the biotin-PEG-amine in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Chloroform-d (CDCl₃).
-
Expected Spectrum: The ¹H NMR spectrum will show characteristic peaks for the biotin moiety, the repeating ethylene (B1197577) glycol units of the PEG spacer, and the protons adjacent to the terminal amine group.
-
Biotin Moiety: Protons of the biotin ring structure typically appear in the region of 2.5-4.5 ppm.
-
PEG Spacer: A prominent, broad singlet corresponding to the -CH₂-CH₂-O- repeating units of the PEG chain is typically observed around 3.6 ppm.
-
Amine Terminus: Protons on the carbons adjacent to the primary amine will show distinct chemical shifts.
-
4.1.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the key functional groups present in biotin-PEG-amine.
-
Sample Preparation: The sample can be analyzed as a solid using an ATR (Attenuated Total Reflectance) accessory or prepared as a KBr pellet.
-
Expected Spectrum: The FTIR spectrum will display characteristic absorption bands for the functional groups.
-
N-H Stretching (Amine and Amide): Broad peaks in the region of 3300-3500 cm⁻¹.
-
C-H Stretching (Alkyl): Peaks around 2850-2960 cm⁻¹.
-
C=O Stretching (Urea of Biotin and Amide Linkage): A strong absorption band around 1640-1710 cm⁻¹.
-
C-O-C Stretching (PEG Ether): A strong, characteristic band around 1100 cm⁻¹.
-
N-H Bending (Amine): A peak in the region of 1550-1650 cm⁻¹.
-
4.1.3 High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of biotin-PEG-amine.
-
Methodology:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like trifluoroacetic acid (TFA), is employed.
-
Detection: UV detection at a wavelength where the biotin or any chromophores absorb, or by using a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).
-
Analysis: The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.
-
Protein Biotinylation using Biotin-PEG-Amine and EDC
-
Objective: To covalently conjugate biotin-PEG-amine to a protein through its carboxyl groups.
-
Materials:
-
Protein to be labeled
-
Biotin-PEG-Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
(Optional) NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: e.g., 1 M Tris-HCl, pH 7.5 or hydroxylamine
-
Desalting column for purification
-
-
Protocol:
-
Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.
-
Add EDC and NHS (or Sulfo-NHS) to the protein solution. A common molar ratio is a 10- to 20-fold molar excess of EDC and NHS over the protein.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups on the protein.
-
Immediately add biotin-PEG-amine to the activated protein solution. A 20- to 50-fold molar excess of biotin-PEG-amine over the protein is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.
-
Purify the biotinylated protein from excess reagents using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Determination of Biotin Incorporation (HABA Assay)
-
Objective: To quantify the number of biotin molecules conjugated per protein molecule.
-
Principle: The HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye binds to avidin, producing a colorimetric signal at 500 nm. Biotin has a higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.
-
Protocol:
-
Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).
-
Add 100 µL of the purified biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize.
-
Measure the absorbance at 500 nm again (A₅₀₀ HABA/Avidin/Biotin Sample).
-
Calculate the moles of biotin per mole of protein using the manufacturer's provided equations, which take into account the extinction coefficients of the HABA/Avidin complex and the concentration of the protein.
-
Visualizations
Biotin-PEG-Amine Structure and Reactivity
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A HABA dye-based colorimetric assay to detect unoccupied biotin binding sites in an avidin-containing fusion protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
Methodological & Application
Application Note: Protocol for Conjugating Biotin-PEG3-C3-NH2 to a Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule, is a fundamental technique in biotechnology and drug development. The exceptionally strong and specific non-covalent interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka = 10¹⁵ M⁻¹) forms the basis for numerous applications, including immunoassays (ELISA, Western blotting), affinity purification, and protein interaction studies.[1][2][3][4]
This document provides a detailed protocol for the conjugation of Biotin-PEG3-C3-NH2 to a protein. This specific biotinylation reagent possesses a primary amine (-NH2) functional group. Therefore, conjugation to a protein is achieved by targeting the carboxyl groups (-COOH) present on aspartic acid and glutamic acid residues, as well as the C-terminus of the polypeptide chain. This reaction is efficiently mediated by a carbodiimide (B86325) crosslinker, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance coupling efficiency and stability.[5]
Principle of the Reaction
The conjugation process is a two-step reaction. First, EDC activates the carboxyl groups on the protein to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by reacting with NHS (or Sulfo-NHS) to form a more stable, amine-reactive NHS ester. In the second step, the primary amine of the this compound molecule attacks the NHS ester, resulting in the formation of a stable amide bond and covalently linking the biotin moiety to the protein. Including NHS in the reaction increases the efficiency of the conjugation and reduces the likelihood of undesirable side reactions, such as protein-protein polymerization.
Caption: Chemical pathway for EDC/NHS-mediated biotinylation.
Experimental Workflow
The overall process involves preparing the protein and reagents, performing the activation and conjugation reactions, purifying the resulting biotinylated protein, and finally, quantifying the degree of biotin incorporation.
Caption: Workflow for protein biotinylation and analysis.
Detailed Protocols
Materials and Reagents
-
Protein to be labeled (1-10 mg/mL)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation/Coupling Buffer: MES Buffer (100 mM MES, 150 mM NaCl, pH 4.7-6.0). Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) must be avoided.
-
Quenching Buffer (Optional): 1 M Glycine (B1666218) or Tris, pH 7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns or PD-10 columns)
-
HABA/Avidin quantification kit
-
Spectrophotometer
Protocol 1: Protein Preparation
-
Prepare the protein in an appropriate amine-free and carboxyl-free buffer, such as MES buffer. The protein concentration should ideally be between 2-10 mg/mL.
-
If the protein is in an incompatible buffer (like Tris or acetate), perform a buffer exchange using a desalting column or dialysis against the MES Activation/Coupling Buffer.
-
Measure the final protein concentration.
Protocol 2: Biotinylation Reaction
This protocol is designed for a 1 mL reaction volume containing 2 mg of a ~150 kDa protein (e.g., IgG). Molar ratios should be optimized for each specific protein.
-
Reagent Preparation (Prepare Immediately Before Use):
-
EDC Stock (10 mg/mL): Dissolve 10 mg of EDC in 1 mL of ultrapure water.
-
Sulfo-NHS Stock (10 mg/mL): Dissolve 10 mg of Sulfo-NHS in 1 mL of ultrapure water.
-
This compound Stock (10 mg/mL): Dissolve 10 mg of this compound in 100 µL of DMSO or DMF, then add 900 µL of MES buffer.
-
-
Activation Step:
-
To 1 mL of your prepared protein solution in MES buffer, add 50 µL of the EDC stock solution and 50 µL of the Sulfo-NHS stock solution. This corresponds to a significant molar excess to drive the reaction.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Step:
-
Add a calculated amount of the this compound stock solution to the activated protein. A 20- to 50-fold molar excess of biotin over protein is a good starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching Step (Optional):
-
To stop the reaction, add a quenching buffer containing primary amines (e.g., glycine or Tris) to a final concentration of 10-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Protocol 3: Purification of Biotinylated Protein
It is critical to remove unreacted biotin to prevent interference in downstream applications.
-
Equilibrate a desalting column (e.g., PD-10 or Zeba 7K MWCO) with a storage buffer of choice (e.g., PBS, pH 7.4).
-
Apply the entire reaction mixture from Protocol 2 to the column.
-
Collect the eluate containing the purified biotinylated protein according to the manufacturer's instructions. The small, unreacted biotin molecules will be retained in the column matrix.
Quantification of Biotin Incorporation (HABA Assay)
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common colorimetric method to estimate the degree of biotinylation. It relies on the displacement of HABA from an avidin-HABA complex, which causes a decrease in absorbance at 500 nm.
HABA Assay Protocol
-
Prepare the HABA/Avidin solution according to the kit manufacturer's instructions.
-
Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.
-
Measure the absorbance at 500 nm (this is the A₅₀₀ HABA/Avidin reading).
-
Add 100 µL of the purified biotinylated protein sample to the cuvette and mix well.
-
Incubate for 5-10 minutes until the reading is stable. Measure the absorbance at 500 nm again (this is the A₅₀₀ HABA/Avidin/Biotin Sample reading).
-
Calculate the moles of biotin per mole of protein using the formula provided by the kit, or the general formula below.
| Parameter | Description | Example Value |
| ΔA₅₀₀ | A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample | 0.35 |
| ε_HABA | Molar extinction coefficient of HABA-Avidin complex at 500 nm | 34,000 M⁻¹cm⁻¹ |
| V_reaction | Total volume in the cuvette | 1.0 mL (0.001 L) |
| V_sample | Volume of biotinylated protein added | 0.1 mL (0.0001 L) |
| [Protein] | Concentration of protein sample (in M) | 1.33 x 10⁻⁵ M (for 2 mg/mL IgG) |
| Calculation | Moles of Biotin = (ΔA₅₀₀ * V_reaction) / ε_HABAMoles of Protein = [Protein] * V_sample | Biotin = 1.03 x 10⁻⁸ molesProtein = 1.33 x 10⁻⁹ moles |
| Result | Biotin:Protein Ratio = Moles of Biotin / Moles of Protein | 7.7 : 1 |
Data Presentation and Troubleshooting
Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Reaction pH | 4.7 - 6.0 (Activation); 7.0 - 8.0 (for Conjugation) | EDC/NHS chemistry is most efficient at acidic pH for activation. |
| Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures can be used to minimize protein degradation during longer incubations. |
| Incubation Time | 15-30 min (Activation); 2-12 hours (Conjugation) | Longer incubation times can increase conjugation efficiency but risk protein instability. |
| Molar Excess (Biotin:Protein) | 10:1 to 100:1 | Must be optimized. Higher ratios for dilute protein solutions. |
| Molar Excess (EDC:Protein) | 20:1 to 200:1 | A high excess is needed to drive the reaction and outcompete hydrolysis. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Biotinylation Efficiency | 1. Presence of primary amines or carboxyls in the buffer (e.g., Tris, Glycine, Acetate).2. Inactive EDC or Biotin reagent due to hydrolysis.3. Insufficient molar excess of reagents. | 1. Perform buffer exchange into an appropriate buffer like MES or PBS.2. Use fresh reagents. Prepare EDC and NHS solutions immediately before use.3. Increase the molar ratio of EDC, NHS, and Biotin to protein. |
| Protein Precipitation | 1. Protein is unstable under the reaction conditions.2. High concentration of organic solvent (DMSO/DMF) from the biotin stock. | 1. Perform the reaction at a lower temperature (4°C).2. Keep the volume of the added biotin stock solution low (<5-10% of the total reaction volume). |
| Loss of Protein Activity | 1. Biotinylation of critical carboxyl groups in the protein's active or binding site. | 1. Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling.2. Consider alternative labeling chemistries that target other residues (e.g., amines or sulfhydryls) if carboxyl groups are critical. |
| High Background in Assays | 1. Incomplete removal of unreacted biotin. | 1. Ensure thorough purification using dialysis or a properly sized gel filtration/desalting column. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bosterbio.com [bosterbio.com]
- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. The Avidin–Biotin Complex (ABC) Method and Other Avidin–Biotin Binding Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Biotinylation - Wikipedia [en.wikipedia.org]
Application Note: Labeling Primary Antibodies with Biotin
This application note provides a detailed protocol for the biotinylation of primary antibodies using an amine-reactive biotin (B1667282) reagent, specifically a Biotin-PEG-NHS ester. This method is widely used by researchers, scientists, and drug development professionals to create sensitive and robust detection reagents for various immunoassays.
Introduction
Biotinylated antibodies are essential tools in biomedical research and diagnostics, leveraging the high-affinity interaction between biotin and avidin (B1170675) or streptavidin (Kd ≈ 10-15 M) for signal amplification and detection.[1][2] This strong, non-covalent bond allows for the development of highly sensitive assays such as ELISA, Western blotting, immunohistochemistry (IHC), and flow cytometry.[1][3]
The most common and straightforward method for biotinylating antibodies involves the use of N-hydroxysuccinimide (NHS) ester-activated biotin reagents.[4] These reagents react efficiently with primary amines (-NH₂) present on the side chains of lysine (B10760008) residues and the N-terminus of the antibody's polypeptide chains, forming stable amide bonds.
The user specified "Biotin-PEG3-C3-NH2", which contains a terminal primary amine. This reagent is designed to react with molecules containing activated carboxyl groups (like NHS esters) or can be coupled to carboxyl groups using activators like EDC. To label a primary antibody, which has primary amines, an amine-reactive biotin derivative, such as a Biotin-PEG-NHS ester , is the appropriate choice for a direct and efficient conjugation. The PEG (polyethylene glycol) spacer helps to increase water solubility and reduce steric hindrance when the biotinylated antibody binds to avidin or streptavidin.
This document will detail the protocol for labeling a primary antibody using a Biotin-PEG-NHS ester.
Key Experimental Parameters
Successful biotinylation depends on several critical parameters that should be optimized for each antibody.
-
Molar Ratio of Biotin to Antibody: The ratio of biotin reagent to antibody determines the degree of labeling (DOL), i.e., the number of biotin molecules per antibody molecule. A higher ratio results in more biotin incorporation, but excessive labeling can lead to antibody precipitation or loss of antigen-binding activity. It is recommended to perform a titration to find the optimal ratio for your specific antibody and application. Typically, a molar excess of 20-fold is a good starting point for an antibody concentration of 1-10 mg/mL, which usually results in 4-6 biotin molecules per antibody. For a first-time titration, a range of 10 to 400 µg of biotin per mg of antibody can be tested.
-
Buffer Conditions: The reaction should be performed in an amine-free buffer at a pH of 7-9. Phosphate-buffered saline (PBS) at pH 7.4 is commonly used. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the NHS ester and must be avoided. Sodium azide, a common preservative, should also be removed as it can interfere with the reaction.
-
Antibody Concentration: The concentration of the antibody can affect the efficiency of the biotinylation reaction. A concentration of at least 2 mg/mL is optimal for consistent results.
Quantitative Data Summary
The following tables summarize key quantitative data for the biotinylation process.
Table 1: Recommended Reagents and Buffers
| Reagent/Buffer | Purpose | Recommended Composition | Notes |
|---|---|---|---|
| Primary Antibody | Target molecule for biotinylation | 1-10 mg/mL in amine-free buffer | Must be free of amine-containing buffers (Tris, glycine) and stabilizers like BSA. |
| Biotinylation Reagent | Biotin-PEG-NHS Ester | Dissolved in anhydrous DMSO or DMF | Prepare fresh immediately before use as NHS esters are moisture-sensitive. |
| Reaction Buffer | Maintain optimal pH for conjugation | 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0 | Amine-free. PBS at pH 7.4 is a common choice. |
| Quenching Buffer | Stop the biotinylation reaction | 1 M Tris-HCl or Glycine, pH ~8.0 | Contains primary amines to react with excess NHS-ester. |
| Storage Buffer | For final storage of the biotinylated antibody | PBS with a protein stabilizer (e.g., BSA) and a preservative (e.g., sodium azide) | Choose components compatible with downstream applications. |
Table 2: Typical Reaction Conditions and Expected Outcomes
| Parameter | Recommended Range | Starting Point | Expected Outcome |
|---|---|---|---|
| Antibody Concentration | 1 - 10 mg/mL | 2 mg/mL | Higher concentration can improve labeling efficiency. |
| Biotin:Antibody Molar Ratio | 5:1 to 40:1 | 20:1 | A 20:1 ratio typically yields 4-6 biotins per IgG. |
| Reaction Time | 30 - 120 minutes | 60 minutes | Longer incubation can increase labeling but also risk of modification in the antigen-binding site. |
| Reaction Temperature | Room Temperature or 4°C | Room Temperature | Reaction is faster at room temperature. |
| Degree of Labeling (DOL) | 3 - 8 biotins/antibody | 4 - 6 biotins/antibody | Optimal DOL depends on the application. Over-labeling can impair antibody function. |
Detailed Experimental Protocol
This protocol provides a step-by-step guide for biotinylating a primary antibody using a Biotin-PEG-NHS ester.
Preparation of Antibody
It is crucial that the antibody is in an appropriate buffer before starting the conjugation.
-
If the antibody is in a buffer containing primary amines (e.g., Tris, glycine) or sodium azide, it must be exchanged into an amine-free buffer like PBS (pH 7.4).
-
Buffer exchange can be performed by dialysis against PBS at 4°C with at least two buffer changes, or by using a desalting column (e.g., Sephadex G-25) according to the manufacturer's instructions.
-
Adjust the final concentration of the antibody to 1-10 mg/mL in PBS. Determine the precise concentration by measuring the absorbance at 280 nm (A280).
Biotinylation Reaction
-
Equilibrate the vial of Biotin-PEG-NHS ester to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the Biotin-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve ~5 mg in 1 mL of DMSO.
-
Calculate the volume of the biotin solution needed to achieve the desired molar excess. For a starting point of a 20-fold molar excess for an IgG antibody (MW ~150 kDa):
-
Volume of Biotin (µL) = [20 x (mg of Ab / 150,000) x 1,000,000] /
-
-
Add the calculated volume of the biotin solution to the antibody solution while gently vortexing.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice. Protect the reaction from light.
Quenching the Reaction
-
To stop the labeling reaction, add a quenching buffer that contains primary amines. Add 1/10th volume of 1 M Tris-HCl or 1 M Glycine.
-
Incubate for an additional 15-30 minutes at room temperature.
Purification of Biotinylated Antibody
It is essential to remove unreacted biotin to prevent it from interfering with downstream applications.
-
Purify the biotinylated antibody using a desalting column (gel filtration), such as a G25 column, to separate the larger antibody from the small, unreacted biotin molecules.
-
Alternatively, dialysis can be used. Dialyze the sample against PBS (pH 7.4) at 4°C with at least three buffer changes over 24 hours.
Characterization and Storage
-
Determine Concentration: Measure the protein concentration of the purified biotinylated antibody using the A280 method or a BCA protein assay.
-
Quantify Biotin Incorporation (Optional but Recommended): The degree of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which causes a measurable decrease in absorbance at 500 nm. Kits for this assay are commercially available.
-
Storage: Aliquot the final biotinylated antibody and store at 4°C for short-term use or at -20°C to -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the primary antibody biotinylation protocol.
Chemical Reaction Diagram
Caption: The chemical reaction between a primary amine on an antibody and a Biotin-PEG-NHS ester.
References
Application Notes and Protocols for Surface Plasmon Resonance (SPR) using Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Biotin-PEG3-C3-NH2 as a surface modification agent in Surface Plasmon Resonance (SPR) experiments. This linker enables the stable, oriented capture of biotinylated ligands onto a sensor surface, facilitating reliable kinetic and affinity analysis of molecular interactions.
Introduction
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.[1][2][3] A critical step in an SPR experiment is the immobilization of one of the interacting partners (the ligand) onto the sensor chip surface.[4] The method of immobilization can significantly impact the activity and accessibility of the ligand, thereby affecting the quality of the kinetic data obtained.
The biotin-streptavidin interaction is one of the strongest known non-covalent biological interactions, with a dissociation constant (Kd) in the femtomolar range.[1] This high-affinity interaction is widely exploited in various bioconjugation and detection applications, including SPR. By first immobilizing streptavidin on the sensor surface, biotinylated ligands can be captured with high specificity and a uniform orientation.
This compound is a heterobifunctional linker designed to facilitate the covalent attachment of biotin (B1667282) to a surface via an amine-reactive group. The molecule consists of three key components:
-
Biotin: A high-affinity binding moiety for streptavidin.
-
PEG3 (Polyethylene Glycol): A flexible, hydrophilic spacer arm that extends the biotin group away from the sensor surface. This PEG linker helps to reduce non-specific binding of other molecules to the surface and minimizes steric hindrance, allowing for better accessibility of the captured ligand.
-
C3-NH2 (Amine group): A primary amine group that allows for covalent immobilization onto carboxy-methylated sensor surfaces (e.g., CM5 chips) through standard amine coupling chemistry.
This application note will detail the experimental workflow, protocols, and data presentation for using this compound to create a robust and reproducible SPR assay surface.
Experimental Workflow
The overall workflow for utilizing this compound in an SPR experiment involves a multi-step process to prepare the sensor surface for interaction analysis. The following diagram illustrates the key stages, from the initial activation of the sensor chip to the final analysis of analyte binding.
Caption: Experimental workflow for SPR using this compound.
Data Presentation
Quantitative data from each step of the SPR experiment should be carefully recorded and tabulated. This allows for quality control of the surface preparation and provides the necessary parameters for kinetic analysis.
| Parameter | Flow Cell 1 (Reference) | Flow Cell 2 (Active) | Notes |
| This compound Immobilization Level (RU) | ~0 RU | Target: 200 - 500 RU | The reference cell is typically activated and deactivated without the linker. A higher immobilization level of the linker may not necessarily lead to a better assay. |
| Streptavidin Capture Level (RU) | ~0 RU | Target: 1000 - 3000 RU | The amount of captured streptavidin will depend on the density of the biotin linker. |
| Biotinylated Ligand Capture Level (RU) | ~0 RU | Target: 50 - 200 RU | The optimal ligand density should result in a maximum analyte response (Rmax) between 50-150 RU to avoid mass transport limitations. |
| Analyte Association Rate (ka) (1/Ms) | N/A | e.g., 1 x 10^5 | Determined by fitting the association phase of the sensorgram. |
| Analyte Dissociation Rate (kd) (1/s) | N/A | e.g., 1 x 10^-4 | Determined by fitting the dissociation phase of the sensorgram. |
| Affinity (KD) (M) | N/A | e.g., 1 nM | Calculated as kd/ka. |
| Chi-squared (χ²) Value | N/A | < 10% of Rmax | A measure of the goodness of fit for the kinetic model. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of the sensor surface and the subsequent interaction analysis. These protocols are based on standard amine coupling and biotin-streptavidin capture methods.
Protocol 1: Immobilization of this compound on a Carboxylated Sensor Chip
This protocol describes the covalent attachment of the this compound linker to a sensor chip with a carboxymethylated dextran (B179266) surface (e.g., a CM5 sensor chip).
-
System Priming and Equilibration:
-
Equilibrate the SPR instrument with a suitable running buffer (e.g., HBS-EP+ Buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Perform a system prime to ensure the microfluidics are free of air bubbles and filled with running buffer.
-
-
Surface Activation:
-
Prepare fresh solutions of 0.4 M 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).
-
Inject a 1:1 mixture of EDC and NHS over the sensor surface for 7 minutes at a flow rate of 10 µL/min to activate the carboxyl groups.
-
-
This compound Immobilization:
-
Prepare a solution of this compound at a concentration of 0.1-1 mg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Inject the this compound solution over the activated surface until the desired immobilization level is reached (typically 200-500 RU).
-
-
Surface Deactivation:
-
Inject a 1 M solution of ethanolamine-HCl, pH 8.5 for 7 minutes at a flow rate of 10 µL/min to deactivate any remaining active NHS-esters on the surface.
-
Protocol 2: Capture of Streptavidin and Biotinylated Ligand
This protocol details the capture of streptavidin onto the biotinylated surface, followed by the capture of the biotinylated ligand of interest.
-
Streptavidin Capture:
-
Prepare a solution of high-purity streptavidin at a concentration of 20-50 µg/mL in the running buffer.
-
Inject the streptavidin solution over the biotinylated surface at a flow rate of 10 µL/min until a stable signal is achieved, indicating saturation of the biotin binding sites (typically 1000-3000 RU).
-
-
Biotinylated Ligand Capture:
-
Prepare a dilute solution of the biotinylated ligand in the running buffer. The optimal concentration will depend on the ligand and should be determined empirically to achieve the desired capture level.
-
Inject the biotinylated ligand solution over the streptavidin-coated surface at a low flow rate (e.g., 5-10 µL/min) to allow for efficient capture. Monitor the response units (RU) to achieve a ligand density that will yield an Rmax of 50-150 RU for the subsequent analyte binding.
-
Protocol 3: Kinetic Analysis of Analyte Binding
This protocol outlines the steps for performing a kinetic analysis of the interaction between an analyte and the captured ligand.
-
Analyte Preparation:
-
Prepare a series of analyte concentrations in the running buffer. A typical concentration range for kinetic analysis is 0.1 to 10 times the expected KD value. Include a zero-concentration sample (running buffer only) for double referencing.
-
-
Association Phase:
-
Inject the lowest concentration of the analyte over the ligand-captured surface and a reference surface (e.g., a deactivated cell or a cell with an irrelevant captured protein) for a defined period (e.g., 120-300 seconds) to monitor the association.
-
-
Dissociation Phase:
-
Switch the injection back to the running buffer and monitor the dissociation of the analyte from the ligand for a defined period (e.g., 300-600 seconds).
-
-
Regeneration (Optional):
-
If the interaction is reversible and the surface needs to be reused, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.0, or a high salt buffer) to remove the bound analyte. The choice of regeneration solution must be optimized to ensure complete removal of the analyte without damaging the captured ligand.
-
-
Repeat for all Concentrations:
-
Repeat steps 2-4 for all analyte concentrations in the series, typically from the lowest to the highest concentration.
-
-
Data Analysis:
-
After subtracting the reference surface data and the zero-concentration analyte injection data (double referencing), fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Visualization of the SPR Surface Chemistry and Interaction
The following diagram illustrates the molecular interactions occurring on the sensor chip surface during the experiment.
Caption: Molecular interactions on the SPR sensor surface.
References
Application of Biotin-PEG3-C3-NH2 in Targeted Protein Degradation: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the use of Biotin-PEG3-C3-NH2 as a versatile linker in the field of targeted protein degradation (TPD), with a specific focus on its application in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on TPD.
Introduction to Targeted Protein Degradation and the Role of Linkers
Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.
The linker plays a crucial role in PROTAC design and efficacy. It is not merely a spacer but significantly influences the formation, stability, and geometry of the ternary complex (POI-PROTAC-E3 ligase), which are critical determinants of degradation efficiency. The length, rigidity, and composition of the linker can impact the potency (DC50) and maximum degradation level (Dmax) of a PROTAC.
This compound: A Flexible Linker for PROTAC Development
This compound is a polyethylene (B3416737) glycol (PEG)-based linker that incorporates a biotin (B1667282) moiety, a short PEG3 segment, and a terminal primary amine (NH2) group. This combination of features makes it a valuable tool for researchers in TPD.
-
PEG3 Linker: The triethylene glycol spacer provides flexibility and hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC.
-
Terminal Amine (NH2): The primary amine serves as a versatile chemical handle for conjugation to various ligands for the POI or the E3 ligase, typically through amide bond formation with a carboxylic acid-functionalized binding moiety.
-
Biotin Moiety: The biotin group offers a powerful tool for experimental validation and characterization of PROTACs. Its high-affinity interaction with streptavidin can be exploited for various applications, including:
-
Target Engagement Studies: Biotinylated PROTACs can be used in pulldown assays with streptavidin beads to confirm binding to the target protein and E3 ligase.
-
High-Throughput Screening: The biotin tag can be utilized in various assay formats, such as AlphaScreen or fluorescence-based assays, to study ternary complex formation and screen for optimal PROTAC candidates.
-
Visualization and Tracking: Fluorescently labeled streptavidin can be used to visualize the cellular localization of the biotinylated PROTAC.
-
Applications of this compound in PROTAC Research
While specific examples of PROTACs utilizing the this compound linker with detailed in-cell degradation data are not extensively reported in publicly available literature, its primary application lies in the early stages of PROTAC development and validation. The biotin tag serves as a critical research tool rather than a core component of a final therapeutic PROTAC molecule. Its utility is demonstrated in the following conceptual applications:
Validation of Target Engagement and Ternary Complex Formation
A key step in PROTAC development is confirming that the molecule can simultaneously bind to both the POI and the E3 ligase to form a stable ternary complex. A biotinylated PROTAC synthesized using this compound can be used in streptavidin-based pulldown assays from cell lysates to confirm these interactions.
High-Throughput Screening of PROTAC Candidates
The biotin handle allows for the development of high-throughput assays to screen libraries of PROTACs with different linkers or ligands. For instance, an AlphaScreen assay can be designed where the interaction between a biotinylated PROTAC, a GST-tagged POI, and a His-tagged E3 ligase brings acceptor and donor beads into proximity, generating a detectable signal.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of a hypothetical biotinylated PROTAC for the degradation of Bromodomain-containing protein 4 (BRD4), a well-characterized target for TPD.
Synthesis of a Biotinylated BRD4-Targeting PROTAC
This protocol describes the synthesis of a hypothetical PROTAC, "Biotin-PEG3-JQ1," by conjugating the BRD4 inhibitor JQ1 (with a carboxylic acid handle) to this compound.
Materials:
-
JQ1-acid
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
High-Performance Liquid Chromatography (HPLC) for purification
-
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve JQ1-acid (1 equivalent) in anhydrous DMF.
-
Add DCC (1.2 equivalents) or BOP (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final Biotin-PEG3-JQ1 PROTAC.
-
Characterize the purified product by MS and NMR to confirm its identity and purity.
Western Blotting for BRD4 Degradation
This protocol outlines the steps to assess the degradation of BRD4 in cells treated with the synthesized biotinylated PROTAC.
Materials:
-
Human cell line expressing BRD4 (e.g., HeLa, HEK293T)
-
Biotin-PEG3-JQ1 PROTAC
-
Dimethyl sulfoxide (B87167) (DMSO) as a vehicle control
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4 and anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
PROTAC Treatment: The next day, treat the cells with increasing concentrations of Biotin-PEG3-JQ1 (e.g., 1, 10, 100, 1000 nM) and a DMSO vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against BRD4 and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control.
-
Normalize the BRD4 signal to the loading control signal.
-
Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value (concentration at which 50% degradation is achieved).
-
Data Presentation
The quantitative data from the Western blot analysis can be summarized in the following table:
| PROTAC Concentration (nM) | % BRD4 Degradation (Mean ± SD) |
| 1 | |
| 10 | |
| 100 | |
| 1000 |
Table 1: Dose-dependent degradation of BRD4 by Biotin-PEG3-JQ1 PROTAC. The percentage of BRD4 degradation was determined by Western blot analysis after 24 hours of treatment. Data are presented as the mean ± standard deviation from three independent experiments.
Visualizations
PROTAC Mechanism of Action
Caption: Mechanism of targeted protein degradation by a PROTAC.
Experimental Workflow for PROTAC Evaluation
Caption: Experimental workflow for evaluating PROTAC efficacy.
Conclusion
This compound is a valuable tool for researchers in the field of targeted protein degradation. While not typically incorporated into final drug candidates, its utility in the early stages of PROTAC development for synthesis, target engagement studies, and high-throughput screening is significant. The protocols and conceptual framework provided in this application note offer a starting point for scientists looking to leverage this versatile linker in their TPD research programs.
References
Application Notes and Protocols: A Step-by-Step Guide for Biotinylating Nanoparticles with Biotin-PEG3-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule or surface, is a cornerstone technique in biotechnology and nanomedicine. The exceptionally high affinity between biotin (Vitamin B7) and streptavidin/avidin proteins forms the basis for a versatile and robust non-covalent interaction used in a myriad of applications, including immunoassays, affinity chromatography, and targeted drug delivery.[1][2] The incorporation of a Polyethylene Glycol (PEG) spacer arm, as in Biotin-PEG3-C3-NH2, offers the additional advantages of increased solubility, reduced steric hindrance, and minimized non-specific binding.
These application notes provide a detailed, step-by-step protocol for the covalent conjugation of this compound to nanoparticles possessing surface carboxyl groups. The described method utilizes the well-established 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (sulfo-NHS) chemistry to form a stable amide bond between the nanoparticle and the biotin linker.[3][4][5] This guide is intended for researchers, scientists, and drug development professionals seeking to functionalize their nanoparticle platforms for targeted delivery and other advanced applications.
Principle of the Reaction
The biotinylation process involves a two-step carbodiimide-mediated coupling reaction. First, the carboxyl groups on the surface of the nanoparticles are activated by EDC. This activation is stabilized by the addition of sulfo-NHS, which forms a semi-stable amine-reactive sulfo-NHS ester. This intermediate is less susceptible to hydrolysis in aqueous solutions compared to the EDC-activated carboxyl group alone. Subsequently, the amine group of the this compound linker reacts with the sulfo-NHS ester, forming a stable amide bond and resulting in the biotinylation of the nanoparticle surface.
Materials and Equipment
Reagents
-
Carboxylated Nanoparticles (e.g., PLGA, silica, or magnetic nanoparticles)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Washing Buffer: PBS with 0.05% Tween 20
-
Deionized (DI) Water
-
Dimethyl Sulfoxide (DMSO, anhydrous)
Equipment
-
Vortex mixer
-
Centrifuge (capable of pelleting nanoparticles)
-
Sonicator (probe or bath)
-
pH meter
-
Analytical balance
-
Standard laboratory glassware and plasticware
-
Spectrophotometer (for HABA assay)
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
-
Fourier-Transform Infrared (FTIR) Spectrometer
Experimental Protocols
Preparation of Reagents
-
Nanoparticle Suspension: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL. Sonicate the suspension to ensure a homogenous dispersion.
-
This compound Solution: Dissolve this compound in DMSO to prepare a 10-50 mM stock solution. This solution should be prepared fresh.
-
EDC and sulfo-NHS Solutions: Immediately before use, prepare 100 mg/mL solutions of EDC and sulfo-NHS in cold DI water. EDC is moisture-sensitive and hydrolyzes quickly.
Biotinylation of Nanoparticles: Step-by-Step Protocol
-
Activation of Nanoparticle Carboxyl Groups:
-
To the dispersed nanoparticle suspension in Activation Buffer, add the freshly prepared EDC and sulfo-NHS solutions.
-
The molar ratio of EDC and sulfo-NHS to the surface carboxyl groups of the nanoparticles should be optimized, but a starting point of 10:25:1 (Carboxyl:EDC:sulfo-NHS) is recommended.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation with this compound:
-
Add the this compound solution to the activated nanoparticle suspension. The molar excess of the biotin linker should be optimized, with a starting point of a 10 to 50-fold molar excess relative to the nanoparticles.
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C, with continuous gentle mixing.
-
-
Quenching of the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30 minutes at room temperature to quench any unreacted sulfo-NHS esters.
-
-
Purification of Biotinylated Nanoparticles:
-
Centrifuge the nanoparticle suspension to pellet the biotinylated nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Remove the supernatant containing unreacted biotin linker, EDC, sulfo-NHS, and byproducts.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any non-conjugated reagents.
-
After the final wash, resuspend the purified biotinylated nanoparticles in an appropriate storage buffer (e.g., PBS).
-
Characterization of Biotinylated Nanoparticles
-
Size and Morphology: Analyze the hydrodynamic diameter and polydispersity index (PDI) of the nanoparticles before and after biotinylation using Dynamic Light Scattering (DLS). Visualize the morphology and confirm the absence of significant aggregation using Transmission Electron Microscopy (TEM).
-
Surface Charge: Measure the zeta potential to assess changes in the surface charge of the nanoparticles after conjugation. A successful conjugation of the amine-containing biotin linker to the carboxylated surface should result in a less negative or even positive zeta potential.
-
Confirmation of Biotinylation: Use Fourier-Transform Infrared (FTIR) spectroscopy to confirm the presence of biotin on the nanoparticle surface. Look for characteristic peaks corresponding to the amide bond formation and specific functional groups of biotin.
-
Quantification of Biotin Conjugation: The amount of biotin conjugated to the nanoparticles can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.
Data Presentation
The following table summarizes typical quantitative data obtained from the characterization of nanoparticles before and after biotinylation.
| Parameter | Before Biotinylation | After Biotinylation |
| Hydrodynamic Diameter (nm) | 105 ± 5 | 115 ± 7 |
| Polydispersity Index (PDI) | 0.15 ± 0.03 | 0.18 ± 0.04 |
| Zeta Potential (mV) | -35 ± 4 | -15 ± 3 |
| Biotin Conjugation Efficiency (%) | N/A | 75 ± 8 |
| Biotin Molecules per Nanoparticle | N/A | ~5,000 - 10,000 |
Diagrams
Caption: Workflow for the biotinylation of carboxylated nanoparticles.
Caption: EDC/sulfo-NHS chemistry for biotinylating nanoparticles.
Conclusion
This document provides a comprehensive protocol for the biotinylation of carboxylated nanoparticles using this compound. The successful conjugation of biotin opens up a wide range of possibilities for researchers in targeted drug delivery, diagnostics, and affinity-based purification. By following this detailed guide and performing the necessary characterizations, researchers can confidently produce high-quality biotinylated nanoparticles for their specific applications. The avidin-biotin system remains a powerful tool in nanobiotechnology, and its effective implementation is crucial for the development of next-generation therapeutic and diagnostic agents.
References
- 1. The Principles and Applications of Avidin-Based Nanoparticles in Drug Delivery and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in biotin-based therapeutic agents for cancer therapy - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 3. Surface modification of plasmonic noble metal–metal oxide core–shell nanoparticles - Nanoscale Advances (RSC Publishing) DOI:10.1039/C9NA00581A [pubs.rsc.org]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. Streptavidin conjugation and quantification-a method evaluation for nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biotin-PEG3-C3-NH2 in ELISA and Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the use of Biotin-PEG3-C3-NH2, a biotinylation reagent featuring a triethylene glycol (PEG3) spacer and a terminal primary amine. This reagent is suitable for introducing biotin (B1667282) to proteins and other biomolecules for subsequent detection in various immunoassays, including Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting.
This compound is a versatile tool for researchers developing sensitive and robust detection systems. The integrated PEG spacer enhances solubility and minimizes steric hindrance, which can improve the accessibility of the biotin moiety for binding to streptavidin or avidin (B1170675) conjugates.[1] The terminal primary amine allows for its conjugation to molecules containing reactive groups such as N-hydroxysuccinimide (NHS) esters or to carboxyl groups following activation.
Introduction to this compound
This compound is a bioconjugation linker that contains three key components:
-
Biotin: A vitamin that forms a highly specific and strong non-covalent bond with streptavidin and avidin proteins.[2][3] This interaction is widely exploited in biological assays for detection and purification.[4][5]
-
PEG3 Spacer: A short polyethylene (B3416737) glycol chain that provides a flexible, hydrophilic spacer arm. This spacer reduces steric hindrance between the biotin and the conjugated molecule, improving binding efficiency to streptavidin.
-
Primary Amine (-NH2): A reactive functional group that can be covalently linked to other molecules, such as proteins, peptides, or nucleic acids, through various conjugation chemistries.
The structure of this compound makes it an ideal candidate for biotinylating biomolecules for use in a variety of applications, including immunoassays.
Principle of Application in Immunoassays
The use of this compound in ELISA and Western Blotting is based on the biotin-streptavidin interaction. A biomolecule of interest (e.g., an antibody or an antigen) is first labeled with this compound. This biotinylated molecule can then be detected using an enzyme-conjugated streptavidin (e.g., Streptavidin-HRP), which in turn catalyzes a colorimetric or chemiluminescent reaction for signal generation. This indirect detection method often leads to signal amplification and enhanced sensitivity compared to direct enzyme conjugation.
Below is a diagram illustrating the general principle of biotin-streptavidin based detection.
Caption: General principle of biotin-streptavidin detection.
Experimental Protocols
Protocol for Protein Biotinylation using this compound
This protocol describes the biotinylation of a protein with available carboxyl groups (-COOH) using EDC/NHS chemistry to activate the carboxyls for reaction with the primary amine of this compound.
Materials:
-
Protein to be biotinylated (in a suitable buffer, e.g., MES or PBS)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Reaction Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform buffer exchange into the Reaction Buffer.
-
Reagent Preparation: Immediately before use, prepare stock solutions of EDC, NHS, and this compound in an appropriate solvent (e.g., DMSO or water).
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the protein solution. A molar excess of 10-20 fold of each over the protein is a good starting point.
-
Incubate for 15-30 minutes at room temperature.
-
-
Biotinylation Reaction:
-
Add the desired molar excess of this compound to the activated protein solution. A 20-50 fold molar excess is recommended as a starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted biotinylation reagent using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
Table 1: Recommended Molar Excess for Protein Biotinylation
| Component | Recommended Molar Excess (vs. Protein) |
| EDC | 10 - 20 fold |
| NHS | 10 - 20 fold |
| This compound | 20 - 50 fold |
Note: The optimal molar ratios may need to be determined empirically for each specific protein.
Protocol for ELISA using a Biotinylated Detection Antibody
This protocol outlines a sandwich ELISA procedure using a biotinylated secondary antibody.
Caption: ELISA workflow with biotinylated secondary antibody.
Procedure:
-
Coating: Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Primary Antibody Incubation: Add the primary detection antibody and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Biotinylated Secondary Antibody Incubation: Add the biotinylated secondary antibody (conjugated with this compound) and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Development: Add the substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution.
-
Read Plate: Read the absorbance at the appropriate wavelength.
Table 2: Typical Reagent Concentrations for ELISA
| Reagent | Typical Concentration Range |
| Capture Antibody | 1 - 10 µg/mL |
| Blocking Buffer | 1-5% BSA or non-fat milk |
| Primary Detection Antibody | 0.1 - 2 µg/mL |
| Biotinylated Secondary Antibody | 0.1 - 1 µg/mL |
| Streptavidin-HRP | 1:1000 - 1:10,000 dilution |
Protocol for Western Blotting using a Biotinylated Detection Antibody
This protocol describes the use of a biotinylated secondary antibody for the detection of a target protein in a Western Blot.
Caption: Western Blot workflow with biotinylated secondary antibody.
Procedure:
-
SDS-PAGE: Separate protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Biotinylated Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP for 30-60 minutes at room temperature.
-
Washing: Repeat the wash step.
-
Detection: Add a chemiluminescent substrate and image the blot using a suitable imaging system.
Table 3: Typical Reagent Concentrations for Western Blot
| Reagent | Typical Concentration/Dilution |
| Blocking Buffer | 5% non-fat milk or BSA in TBST |
| Primary Antibody | 1:500 - 1:5000 dilution |
| Biotinylated Secondary Antibody | 1:1000 - 1:20,000 dilution |
| Streptavidin-HRP | 1:2000 - 1:20,000 dilution |
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause | Suggested Solution |
| Low Signal | - Insufficient biotinylation- Suboptimal antibody or reagent concentrations | - Increase the molar excess of this compound during conjugation.- Optimize the concentrations of antibodies and streptavidin-HRP. |
| High Background | - Insufficient blocking- Inadequate washing- Excess biotinylated antibody | - Increase blocking time or try a different blocking agent.- Increase the number and duration of wash steps.- Titrate the biotinylated antibody to a lower concentration. |
| No Signal | - Inactive enzyme or substrate- Omission of a key reagent | - Use fresh enzyme conjugate and substrate.- Double-check that all protocol steps were followed correctly. |
Concluding Remarks
This compound is a valuable reagent for the biotinylation of biomolecules for use in sensitive immunoassays like ELISA and Western Blot. The protocols provided here serve as a starting point, and optimization of specific parameters such as reagent concentrations and incubation times may be necessary to achieve the best results for your specific application.
References
- 1. rel-Biotin-PEG3-C3-NH2 [myskinrecipes.com]
- 2. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Biotinylation | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Biotin-PEG3-C3-NH2 in Affinity-Based Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of Biotin-PEG3-C3-NH2, a versatile biotinylation reagent, with a primary focus on its application in affinity chromatography protocols, particularly in the context of pull-down assays for studying protein-ligand interactions and in the development of Proteolysis Targeting Chimeras (PROTACs).
Introduction to this compound
This compound is a chemical linker that incorporates a biotin (B1667282) molecule, a tri-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine group. This structure provides several advantages in affinity-based applications:
-
Biotin: Enables strong and highly specific binding to avidin (B1170675) and streptavidin proteins, which are commonly immobilized on chromatography resins.
-
PEG3 Spacer: The hydrophilic PEG spacer increases the solubility of the conjugate and reduces steric hindrance, allowing for efficient binding of the biotin moiety to streptavidin.
-
Primary Amine (-NH2): Provides a reactive handle for covalent conjugation to other molecules, such as proteins, peptides, or small molecule ligands, typically through amide bond formation with carboxylic acids.
While applicable to general affinity chromatography for protein purification, this compound has found a significant role as a linker in the synthesis of PROTACs.[1][2][3][4]
Application in PROTAC Development and Pull-Down Assays
PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] this compound can be used to create biotinylated versions of small molecule ligands that bind to a target protein. These biotinylated ligands are instrumental in in vitro studies, such as pull-down assays, to confirm the binding of the ligand to its intended target protein.
Signaling Pathway: The Ubiquitin-Proteasome System
The primary signaling pathway relevant to the application of this compound in PROTAC development is the ubiquitin-proteasome system . A PROTAC containing a ligand for a target protein and a ligand for an E3 ligase brings these two proteins into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. Poly-ubiquitinated proteins are then recognized and degraded by the 26S proteasome.
Caption: Mechanism of PROTAC-induced protein degradation.
Experimental Protocols
Protocol 1: Conjugation of this compound to a Small Molecule Ligand with a Carboxylic Acid
This protocol describes the conjugation of this compound to a small molecule ligand containing a carboxylic acid group using EDC/NHS chemistry.
Materials:
-
Small molecule ligand with a carboxylic acid group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M MES, pH 6.0
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Reverse-phase HPLC for purification
Procedure:
-
Activation of Carboxylic Acid: a. Dissolve the small molecule ligand in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of EDC and a 1.5-fold molar excess of NHS to the ligand solution. c. Incubate at room temperature for 15-30 minutes to activate the carboxylic acid group, forming an NHS ester.
-
Conjugation Reaction: a. Dissolve this compound in anhydrous DMF or DMSO. b. Add a 1.2-fold molar excess of the this compound solution to the activated ligand solution. c. Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring.
-
Quenching the Reaction: a. Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS esters. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Purify the biotinylated ligand from the reaction mixture using reverse-phase HPLC. b. Lyophilize the purified fractions to obtain the final product. c. Confirm the identity and purity of the product by mass spectrometry and NMR.
Protocol 2: Pull-Down Assay to Confirm Target Engagement
This protocol describes a pull-down assay to verify the interaction between a biotinylated ligand and its target protein from a cell lysate.
Materials:
-
Biotinylated ligand (from Protocol 1)
-
Cell lysate containing the target protein
-
Streptavidin-conjugated magnetic beads or agarose (B213101) resin
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
-
Antibody against the target protein
Experimental Workflow:
Caption: Workflow for a pull-down assay.
Procedure:
-
Preparation of Beads: a. Resuspend the streptavidin beads in Lysis Buffer. b. Wash the beads three times with Lysis Buffer, using a magnetic stand or centrifugation to separate the beads between washes.
-
Binding of Ligand to Beads (Optional, can also be done in solution): a. Incubate the washed beads with an excess of the biotinylated ligand in Lysis Buffer for 1 hour at 4°C with gentle rotation. b. Wash the beads three times with Lysis Buffer to remove unbound ligand.
-
Incubation with Cell Lysate: a. Clarify the cell lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. b. Add the clarified lysate to the beads (or add the biotinylated ligand to the lysate, followed by the beads). c. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Washing: a. Pellet the beads using a magnetic stand or centrifugation and discard the supernatant. b. Wash the beads three to five times with ice-cold Wash Buffer.
-
Elution: a. After the final wash, remove all supernatant. b. Add 1X SDS-PAGE sample buffer to the beads and boil for 5-10 minutes to elute the bound proteins.
-
Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane and perform a Western blot using a primary antibody specific for the target protein.
Quantitative Data
The following table provides representative quantitative data for the binding capacity of streptavidin-coated resins, which is a critical parameter in designing affinity chromatography and pull-down experiments. The actual performance may vary depending on the specific protein or ligand being used.
| Resin Type | Biotin Binding Capacity (per mL of resin) | Biotinylated IgG Binding Capacity (per mL of resin) | Reference |
| Streptavidin Agarose | >300 nmol | ~6 mg | [General Product Information] |
| High Capacity Streptavidin Agarose | >500 nmol | ~10-15 mg | [General Product Information] |
| Streptavidin Magnetic Beads | ~200-400 pmol/mg | ~15-30 µg/mg | [General Product Information] |
Note: The binding capacity for a specific biotinylated protein will depend on its size, the degree of biotinylation, and steric hindrance. It is recommended to determine the optimal loading capacity empirically for each specific application.
Summary
This compound is a valuable tool for researchers in drug discovery and chemical biology. Its primary application lies in the development of PROTACs, where it serves as a versatile linker. The protocols provided herein offer a framework for the conjugation of this linker to small molecules and their subsequent use in pull-down assays to validate target engagement, a crucial step in the development of targeted protein degraders. The inherent high affinity of the biotin-streptavidin interaction, coupled with the favorable properties of the PEG spacer, makes this compound an effective reagent for these affinity-based applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Biotinylation with Biotin-PEG3-C3-NH2
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of biotinylation when using Biotin-PEG3-C3-NH2. This reagent is particularly suited for labeling carboxyl groups on target molecules through an amine-reactive coupling chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the reactive group on this compound and what does it target?
A1: this compound has a primary amine (-NH2) as its reactive group. It is designed to label target molecules that possess carboxyl groups (-COOH), such as those found at the C-terminus of proteins and on the side chains of aspartic acid and glutamic acid residues. The reaction is not spontaneous; it requires a carboxyl-activating agent, most commonly a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2]
Q2: How does the reaction between this compound and a carboxyl group work?
A2: The biotinylation process is a two-step reaction. First, EDC activates the carboxyl groups on your target molecule, making them susceptible to nucleophilic attack. This activated intermediate then reacts with the primary amine of this compound to form a stable amide bond, covalently linking the biotin (B1667282) to your molecule. To increase the efficiency and stability of the activated intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction.[3][4]
Q3: Why am I seeing low biotinylation efficiency?
A3: Low biotinylation efficiency can stem from several factors. Common culprits include suboptimal pH, the presence of competing nucleophiles in your buffer, inactive reagents, or an inappropriate molar ratio of biotin reagent to your target molecule. A systematic approach to troubleshooting these parameters is often necessary to achieve optimal results.
Q4: Can I use this reagent to label primary amines?
A4: No, this compound is not suitable for labeling primary amines. Its own reactive group is a primary amine. To label primary amines, you would need a biotinylation reagent with a different reactive chemistry, such as an NHS-ester of biotin.[2]
Troubleshooting Guide
Issue 1: Low or No Biotinylation Detected
This is the most common issue and can be caused by several factors related to the reaction conditions and reagents.
| Potential Cause | Recommended Solution |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), as they will compete with the reaction. Use an amine and carboxylate-free buffer such as MES for the activation step. |
| Suboptimal pH | The EDC activation of carboxyl groups is most efficient at a slightly acidic pH (4.7-6.0). The subsequent reaction with the amine group of this compound is more efficient at a pH of 7.2-8.0. Consider a two-step protocol with a pH adjustment. |
| Inactive EDC | EDC is moisture-sensitive and hydrolyzes in water. Always use freshly prepared EDC solution. Store EDC powder desiccated at the recommended temperature. |
| Insufficient Molar Excess of Reagents | The molar ratio of this compound and EDC to your target molecule is critical. A significant molar excess of the biotin reagent is often needed to drive the reaction to completion. Empirically optimize these ratios. |
| Protein Polymerization | If your target protein has both accessible carboxyl and amine groups, EDC can cause it to crosslink with itself. To minimize this, use a large molar excess of this compound to outcompete the protein's own amine groups. |
Issue 2: Protein Precipitation During or After Biotinylation
Precipitation of your target protein can lead to significant sample loss and indicates a problem with protein stability under the reaction conditions.
| Potential Cause | Recommended Solution |
| High Degree of Biotinylation | Over-labeling your protein can alter its solubility properties. Reduce the molar excess of the biotin reagent or shorten the reaction time. |
| Protein Instability at Reaction pH | If your protein is not stable at the acidic pH required for EDC activation, the reaction may need to be performed at a compromise pH, or the duration at the acidic pH should be minimized. |
| High Concentration of Organic Solvent | If this compound is first dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the solvent in the reaction mixture is low (typically <10%) to prevent protein denaturation. |
Experimental Protocols
Protocol 1: Two-Step Biotinylation of a Protein with this compound
This protocol is a general guideline for the biotinylation of a protein with accessible carboxyl groups.
Materials:
-
Protein of interest in an amine and carboxylate-free buffer (e.g., 0.1 M MES, 0.15 M NaCl, pH 5.5)
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Reaction Buffer: 0.1 M MES, 0.15 M NaCl, pH 5.5
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation:
-
Dissolve your protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
Immediately before use, prepare a 10 mg/mL solution of EDC in cold Reaction Buffer.
-
Immediately before use, prepare a 20 mg/mL solution of Sulfo-NHS in cold Reaction Buffer.
-
Prepare a solution of this compound in the Coupling Buffer. The concentration will depend on the desired molar excess.
-
-
Activation of Carboxyl Groups:
-
Add the freshly prepared EDC and Sulfo-NHS solutions to your protein solution. A common starting point is a final concentration of 2-10 mM EDC and 5-25 mM Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Biotinylation Reaction:
-
Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the this compound solution to the activated protein. A 20- to 100-fold molar excess of this compound over the protein is a good starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching:
-
Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted biotin and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., 1X PBS).
-
Protocol 2: Optimization of Biotinylation Conditions
To improve efficiency, it is recommended to perform a series of small-scale reactions, varying the molar excess of the biotin reagent.
| Parameter | Recommended Range for Optimization |
| Protein Concentration | 1-10 mg/mL |
| EDC Concentration | 2-10 mM (final concentration) |
| Sulfo-NHS Concentration | 5-25 mM (final concentration) |
| Molar Excess of this compound over Protein | 10x, 20x, 50x, 100x |
| Incubation Time | 30 min, 1 hr, 2 hrs at room temperature; or overnight at 4°C |
| Reaction pH (Coupling Step) | 7.2, 7.5, 8.0 |
Visual Guides
Caption: EDC-mediated biotinylation of a protein with this compound.
Caption: Step-by-step workflow for protein biotinylation.
Caption: Decision tree for troubleshooting biotinylation issues.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Biotinylation | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. Covalently modified carboxyl side chains on cell surface leads to a novel method toward topology analysis of transmembrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Troubleshooting Streptavidin Pull-Downs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding in streptavidin pull-down experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high non-specific binding in a streptavidin pull-down assay?
High non-specific binding in streptavidin pull-downs can arise from several factors:
-
Intrinsic properties of beads: Agarose (B213101) beads, due to their porous nature, can have a high surface area that may non-specifically bind proteins.[1][2] Magnetic beads are generally less prone to non-specific binding.[1][2][3]
-
Insufficient blocking: The streptavidin-coated beads may have unoccupied sites that can bind proteins non-specifically if not adequately blocked.
-
Suboptimal washing stringency: Washing steps that are not stringent enough may fail to remove weakly interacting, non-specific proteins. This can be due to low salt concentrations or the absence of detergents in the wash buffers.
-
Presence of endogenous biotinylated proteins: Many cell lysates naturally contain biotinylated proteins, such as carboxylases, which can bind to streptavidin beads and appear as contaminants.
-
Hydrophobic and ionic interactions: Proteins can non-specifically adhere to the beads or other proteins through hydrophobic or ionic interactions.
Q2: How can I reduce non-specific binding to the streptavidin beads themselves?
Several strategies can be employed to minimize non-specific binding to the beads:
-
Pre-clearing the lysate: Before the pull-down, incubate your cell lysate with beads that do not have streptavidin. This step will capture and remove proteins that have a natural affinity for the bead matrix itself.
-
Blocking the beads: Before adding your biotinylated sample, incubate the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk. This will saturate non-specific binding sites on the beads.
-
Optimizing bead type: Consider using magnetic beads instead of agarose beads, as they tend to exhibit lower non-specific binding.
Q3: My negative control (no biotinylated bait) shows many bands. What should I do?
This is a clear indication of non-specific binding to the streptavidin beads. To address this:
-
Implement pre-clearing: Use "empty" beads (same type but without streptavidin) to pre-clear your lysate before the pull-down.
-
Increase wash stringency: Enhance your wash buffers by increasing the salt concentration (e.g., up to 250 mM NaCl or KCl) and/or adding a non-ionic detergent (e.g., Tween-20).
-
Perform additional washes: Increase the number and duration of your wash steps to more effectively remove non-specifically bound proteins.
Q4: How do I deal with endogenous biotinylated proteins in my sample?
Endogenously biotinylated proteins can be a significant source of background. While complete removal is challenging, their impact can be minimized:
-
Proper controls: Always run a control sample that has not been subjected to biotinylation to identify the background bands from endogenous proteins.
-
Avidin/Streptavidin pre-clearing: In some cases, pre-clearing the lysate with a small amount of streptavidin beads can help deplete some of the most abundant endogenous biotinylated proteins.
-
Biotin-depleted media: If working with cell culture, growing cells in biotin-depleted media can reduce the levels of endogenous biotinylation.
Optimization of Experimental Conditions
To minimize non-specific binding, it is crucial to optimize various parameters of your pull-down protocol. The following table summarizes key reagents and their recommended concentration ranges for blocking and washing steps.
| Reagent | Recommended Concentration | Purpose | Reference(s) |
| Blocking Agents | |||
| Bovine Serum Albumin (BSA) | 1 - 5% | Blocks non-specific binding sites on beads. | |
| Non-fat Dry Milk | 1 - 5% | Alternative blocking agent. Note: Avoid for biotin-related detection as milk contains endogenous biotin (B1667282). | |
| Detergents | |||
| Tween-20 | 0.1 - 1% | Reduces non-specific hydrophobic interactions. | |
| NP-40 | 0.1% | Alternative non-ionic detergent. | |
| Triton X-100 | 0.2% | Alternative non-ionic detergent. | |
| Salts | |||
| Sodium Chloride (NaCl) | 150 - 500 mM | Reduces non-specific ionic interactions. | |
| Potassium Chloride (KCl) | 100 - 250 mM | Alternative salt to reduce ionic interactions. |
Experimental Protocols
Protocol 1: Pre-clearing of Cell Lysate
This protocol is designed to remove proteins that non-specifically bind to the bead matrix.
-
Start with your prepared cell lysate.
-
For every 1 mL of lysate, add 50 µL of a 50% slurry of unconjugated beads (the same type as your streptavidin beads, e.g., plain agarose or magnetic beads).
-
Incubate the lysate and bead mixture on a rotator for 1-2 hours at 4°C.
-
Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads).
-
Carefully collect the supernatant (the pre-cleared lysate) and proceed with your streptavidin pull-down experiment.
Protocol 2: Optimizing Wash Buffer Stringency
This protocol helps in determining the optimal wash buffer composition to reduce non-specific binding while preserving your specific interactions.
-
After incubating your biotinylated bait with the cell lysate and streptavidin beads, and before the elution step, divide the beads into four equal aliquots.
-
Prepare four different wash buffers with increasing stringency:
-
Buffer 1 (Low Stringency): PBS with 0.1% Tween-20
-
Buffer 2 (Medium Stringency): PBS with 150 mM NaCl and 0.1% Tween-20
-
Buffer 3 (High Stringency): PBS with 250 mM NaCl and 0.1% Tween-20
-
Buffer 4 (Very High Stringency): PBS with 500 mM NaCl and 0.5% Tween-20
-
-
Wash each aliquot of beads three times with its corresponding wash buffer.
-
Elute the bound proteins from each aliquot and analyze the results by SDS-PAGE and Western blotting.
-
Compare the lanes to identify the wash buffer that provides the cleanest background without significantly diminishing the signal of your protein of interest.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting non-specific binding in streptavidin pull-down experiments.
Caption: Troubleshooting workflow for non-specific binding.
References
Technical Support Center: Optimizing Biotin-PEG3-C3-NH2 Conjugation
Welcome to the technical support center for optimizing your conjugation experiments involving Biotin-PEG3-C3-NH2. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for conjugating this compound?
This compound contains a terminal primary amine (-NH2). This amine acts as a nucleophile and is typically reacted with a molecule containing an activated carboxyl group, most commonly an N-hydroxysuccinimide (NHS) ester. The primary amine attacks the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This is a widely used and robust method for biotinylating proteins and other molecules.[1][2][3]
Figure 1. Reaction scheme for conjugating this compound with an NHS-ester activated molecule.
Q2: What is the optimal pH for this conjugation reaction?
The optimal pH for the reaction between a primary amine and an NHS ester is between 7.2 and 8.5.[1][4] A pH of 8.3-8.5 is often recommended as a starting point. At lower pH, the primary amine is protonated (-NH3+), making it non-nucleophilic and significantly slowing the reaction. At pH values above 8.5, the rate of hydrolysis of the NHS ester increases dramatically, which competes with the conjugation reaction and reduces the overall yield.
Q3: Which buffers are recommended, and which should be avoided?
It is critical to use an amine-free buffer, as primary amines in the buffer will compete with the this compound for reaction with the NHS ester, drastically reducing efficiency.
| Recommended Buffers | Buffers to Avoid |
| Phosphate-Buffered Saline (PBS), pH 7.2-7.5 | Tris (TBS) |
| Sodium Bicarbonate/Carbonate, pH 8.3-8.5 | Glycine |
| HEPES, pH 7.2-8.0 | Any other buffer containing primary amines |
| Borate, pH 8.0-8.5 | Buffers containing sodium azide (B81097) (at high concentrations) |
Q4: How should I prepare and handle the NHS-ester activated molecule?
Most non-sulfonated NHS esters have poor water solubility and should be dissolved in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use. Ensure the DMF is amine-free (odorless), as degraded DMF can react with the NHS ester. Prepare the stock solution at a higher concentration (e.g., 10 mM) and add it to the aqueous reaction mixture, ensuring the final organic solvent concentration is low (ideally <10%) to avoid protein precipitation. Aqueous solutions of NHS esters are not stable and should be used immediately.
Q5: How do I stop (quench) the conjugation reaction?
The reaction can be stopped by adding a quenching buffer that contains a primary amine. Common quenching agents include Tris-HCl, glycine, or ethanolamine (B43304) added to a final concentration of 50-100 mM. Allow the quenching reaction to proceed for 15-30 minutes at room temperature. Quenching is highly recommended to prevent the unreacted NHS ester from modifying other molecules in downstream applications.
Troubleshooting Guide
This guide addresses the most common issues encountered during biotinylation. Follow the logical workflow to diagnose and solve potential problems.
Figure 2. A troubleshooting workflow for diagnosing and solving low biotinylation efficiency.
Quantitative Data Summary
Table 1: Effect of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on pH. The half-life decreases significantly as the pH becomes more alkaline, which can impact conjugation efficiency.
| pH | Temperature | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0°C | 4-5 hours | |
| 7.0 | N/A | ~7 hours | |
| 8.0 | N/A | ~1 hour | |
| 8.6 | 4°C | 10 minutes | |
| 9.0 | N/A | a few minutes |
Table 2: General Reaction Parameters
These parameters provide a starting point for your experiment. Optimization may be required for your specific molecule.
| Parameter | Recommended Condition | Notes | Reference(s) |
| Molar Excess | 5- to 20-fold molar excess of NHS-ester over the target molecule. | Start with a titration (e.g., 5:1, 10:1, 20:1) to find the optimal ratio. | |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. | |
| Reaction Time | 1-2 hours at Room Temperature or Overnight at 4°C. | Longer incubation at a lower temperature may be beneficial for sensitive proteins. | |
| Quenching | 50-100 mM Tris or Glycine for 15-30 minutes. | Stops the reaction and prevents non-specific labeling later. |
Experimental Protocol: General Biotinylation Procedure
This protocol describes the biotinylation of a target protein using an NHS-ester activated molecule and this compound. It can be adapted for other target molecules.
A. Materials
-
Target protein in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0).
-
This compound.
-
NHS-ester activated crosslinker/molecule.
-
Anhydrous DMSO or DMF.
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column or dialysis equipment for purification.
B. Procedure
-
Prepare the Target Protein:
-
Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer.
-
If the buffer contains amines (like Tris), perform a buffer exchange into the Reaction Buffer before proceeding.
-
-
Prepare Reagent Stock Solutions (Immediately before use):
-
Allow the NHS-ester reagent and this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Dissolve the this compound in the Reaction Buffer.
-
-
Perform the Conjugation Reaction:
-
This step assumes you are first activating your target protein with an NHS-ester crosslinker and then conjugating it to the this compound. The order may vary based on your experimental design.
-
Add the desired molar excess (e.g., 20-fold) of the dissolved NHS-ester reagent to the protein solution while gently vortexing.
-
Incubate for 30-60 minutes at room temperature to activate the protein.
-
Add the this compound to the activated protein solution.
-
Incubate the final reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris-HCl).
-
Incubate for an additional 15-30 minutes at room temperature to stop the reaction.
-
-
Purify the Conjugate:
-
Remove excess, unreacted biotin reagent and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS). This step is crucial to prevent high background in downstream applications.
-
Factors Influencing Conjugation Success
The success of your biotinylation experiment depends on the careful control of several interconnected factors.
Figure 3. Key factors and their relationships influencing the success of the biotinylation reaction.
References
Technical Support Center: Preventing Protein Aggregation During Biotinylation
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent protein aggregation during the biotinylation process.
Frequently Asked Questions (FAQs)
Q1: Why is my protein aggregating after biotinylation?
A1: Protein aggregation during biotinylation can be triggered by several factors that disrupt protein stability. The primary causes include:
-
High Molar Excess of Biotin (B1667282) Reagent: Using a large excess of biotin reagent can lead to over-modification of the protein surface. This can alter the protein's isoelectric point, mask charged residues that contribute to solubility, or introduce hydrophobic biotin moieties that promote self-association.[1][2]
-
Inappropriate Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical.[3][4] Proteins are least soluble at their isoelectric point (pI).[3] Biotinylation reactions are often performed at a slightly alkaline pH (7-9) to ensure primary amines are deprotonated and reactive, but this pH might be close to the protein's pI, leading to aggregation.
-
Presence of Organic Solvents: Many biotinylation reagents are dissolved in organic solvents like DMSO or DMF. Adding a high volume of this stock solution to your aqueous protein sample can induce aggregation.
-
Inherent Protein Instability: Some proteins are intrinsically unstable and prone to aggregation, a tendency that can be exacerbated by the chemical modification and handling during the biotinylation process.
-
Temperature: Elevated temperatures can increase reaction rates but may also promote protein denaturation and aggregation.
Q2: How can I optimize the biotin-to-protein molar coupling ratio to prevent aggregation?
A2: Finding the optimal molar coupling ratio (MCR) of biotin reagent to protein is crucial. A lower degree of labeling is often sufficient for downstream applications and minimizes the risk of aggregation.
Troubleshooting Steps:
-
Start with a Titration: Perform a series of labeling reactions with varying MCRs. Start with ratios from 10:1 to 40:1 (biotin:protein) for initial studies. For some applications, even a 1:1 ratio might be effective.
-
Assess Labeling Efficiency and Aggregation: After the reaction, quantify the degree of labeling and assess for aggregation using methods like Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC).
-
Functional Assay: Test the functionality of the biotinylated protein at different MCRs to ensure that critical residues for activity have not been modified.
Below is a table summarizing recommended starting MCRs for different scenarios.
| Protein Concentration | Recommended Starting Molar Excess (Biotin:Protein) | Rationale |
| > 2 mg/mL | ≥ 12-fold | Higher protein concentration allows for a slightly lower excess of biotin. |
| ≤ 2 mg/mL | ≥ 20-fold | A higher excess is needed to drive the reaction at lower protein concentrations. |
| Minimal Labeling (e.g., for SPR) | 1:1 to 5:1 | A low degree of labeling is often sufficient and preserves protein function. |
| Difficult to Label Proteins | 10:1 to 40:1 | A higher ratio may be necessary to achieve sufficient labeling. |
Q3: What are the optimal buffer conditions to prevent aggregation during biotinylation?
A3: The right buffer can significantly improve protein solubility and prevent aggregation.
Key Buffer Parameters to Optimize:
-
pH: Conduct the reaction at a pH where your protein is stable and soluble, ideally 1-2 units away from its isoelectric point (pI). While NHS-ester reactions are most efficient at pH 7-9, you may need to work at a lower pH and compensate with a longer reaction time or higher MCR.
-
Buffer Composition: Use buffers that do not contain primary amines, such as Tris or glycine, as they will compete with the protein for reaction with NHS-ester biotin reagents. Phosphate-buffered saline (PBS) or HEPES are good choices.
-
Ionic Strength: Adjusting the salt concentration (e.g., 150 mM NaCl) can help to mitigate electrostatic interactions that may lead to aggregation.
-
Additives: The inclusion of certain excipients can stabilize the protein and prevent aggregation.
| Additive | Recommended Concentration | Mechanism of Action |
| Glycerol, Sucrose | 5-20% (v/v) for Glycerol, 5-10% for Sugars | Act as osmolytes, stabilizing the native protein structure. |
| Arginine & Glutamate | 50 mM (equimolar mix) | Can reduce protein self-association by binding to charged and hydrophobic regions. |
| Non-ionic Detergents (e.g., Tween-20) | 0.01 - 0.1% (v/v) | Can help solubilize proteins and prevent hydrophobic aggregation. |
| Reducing Agents (e.g., DTT, TCEP) | 1-5 mM | For proteins with free cysteines, these prevent the formation of intermolecular disulfide bonds. Note: Do not use with maleimide-based biotinylation. |
Q4: My protein still aggregates even after optimizing the reaction. How can I remove the aggregates?
A4: If aggregation occurs, it is often possible to remove the aggregates from the monomeric, correctly biotinylated protein.
Methods for Aggregate Removal:
-
Size Exclusion Chromatography (SEC): This is the most common and effective method for separating monomers from aggregates based on their size. Aggregates will elute first in the void volume, followed by the monomeric protein.
-
Centrifugation: For large, insoluble aggregates, a high-speed centrifugation step (e.g., >10,000 x g for 10-30 minutes) can pellet the aggregated protein.
-
Dialysis/Buffer Exchange: While primarily used to remove excess free biotin, performing a buffer exchange into an optimal storage buffer can sometimes help to resolubilize loosely associated aggregates.
Experimental Protocols
Protocol 1: NHS-Ester Biotinylation of a Protein
This protocol provides a general guideline for biotinylating a protein using an amine-reactive NHS-ester biotin reagent.
Materials:
-
Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).
-
NHS-ester biotin reagent (e.g., Sulfo-NHS-LC-Biotin).
-
Anhydrous DMSO or DMF.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare Protein: Ensure the protein is in an amine-free buffer like PBS. If not, perform a buffer exchange.
-
Calculate Reagent Amount: Determine the volume of biotin reagent stock solution needed to achieve the desired molar excess. For a starting point, a 20-fold molar excess is often used.
-
Prepare Biotin Stock Solution: Immediately before use, dissolve the NHS-ester biotin reagent in DMSO or DMF to a concentration of 10 mM. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
Reaction Incubation: Add the calculated volume of the biotin stock solution to the protein solution. Ensure the volume of added organic solvent is less than 10% of the total reaction volume to avoid protein precipitation.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. A lower temperature (4°C) can help if the protein is unstable.
-
Quench Reaction: Stop the reaction by adding a quenching buffer, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted biotin and the quenching agent by using a desalting column or by dialysis against a suitable storage buffer.
Protocol 2: Analysis of Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-destructive technique used to measure the size distribution of particles in a solution, making it ideal for detecting protein aggregation.
Procedure:
-
Sample Preparation: Filter or centrifuge your biotinylated protein sample (at a concentration of at least 0.2 mg/mL) to remove any large dust particles or precipitates.
-
Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired measurement temperature.
-
Measurement: Load the sample into a clean cuvette and place it in the instrument.
-
Data Acquisition: The instrument shines a laser through the sample and detects the scattered light fluctuations caused by the Brownian motion of the particles.
-
Data Analysis: The software will analyze these fluctuations to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh or a high PDI compared to the un-biotinylated control indicates the presence of aggregates.
Visualizations
Caption: A flowchart for troubleshooting protein aggregation.
References
Biotin-PEG3-C3-NH2 stability in aqueous solutions over time
Welcome to the technical support center for Biotin-PEG3-C3-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this linker in aqueous solutions. Here you will find frequently asked questions and a detailed troubleshooting guide to assist in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound in its solid form?
A1: For long-term storage, it is recommended to store solid this compound at -20°C in a desiccated environment, protected from light. For short-term storage, such as a few days to weeks, 0-4°C is acceptable. It is crucial to allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
Q2: How should I prepare and store aqueous stock solutions of this compound?
A2: Due to the susceptibility of the PEG linker to degradation and the potential for hydrolysis, it is highly recommended to prepare aqueous solutions of this compound immediately before use. If a stock solution must be prepared, use a dry, amine-free organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). For extended storage of solutions, it is advisable to aliquot and store them at -80°C for up to six months.
Q3: What are the primary factors that can affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is primarily influenced by:
-
pH: Both acidic and alkaline conditions can promote the hydrolysis of the amide bond.
-
Temperature: Higher temperatures accelerate the rate of degradation.
-
Oxidizing agents: The polyethylene (B3416737) glycol (PEG) chain is susceptible to oxidative degradation.
-
Presence of metal ions: Transition metal ions can catalyze the oxidation of the PEG chain.
-
Light: Photolytic degradation can occur, particularly with prolonged exposure to UV light.
Q4: What are the potential degradation pathways for this compound in an aqueous environment?
A4: The main degradation pathways include:
-
Hydrolysis of the amide bond: This is a primary concern and can be catalyzed by acidic or basic conditions, leading to the cleavage of the biotin (B1667282) moiety from the PEG linker.
-
Oxidation of the PEG chain: The ether linkages in the PEG backbone are susceptible to oxidation, which can lead to chain cleavage and the formation of various degradation products such as aldehydes and carboxylic acids.
Troubleshooting Guide: Stability Issues in Aqueous Solutions
This guide provides a systematic approach to investigating and mitigating stability problems with this compound in your experiments.
Issue 1: Loss of Biotinylation Activity
If you observe a decrease in the efficiency of biotin-streptavidin binding or a complete loss of signal, it may be due to the degradation of the this compound linker.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that the solid compound and any stock solutions have been stored according to the recommendations (see FAQs).
-
Prepare Fresh Solutions: Always prepare aqueous working solutions immediately before your experiment. Avoid using previously prepared and stored aqueous solutions.
-
Control pH of Buffers: Maintain the pH of your aqueous buffers within a neutral range (pH 6.5-7.5) to minimize acid or base-catalyzed hydrolysis of the amide bond.
-
Degas Buffers: To minimize oxidative degradation of the PEG chain, consider degassing your aqueous buffers prior to use.
-
Perform a Forced Degradation Study: To understand the stability of the linker in your specific experimental conditions, a forced degradation study is recommended. This will help identify the primary degradation pathways and allow for the development of mitigation strategies.
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF) at a concentration of 10 mg/mL.
-
Dilute the stock solution with the appropriate aqueous buffer to a final working concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Incubate the working solution in 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Alkaline Hydrolysis: Incubate the working solution in 0.1 M NaOH at 60°C for 24, 48, and 72 hours.
-
Oxidative Degradation: Treat the working solution with 3% hydrogen peroxide (H₂O₂) at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Incubate the working solution at 60°C in a neutral buffer (e.g., PBS pH 7.4) for 24, 48, and 72 hours.
-
Photolytic Degradation: Expose the working solution to UV light (e.g., 254 nm) at room temperature for 24, 48, and 72 hours.
-
Control: Keep a sample of the working solution at 4°C, protected from light.
3. Sample Analysis:
-
At each time point, neutralize the acidic and alkaline samples.
-
Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is typically suitable. The mobile phase can be a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile). Detection can be performed using a UV detector at a low wavelength (e.g., 210-220 nm).
-
For identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis is recommended.
4. Data Presentation and Interpretation:
Summarize the percentage of degradation under each stress condition in a table. The percentage of degradation can be calculated by comparing the peak area of the intact this compound in the stressed sample to that in the control sample.
Table 1: Example of Forced Degradation Data Summary
| Stress Condition | Time (hours) | % Degradation of this compound |
| 0.1 M HCl, 60°C | 24 | |
| 48 | ||
| 72 | ||
| 0.1 M NaOH, 60°C | 24 | |
| 48 | ||
| 72 | ||
| 3% H₂O₂, RT | 24 | |
| 48 | ||
| 72 | ||
| 60°C, pH 7.4 | 24 | |
| 48 | ||
| 72 | ||
| UV Light, RT | 24 | |
| 48 | ||
| 72 |
Table 2: Potential Degradation Products and Analytical Observations
| Degradation Pathway | Potential Products | Expected LC-MS Observation |
| Amide Bond Hydrolysis | Biotin, PEG3-C3-NH2 | Appearance of peaks corresponding to the mass of biotin and the PEG-amine fragment. |
| PEG Chain Oxidation | Shorter PEG fragments, aldehydes, carboxylic acids | A complex mixture of new peaks, potentially with masses corresponding to the loss of ethylene (B1197577) glycol units. |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Side reactions to consider when using Biotin-PEG3-C3-NH2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing Biotin-PEG3-C3-NH2 while minimizing potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive components?
A1: this compound is a heterobifunctional crosslinker. It consists of three key components: a biotin (B1667282) moiety for strong binding to streptavidin or avidin, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to increase solubility and reduce steric hindrance, and a terminal primary amine (-NH2) for covalent conjugation to a target molecule.[1][2][3] The primary amine is the main reactive group for conjugation.[2][3]
Q2: What are the most common side reactions to consider when using the primary amine of this compound for conjugation?
A2: The primary amine of this compound is a nucleophile and can participate in several side reactions. The most common include:
-
Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form an imine (Schiff base), which is a reversible bond. This can be a desired reaction if planned, but an unwanted side reaction if these functional groups are present as contaminants.
-
Reaction with Non-Target Carboxylic Acids: If you are using a carbodiimide (B86325) (like EDC) to couple a target carboxylic acid to the amine of this compound, any other accessible carboxyl groups can also react, leading to non-specific conjugation.
-
Reaction with Maleimides at High pH: While maleimides are typically used for thiol-reactive chemistry, they can react with primary amines at pH values above 7.5.
-
Acylation by Unwanted Acylating Agents: The primary amine can be acylated by various unwanted electrophiles that may be present in the reaction mixture.
Q3: Are there any potential side reactions or stability issues associated with the PEG linker itself?
A3: Yes, the polyethylene glycol (PEG) linker can have stability issues and potential contaminants:
-
Oxidation: The ether linkages in the PEG backbone can be susceptible to oxidation, which can lead to chain cleavage. This is a concern for long-term storage and in the presence of oxidizing agents.
-
Impurities: PEG reagents can sometimes be contaminated with impurities from the manufacturing process, such as ethylene (B1197577) oxide and 1,4-dioxane, which are toxic. It is crucial to use high-purity PEG reagents for sensitive applications. Some PEG products may also contain peroxides and formaldehydes as degradation products.
Q4: How stable is the biotin moiety during conjugation reactions and in biological systems?
A4: The biotin moiety is generally quite stable under standard conjugation conditions. However, it can degrade in strongly acidic or basic solutions. For in vivo applications, it's important to note that some biotin-protein linkages have been shown to be susceptible to cleavage in human plasma.
Troubleshooting Guide
Problem 1: Low Yield of Conjugated Product
| Potential Cause | Recommended Solution |
| Suboptimal pH | For reactions with NHS esters, maintain a pH between 7.2 and 8.5. For reactions with carboxyl groups using EDC, a pH of 4.5-5.5 is optimal for carboxyl activation, followed by reaction with the amine at a slightly higher pH. |
| Presence of Primary Amines in Buffer | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the this compound for reaction with your target molecule. Use non-amine buffers like PBS, HEPES, or borate (B1201080) buffer. |
| Hydrolysis of Reactive Partner (e.g., NHS ester) | If your target molecule is activated with an NHS ester, be aware that it can hydrolyze in aqueous solutions. Prepare the NHS ester solution immediately before use and work efficiently. |
| Low Concentration of Reactants | Low concentrations can favor side reactions like hydrolysis over the desired bimolecular conjugation. If possible, increase the concentration of your reactants. |
| Inactive this compound | Ensure the reagent has been stored properly under desiccated conditions to prevent degradation. |
Problem 2: Non-Specific Binding or Aggregation of Conjugate
| Potential Cause | Recommended Solution |
| Over-Biotinylation | A high degree of biotinylation can lead to protein aggregation and precipitation. Optimize the molar ratio of this compound to your target molecule to control the extent of labeling. |
| Reaction with Non-Target Functional Groups | Ensure your target molecule is well-purified and free of other reactive species. If necessary, use protecting groups to block reactive sites that you do not want to be modified. |
| Hydrophobic Interactions | While the PEG linker enhances hydrophilicity, extensive modification can sometimes expose hydrophobic regions of a protein, leading to aggregation. Consider including solubility-enhancing additives in your buffer. The PEG linker itself helps to reduce aggregation. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating this compound to a Protein via an NHS Ester
-
Buffer Preparation: Prepare a suitable reaction buffer that is free of primary amines, such as 100 mM phosphate (B84403) buffer with 150 mM NaCl, pH 7.2-8.0.
-
Protein Preparation: Dissolve your protein containing the NHS ester in the reaction buffer to a final concentration of 1-5 mg/mL.
-
This compound Preparation: Immediately before use, dissolve this compound in the reaction buffer.
-
Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
Visualizations
Caption: Structure of this compound.
References
Technical Support Center: Refining Purification Methods for Biotinylated Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their biotinylated protein purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why is my final yield of purified biotinylated protein consistently low?
Low protein yield is a common issue that can stem from several factors throughout the purification process. Here are some potential causes and troubleshooting steps:
-
Inefficient Biotinylation: The initial biotinylation of your target protein may be incomplete.
-
Troubleshooting:
-
Confirm the success of the biotinylation reaction by running a sample of your biotinylated protein on a Western blot and detecting it with streptavidin-HRP.[1]
-
Ensure you are adding a sufficient molar excess of the biotinylation reagent.
-
If using an AviTag, ensure that the BirA ligase is active and that biotin (B1667282) was added to the culture medium for in vivo biotinylation.[1]
-
Consider that over-biotinylation can lead to protein precipitation and reduced activity, so optimization is key.[2]
-
-
-
Protein Insolubility or Aggregation: The target protein may be forming inclusion bodies or aggregates.[3][4]
-
Troubleshooting:
-
Optimize protein expression conditions (e.g., lower temperature, different expression host).
-
Perform purification under denaturing conditions to solubilize the protein and expose the tag.
-
Ensure your lysis buffer is appropriate for your protein and that lysis is complete.
-
-
-
Inaccessible Biotin Tag: The biotin tag on the folded protein may not be accessible to the streptavidin resin.
-
Troubleshooting:
-
Consider moving the affinity tag to a different terminus (N- or C-terminus) or an exposed loop of the protein.
-
Purification under denaturing conditions can expose a hidden tag.
-
-
-
Inefficient Elution: The elution conditions may be too mild to disrupt the strong biotin-streptavidin interaction.
-
Troubleshooting:
-
Refer to the elution troubleshooting section (FAQ 3) for different strategies.
-
-
FAQ 2: How can I reduce the high background of non-specific proteins in my purified sample?
High background is often due to non-specific binding of contaminating proteins to the streptavidin beads or the support matrix.
-
Insufficient Washing: The wash steps may not be stringent enough to remove all non-specifically bound proteins.
-
Troubleshooting:
-
Increase the number of wash steps.
-
Increase the stringency of the wash buffer by adding detergents (e.g., SDS, IGEPAL-CA630), increasing the salt concentration, or slightly altering the pH. The strong biotin-streptavidin interaction can withstand harsh washing conditions.
-
-
-
Non-specific Binding to Beads: Some proteins naturally bind to the agarose (B213101) or magnetic beads.
-
Troubleshooting:
-
Pre-clear your lysate by incubating it with beads that have not been coated with streptavidin before proceeding with the purification.
-
Block any unoccupied streptavidin binding sites on the beads by washing with a solution of free biotin after binding your biotinylated RNA or protein.
-
-
-
Naturally Biotinylated Proteins: Eukaryotic cells contain a small number of naturally biotinylated proteins (e.g., carboxylases) that can co-purify.
-
Troubleshooting:
-
This is an inherent challenge. If these contaminants are problematic, further purification steps like ion exchange or size exclusion chromatography may be necessary after the initial affinity purification.
-
-
FAQ 3: I'm having trouble eluting my biotinylated protein from the streptavidin resin. What are my options?
The extremely strong interaction between biotin and streptavidin (dissociation constant, Kd ≈ 10⁻¹⁵ M) makes elution challenging. Harsh conditions are often required, which can be incompatible with downstream applications that require a native protein.
Here are several elution strategies, ranging from harsh to mild:
-
Harsh/Denaturing Elution: These methods are effective but will denature the protein.
-
Boiling in SDS-PAGE Loading Buffer: This is a common method when the protein is to be analyzed by gel electrophoresis.
-
Extreme pH: Using buffers with a very low pH (e.g., 0.1 M glycine, pH 2.5-2.8) or high pH can disrupt the interaction.
-
Denaturants: High concentrations of denaturing agents like 8 M guanidine-HCl at pH 1.5 can be used.
-
-
Competitive Elution with Excess Biotin: This method can be milder but often requires additional conditions.
-
Excess Biotin and Heat: Incubating the beads with a high concentration of free biotin (e.g., 25 mM) at an elevated temperature (e.g., 95°C for 5 minutes) can effectively elute the protein. The presence of detergents like SDS in the binding/wash buffers can be critical for the success of this method.
-
Competitive Elution at Room Temperature: While less common for standard streptavidin, some modified avidins allow for elution with excess biotin under non-denaturing conditions.
-
-
Enzymatic Cleavage: This approach preserves the native state of the target protein.
-
Protease Cleavage Site: A specific protease cleavage site can be engineered into the linker between the protein and the biotin tag. The protein is then eluted by adding the specific protease, leaving the tag bound to the resin.
-
-
Using Modified Avidin (B1170675)/Streptavidin Resins: These resins have a lower binding affinity for biotin, allowing for milder elution.
-
Monomeric Avidin: This resin has a significantly lower binding affinity (Kd ≈ 10⁻⁷ M) than tetrameric avidin, allowing for elution with mild buffers containing 2-5 mM biotin.
-
Streptavidin Muteins: Engineered streptavidin mutants with reduced binding affinity allow for elution with competitive biotin and column regeneration.
-
FAQ 4: Can I regenerate and reuse my streptavidin beads?
The ability to regenerate streptavidin beads depends on the elution method used.
-
After Harsh Elution: Harsh elution conditions, such as boiling in SDS or using extreme pH, will denature the streptavidin, and the beads cannot be reused.
-
After Mild Elution: If a mild elution method is used with a modified avidin or a streptavidin mutein that allows for reversible binding, the beads can often be regenerated and reused multiple times. Regeneration typically involves washing the column with the elution buffer followed by the binding buffer to remove the competitor (e.g., biotin).
Data Summary Tables
Table 1: Comparison of Elution Buffers for Biotinylated Proteins
| Elution Method | Buffer Composition | Conditions | Protein State | Reference |
| Denaturing | ||||
| Harsh pH | 0.1 M Glycine-HCl | pH 2.5 - 2.8 | Denatured | |
| Denaturant | 8 M Guanidine-HCl | pH 1.5 | Denatured | |
| Detergent/Heat | 2% SDS in Sample Buffer | 95°C for 5 min | Denatured | |
| Competitive | ||||
| Excess Biotin & Heat | 25 mM Biotin | 95°C for 5 min | Potentially Denatured | |
| Mild Competitive | 2-5 mM Biotin in PBS | Room Temperature | Native | |
| Alternative | ||||
| Anti-Biotin Antibody | 4 mg/ml Biotin in 25 mM Tris-HCl, 0.3 M NaCl | pH 8.5, 30 min incubation | Native |
Experimental Protocols
Protocol 1: Standard Purification of a Biotinylated Protein (Denaturing Elution)
-
Binding:
-
Equilibrate the streptavidin agarose beads with a suitable binding buffer (e.g., PBS with 0.1% Tween 20).
-
Incubate the cell lysate containing the biotinylated protein with the equilibrated beads for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Centrifuge the beads to remove the unbound lysate.
-
Wash the beads three to five times with a wash buffer (e.g., PBS with 0.5 M NaCl and 0.1% Tween 20) to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the washed beads in 1X SDS-PAGE sample loading buffer.
-
Boil the sample at 95-100°C for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted protein for gel analysis.
-
Protocol 2: Competitive Elution with Excess Biotin and Heat
-
Binding and Washing:
-
Follow the binding and washing steps as described in Protocol 1. It is crucial that the lysis and wash buffers contain detergents like SDS (e.g., 0.4%) and IGEPAL-CA630 (e.g., 1%) for this elution method to be effective.
-
-
Elution:
-
After the final wash, resuspend the beads in an elution buffer containing 25 mM biotin.
-
Incubate at 95°C for 5 minutes.
-
Centrifuge the beads and collect the supernatant containing the eluted protein.
-
A second elution step can be performed to recover any remaining protein.
-
Visualizations
Caption: General workflow for biotinylated protein purification.
Caption: Troubleshooting logic for low protein yield.
Caption: Comparison of elution methods for biotinylated proteins.
References
Technical Support Center: Quantifying Biotinylation with the HABA Assay
Welcome to our technical support center for the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable information for quantifying the degree of biotinylation of proteins and other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the HABA assay?
The HABA assay is a colorimetric method used to estimate the amount of biotin (B1667282) incorporated onto a protein or other molecule.[1][2] The assay is based on the interaction between HABA dye and avidin (B1170675).[1][2][3]
-
HABA-Avidin Complex: HABA dye binds to avidin, forming a complex that has a distinct orange-red color and absorbs light at a wavelength of 500 nm.
-
Displacement by Biotin: Biotin has a much stronger affinity for avidin than HABA does. When a biotinylated sample is added to the HABA-avidin complex, the biotin displaces the HABA dye from the avidin binding sites.
-
Color Change and Measurement: This displacement causes the HABA to be released into the solution, leading to a decrease in the absorbance at 500 nm. The degree of this absorbance decrease is directly proportional to the amount of biotin present in the sample.
Q2: What is the optimal wavelength to measure the absorbance in the HABA assay?
The optimal wavelength for measuring the absorbance of the HABA-avidin complex is 500 nm.
Q3: Is it necessary to remove free, unconjugated biotin before performing the HABA assay?
Yes, it is crucial to remove all non-reacted and hydrolyzed biotinylation reagent from your biotinylated sample before performing the HABA assay. The assay measures the total biotin in the solution, so any free biotin will compete with the biotinylated protein for binding to avidin, leading to an overestimation of the degree of biotinylation. Common methods for removing free biotin include dialysis, desalting columns, or gel filtration.
Q4: Are there any substances that can interfere with the HABA assay?
Yes, certain substances can interfere with the assay. Buffers containing potassium, such as Modified Dulbecco's PBS, should be avoided as they can cause precipitation. It is recommended to use buffers like Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS). If you must use a different buffer, it should be validated by comparing the results with those obtained using a recommended buffer.
Q5: What is the typical linear range of the HABA assay?
The linear range of the HABA assay can vary slightly depending on the specific kit and protocol, but it is generally in the range of 2 to 16 µM of biotin. Some kits may have a linear range of 20 to 160 µM. It is important to ensure that the biotin concentration of your sample falls within this range to obtain accurate results. This may require diluting your sample.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| The change in absorbance at 500 nm (ΔA500) is zero or negative. | 1. Low or no biotinylation: The protein may have limited accessible functional groups for biotin to attach to. 2. Incomplete mixing of reagents: The HABA/Avidin solution was not properly dissolved or mixed. | 1. Repeat the biotinylation reaction using an alternative chemistry (e.g., if you used amine-reactive chemistry, try sulfhydryl-reactive chemistry) or increase the molar ratio of the biotinylation reagent to the protein. 2. Ensure the HABA/Avidin reagent is completely solubilized and mixed before use. |
| The absorbance at 500 nm of the HABA/Avidin/Biotin sample is very low (e.g., ≤ 0.3 for cuvette or ≤ 0.15 for microplate). | High level of biotinylation or presence of excess free biotin: The sample contains a high concentration of biotin, leading to a large decrease in absorbance that falls outside the linear range of the assay. | Dilute the biotinylated protein sample and repeat the assay. Remember to account for the dilution factor in your calculations. |
| Precipitation is observed in the assay. | Incompatible buffer: The sample buffer may contain substances, like potassium, that cause precipitation. | Use a recommended buffer such as PBS or TBS. If your sample is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before the assay. |
| Inconsistent or non-reproducible results. | 1. Inaccurate pipetting: Errors in pipetting volumes of the HABA/Avidin solution or the sample. 2. Bubbles in microplate wells: Bubbles can interfere with the light path and affect absorbance readings. 3. Steric hindrance: For highly biotinylated proteins, some biotin molecules may be "buried" within the protein's structure and inaccessible to avidin. | 1. Use calibrated pipettes and ensure accurate and consistent pipetting. 2. Be careful to avoid creating bubbles when pipetting into the microplate. If bubbles are present, gently tap the plate to dislodge them. 3. For highly biotinylated proteins, consider a pre-treatment step with a protease like pronase to digest the protein and improve the accessibility of biotin to avidin. |
Experimental Protocols
Protocol for Cuvette Format
-
Prepare the HABA/Avidin Solution: Prepare the HABA/Avidin working solution according to the manufacturer's instructions. This typically involves dissolving a pre-mixed HABA/Avidin reagent in a specified buffer, such as PBS.
-
Initial Absorbance Reading: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm. This reading should be between 0.9 and 1.3. Record this value as A500 HABA/Avidin.
-
Add Biotinylated Sample: Add 100 µL of your biotinylated protein sample to the cuvette. Mix well by gently pipetting up and down or by capping and inverting the cuvette.
-
Final Absorbance Reading: Measure the absorbance of the solution at 500 nm. Wait for the reading to stabilize for at least 15 seconds before recording the value as A500 HABA/Avidin/Biotin Sample.
Protocol for Microplate Format
-
Prepare the HABA/Avidin Solution: As with the cuvette protocol, prepare the HABA/Avidin working solution according to the manufacturer's instructions.
-
Add HABA/Avidin to Wells: Add 180 µL of the HABA/Avidin solution to each well of a 96-well microplate. Include wells for your samples and a negative control (blank).
-
Initial Absorbance Reading: For the negative control well, add 20 µL of the same buffer used for your sample. Measure the absorbance of all wells at 500 nm using a microplate reader. Record the absorbance of the negative control well as A500 HABA/Avidin.
-
Add Biotinylated Sample: Add 20 µL of your biotinylated protein sample to the appropriate wells.
-
Incubate and Mix: Mix the contents of the wells by placing the plate on a shaker for 30-60 seconds.
-
Final Absorbance Reading: Measure the absorbance of the wells at 500 nm. Record these values as A500 HABA/Avidin/Biotin Sample.
Data Presentation
Calculation of the Degree of Biotinylation
The degree of biotinylation is calculated using the Beer-Lambert law (A = εbc). The key is to determine the change in absorbance at 500 nm (ΔA500) after adding the biotinylated sample.
| Parameter | Symbol | Value/Formula | Reference |
| Molar Extinction Coefficient of HABA/Avidin at 500 nm | ε | 34,000 M-1cm-1 | |
| Path Length (Cuvette) | b | 1.0 cm | |
| Path Length (Microplate) | b | Typically 0.5 cm (should be verified) | |
| Change in Absorbance (Cuvette) | ΔA500 | (0.9 x A500 HABA/Avidin) - A500 HABA/Avidin/Biotin Sample | |
| Change in Absorbance (Microplate) | ΔA500 | A500 HABA/Avidin - A500 HABA/Avidin/Biotin Sample | |
| Concentration of Biotin in the Assay Mixture (M) | [Biotin]assay | ΔA500 / (ε * b) | |
| Concentration of Biotin in the Protein Sample (M) | [Biotin]sample | [Biotin]assay * (Total Volume / Sample Volume) * Dilution Factor | |
| Moles of Biotin per Mole of Protein | Biotin:Protein Ratio | [Biotin]sample / [Protein]sample |
Note: The factor of 0.9 in the cuvette calculation for ΔA500 accounts for the dilution of the HABA/Avidin solution upon addition of the sample.
Visualizations
Caption: Workflow of the HABA assay for biotinylation quantification.
References
Technical Support Center: Optimizing Experiments with PEGylated Biotin Linkers
Welcome to the technical support center for minimizing steric hindrance with PEGylated biotin (B1667282) linkers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to navigate challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG spacer in a biotin linker?
A PEG (Polyethylene Glycol) spacer arm in a biotin linker serves to increase the distance between the biotin molecule and the labeled molecule (e.g., protein, antibody, or nucleic acid). This separation is crucial for overcoming steric hindrance that can occur when the biotin-binding pocket of avidin (B1170675) or streptavidin is not easily accessible.[1] The hydrophilic nature of the PEG linker also enhances the water solubility of the biotinylated molecule, which can help prevent aggregation and reduce non-specific binding.[2][3]
Q2: How does the length of the PEG spacer affect biotin-avidin binding?
Longer spacer arms generally reduce steric hindrance, leading to a more efficient interaction between biotin and avidin.[1] Studies have shown that increasing the "bridge length" between the immobilized biotin and its binding partner results in a better dose-response curve in assays.[4] For instance, PEG spacers can significantly improve the adhesion frequency and bond lifetimes in mechanically stressed affinity systems. However, an excessively long spacer might lead to other issues, such as increased non-specific binding or, in some cases, reduced binding efficiency if the linker is too flexible.
Q3: What are the different types of reactive groups available for PEGylated biotin linkers?
PEGylated biotinylation reagents are available with various reactive groups that target specific functional groups on biomolecules. The most common are N-Hydroxysuccinimide (NHS) esters, which react with primary amines (-NH2) on proteins and other molecules to form stable amide bonds. Other reactive groups target sulfhydryls (maleimides), carboxyl groups, or carbohydrates, allowing for site-specific labeling.
Q4: Can the biotinylation process affect the biological activity of my protein?
Since biotin is a relatively small molecule, it can often be conjugated to proteins without significantly altering their biological function. However, the location and extent of biotinylation can be critical. If labeling occurs at or near an active site, it may interfere with the protein's activity. Using site-specific labeling strategies, such as targeting carbohydrate moieties on antibodies, can help avoid modifying the antigen-binding site.
Q5: How can I determine the degree of biotinylation of my protein?
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) method is a common technique to estimate biotin incorporation. This assay is based on the displacement of the HABA dye from avidin by biotin, which causes a measurable decrease in absorbance at 500 nm. This change in absorbance is proportional to the amount of biotin in the sample.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving PEGylated biotin linkers.
Issue 1: High Background or Non-Specific Binding in Pull-Down Assays or Immunoassays
High background can obscure specific signals and lead to false-positive results.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Hydrophobic Interactions | Use a PEGylated biotin linker. The hydrophilic PEG spacer can reduce non-specific hydrophobic interactions. | PEG chains increase the aqueous solubility of the conjugate, preventing aggregation and reducing binding to hydrophobic surfaces. |
| Inadequate Blocking | Ensure proper blocking of non-specific binding sites on beads and surfaces. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk. | Blocking agents saturate potential non-specific binding sites, preventing the biotinylated molecule or detection reagents from adhering randomly. |
| Excess Reagent | Remove unreacted biotinylation reagent after the labeling reaction using dialysis or gel filtration. | Excess, unbound biotin can compete with the biotinylated molecule for binding to streptavidin, leading to reduced signal and potential background. |
| Endogenous Biotin | In tissues with high metabolic activity (e.g., liver, kidney), consider using endogenous biotin blocking steps. | Endogenous biotin can be a significant source of background when using streptavidin-based detection systems. |
| Contaminated Reagents | Use fresh, high-quality reagents and buffers. Avoid buffers containing primary amines like Tris or glycine (B1666218) during the NHS-ester reaction. | Primary amines in the buffer will compete with the target molecule for reaction with the NHS-ester, reducing labeling efficiency. |
Issue 2: Low or No Signal in Detection Assays
A weak or absent signal can indicate a problem with the biotinylation reaction or the subsequent detection steps.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Rationale |
| Steric Hindrance | Increase the PEG spacer arm length of the biotin linker. | A longer spacer provides better access for streptavidin to bind to the biotin, especially when the biotin is attached to a large molecule or a crowded surface. |
| Inefficient Biotinylation | Optimize the molar ratio of the biotinylation reagent to the target molecule. For a 2 mg/mL protein solution, a ≥20-fold molar excess is often recommended. | The extent of labeling is dependent on the concentration of both the protein and the biotin reagent. |
| Hydrolyzed Reagent | Dissolve the NHS-ester biotinylation reagent immediately before use and do not prepare stock solutions for storage. | The NHS-ester moiety is moisture-sensitive and hydrolyzes quickly, becoming non-reactive. |
| Incorrect Buffer pH | Ensure the labeling reaction buffer is at an optimal pH of 7-9 for NHS-ester reactions. | The reaction between NHS esters and primary amines is most efficient within this pH range. |
| Over-labeling | Reduce the molar ratio of biotin reagent to the target molecule. | Excessive labeling can sometimes lead to protein aggregation and loss of function, resulting in a weaker signal. |
Experimental Protocols
General Protocol for Protein Biotinylation using an NHS-Ester PEGylated Biotin Linker
This protocol provides a general guideline for labeling proteins with an amine-reactive PEGylated biotin reagent.
Materials:
-
Protein to be labeled (1-10 mg/mL in an amine-free buffer like PBS)
-
NHS-PEG-Biotin reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., Tris or glycine)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Reagent Preparation: Equilibrate the vial of NHS-PEG-Biotin to room temperature before opening to prevent moisture condensation. Immediately before use, dissolve the reagent in DMSO or DMF to a concentration of 10 mM.
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into a suitable buffer.
-
Biotinylation Reaction: Add a calculated molar excess (e.g., 20-fold for a 2 mg/mL protein solution) of the dissolved NHS-PEG-Biotin to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer containing primary amines (e.g., Tris or glycine).
-
Purification: Remove excess, non-reacted biotin using a desalting column or dialysis to prevent interference in downstream applications.
Quantitative Data Summary: Spacer Arm Lengths and Molar Excess
| Biotinylation Reagent | Spacer Arm Length (Å) | Recommended Molar Excess (for 2 mg/mL IgG) | Reference |
| NHS-Biotin | 13.5 | Varies | |
| Sulfo-NHS-LC-Biotin | 22.4 | Varies | |
| NHS-LC-LC-Biotin | 30.5 | Varies | |
| NHS-PEG4-Biotin | 29.0 | ≥20-fold |
Visualizations
Workflow for Protein Biotinylation and Pull-Down Assay
Caption: A typical workflow for biotinylating a protein and performing a pull-down assay.
Logical Relationship of Factors Affecting Biotin-Avidin Interaction
Caption: Key factors influencing the success of biotin-avidin binding experiments.
References
Validation & Comparative
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-C3-NH2 vs. NHS-PEG4-Biotin
For researchers, scientists, and drug development professionals, the selection of the appropriate biotinylation reagent is a critical step in the development of assays, purification strategies, and targeted therapeutic agents. This guide provides a comprehensive comparison of two commonly utilized PEGylated biotinylation reagents: Biotin-PEG3-C3-NH2 and NHS-PEG4-Biotin, highlighting their distinct reactive functionalities and optimal applications.
This comparison delves into the chemical properties, reaction mechanisms, and key applications of each reagent, supported by a summary of their performance characteristics. Detailed experimental protocols are provided to guide researchers in the effective use of these molecules.
Chemical Properties and Reaction Mechanisms
This compound and NHS-PEG4-Biotin are both valuable tools for introducing biotin (B1667282) into a system, yet they achieve this via different chemical pathways due to their distinct reactive groups.
This compound is characterized by a terminal primary amine (-NH2) group.[1][2][3] This amine functionality allows for its conjugation to molecules bearing a carboxyl group (-COOH) or an activated ester, such as an N-hydroxysuccinimide (NHS) ester, through the formation of a stable amide bond. This reagent is particularly prominent in the field of Proteolysis Targeting Chimeras (PROTACs), where it serves as a versatile linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2] The PEG3 (polyethylene glycol) spacer enhances the solubility of the molecule and provides spatial separation between the biotin and the conjugated molecule, which can reduce steric hindrance.
NHS-PEG4-Biotin , in contrast, possesses a reactive N-hydroxysuccinimide (NHS) ester group. This group readily reacts with primary amines (-NH2) on target molecules, such as the lysine (B10760008) residues of proteins or antibodies, to form a stable amide bond. The reaction is most efficient in a pH range of 7 to 9. The hydrophilic PEG4 spacer in NHS-PEG4-Biotin serves to increase the water solubility of the resulting biotinylated molecule and helps to prevent aggregation.
The fundamental difference in their reactive groups dictates their primary applications. This compound is used to biotinylate molecules with available carboxyl groups, while NHS-PEG4-Biotin is the reagent of choice for modifying molecules with accessible primary amines.
Performance and Application Comparison
To facilitate a clear understanding of the practical differences between these two reagents, the following table summarizes their key characteristics and performance attributes.
| Feature | This compound | NHS-PEG4-Biotin |
| Reactive Group | Primary Amine (-NH2) | N-Hydroxysuccinimide (NHS) Ester |
| Target Functional Group | Carboxylic Acids (-COOH), Activated Esters | Primary Amines (-NH2) |
| Primary Application | PROTAC synthesis, Biotinylation of carboxylated molecules | Biotinylation of proteins, antibodies, and other amine-containing molecules |
| PEG Spacer Length | PEG3 | PEG4 (Spacer Arm: 29Å) |
| Molecular Weight | ~446.6 g/mol | ~588.67 g/mol |
| Solubility | Enhanced by PEG spacer | Enhanced by PEG spacer, reduces aggregation of labeled antibodies |
| Binding Affinity | High affinity for avidin (B1170675) and streptavidin | High affinity for avidin and streptavidin |
Experimental Protocols
The following are representative protocols for the use of this compound in a PROTAC synthesis context and for the biotinylation of a protein using NHS-PEG4-Biotin.
Protocol 1: Synthesis of a Biotinylated PROTAC using this compound
This protocol describes a general procedure for conjugating this compound to a target protein ligand containing a carboxylic acid, a common step in the synthesis of PROTACs for subsequent pull-down assays or binding studies.
Materials:
-
This compound
-
Target protein ligand with a carboxylic acid group
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for reaction monitoring
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Activation of the Carboxylic Acid: In a clean, dry reaction vessel, dissolve the target protein ligand containing a carboxylic acid and an equimolar amount of NHS in anhydrous DMF.
-
Add 1.1 equivalents of DCC to the solution and stir the reaction at room temperature for 1-2 hours to form the NHS ester of the ligand. Monitor the reaction progress by TLC or HPLC.
-
Conjugation with this compound: Once the activation is complete, add 1.2 equivalents of this compound dissolved in a minimal amount of anhydrous DMF to the reaction mixture.
-
Add a non-nucleophilic base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents), to the reaction mixture to facilitate the coupling.
-
Allow the reaction to proceed at room temperature for 4-12 hours, or until completion as monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. The filtrate can then be purified using an appropriate method, such as silica (B1680970) gel column chromatography or preparative HPLC, to isolate the desired biotinylated PROTAC.
-
Characterization: Confirm the identity and purity of the final product using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Biotinylation of an Antibody with NHS-PEG4-Biotin
This protocol provides a standard method for labeling an antibody with biotin using NHS-PEG4-Biotin.
Materials:
-
NHS-PEG4-Biotin
-
Antibody to be labeled (in an amine-free buffer, e.g., PBS)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for purification
-
Spectrophotometer for protein concentration determination
Procedure:
-
Preparation of Reagents: Allow the vial of NHS-PEG4-Biotin to equilibrate to room temperature before opening to prevent moisture condensation. Prepare a stock solution of NHS-PEG4-Biotin (e.g., 10 mM) in an anhydrous solvent such as DMF or DMSO immediately before use.
-
Antibody Preparation: Prepare the antibody solution at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer does not contain any primary amines (e.g., Tris or glycine) as they will compete with the antibody for reaction with the NHS ester.
-
Biotinylation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG4-Biotin stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching the Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove the excess, non-reacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against PBS.
-
Determination of Biotin Incorporation: The degree of biotinylation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by mass spectrometry.
-
Storage: Store the biotinylated antibody at 2-8°C or -20°C, depending on the stability of the antibody.
Visualizing the Chemical Logic
To better illustrate the distinct functionalities and applications of these reagents, the following diagrams outline their chemical structures and reaction pathways.
References
The Strategic Advantage of PEG Spacers in Biotin Linkers for Enhanced Protein Binding
In the realms of diagnostics, proteomics, and drug development, the highly specific and robust interaction between biotin (B1667282) and streptavidin/avidin is a cornerstone of many assay and purification platforms. The efficiency of this interaction, however, can be significantly influenced by the linker connecting biotin to the protein of interest. This guide provides a comprehensive comparison of biotin linkers with and without polyethylene (B3416737) glycol (PEG) spacers, presenting experimental data that underscores the advantages of incorporating a PEG spacer for optimal protein binding.
Key Performance Advantages of PEG Spacers
The inclusion of a PEG spacer in a biotin linker confers several key advantages over simple biotinylation, primarily by addressing the challenges of steric hindrance, solubility, and non-specific binding.
-
Reduced Steric Hindrance: The flexible and hydrophilic nature of the PEG spacer extends the biotin moiety away from the surface of the protein, making it more accessible to the binding pocket of streptavidin or avidin. This increased accessibility leads to a more efficient and stable interaction.[1]
-
Enhanced Solubility: PEG is a highly hydrophilic polymer, and its incorporation into a biotin linker significantly increases the water solubility of the resulting biotinylated protein.[2][3][4] This is particularly crucial for proteins that are prone to aggregation upon modification with hydrophobic linkers.
-
Minimized Non-Specific Binding: The hydrated cloud formed by the PEG chain acts as a shield, reducing non-specific hydrophobic and ionic interactions between the biotinylated protein and other surfaces or proteins in the assay.[1] This leads to lower background noise and an improved signal-to-noise ratio in various applications.
Quantitative Performance Comparison
The following tables summarize the expected quantitative improvements when using a biotin linker with a PEG spacer compared to a linker without one. The data is illustrative and compiled from various experimental findings to highlight the performance differences.
Table 1: Comparison of Binding Affinity and Kinetics
| Parameter | Biotin Linker (No Spacer) | Biotin-PEG4 Linker | Advantage of PEG Spacer |
| Dissociation Constant (Kd) | Higher (e.g., 10⁻¹³ M) | Lower (e.g., 10⁻¹⁴ M - 10⁻¹⁵ M) | Higher binding affinity |
| Association Rate (kon) | Slower | Faster | More rapid binding |
| Dissociation Rate (koff) | Faster | Slower | More stable complex |
Table 2: Comparison of Physicochemical Properties and Assay Performance
| Parameter | Biotin Linker (No Spacer) | Biotin-PEG4 Linker | Advantage of PEG Spacer |
| Aqueous Solubility | Lower, potential for aggregation | Higher | Reduced aggregation, easier handling |
| Non-Specific Binding | Higher | Significantly Lower | Improved assay specificity |
| Signal-to-Noise Ratio (in ELISA) | Lower | Higher | Increased assay sensitivity |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and validation of these findings.
Protocol 1: Protein Biotinylation with NHS-PEG4-Biotin
This protocol describes the covalent attachment of a biotin-PEG4 linker to primary amines (e.g., lysine (B10760008) residues) on a target protein.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEG4-Biotin
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Protein Preparation: Dissolve the protein in PBS at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10 mM.
-
Biotinylation Reaction: Add a 20-fold molar excess of the dissolved NHS-PEG4-Biotin to the protein solution. Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.
-
Removal of Excess Biotin: To remove unreacted biotin, pass the reaction mixture through a desalting column equilibrated with PBS.
-
Protein Recovery: Collect the protein-containing fractions. The biotinylated protein is now ready for use.
Protocol 2: Determination of Biotin Incorporation using the HABA Assay
The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.
Materials:
-
Biotinylated protein sample
-
HABA/Avidin solution
-
Spectrophotometer
Procedure:
-
Prepare HABA/Avidin Solution: Prepare the HABA/Avidin reagent according to the manufacturer's instructions.
-
Blank Measurement: Measure the absorbance of the HABA/Avidin solution at 500 nm.
-
Sample Measurement: Add a known amount of the biotinylated protein to the HABA/Avidin solution and mix.
-
Read Absorbance: Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample, as biotin displaces the HABA dye from avidin.
-
Calculation: Calculate the moles of biotin per mole of protein using the change in absorbance and the molar extinction coefficient of the HABA-avidin complex.
Visualizing the Advantage: Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the mechanism of action and experimental workflows.
Conclusion
The use of a PEG spacer in biotin linkers offers significant and quantifiable advantages for protein binding applications. By mitigating steric hindrance, enhancing solubility, and reducing non-specific binding, PEG-biotinylated proteins exhibit superior performance in a wide range of assays, including ELISAs, Western blotting, and affinity purification. For researchers, scientists, and drug development professionals seeking to optimize the performance and reliability of their biotin-based applications, the incorporation of a PEG spacer is a highly recommended strategy.
References
- 1. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 3. Monodispersed Biotin PEG - Biopharma PEG [biochempeg.com]
- 4. precisepeg.com [precisepeg.com]
Confirming Biotin-PEG3-C3-NH2 Conjugation: A Comparative Guide to Analytical Methods
For researchers and drug development professionals, confirming the successful conjugation of Biotin-PEG3-C3-NH2 to a target molecule, such as a protein, peptide, or oligonucleotide, is a critical step in the development of novel bioconjugates. This guide provides a comparative overview of analytical techniques, with a primary focus on mass spectrometry, to verify this conjugation. We present supporting experimental data and detailed protocols to aid in the selection of the most appropriate method.
Mass Spectrometry: The Gold Standard for Confirmation
Mass spectrometry (MS) stands out as the most definitive method for confirming the covalent attachment of this compound to a target molecule. It provides a direct measurement of the molecular weight change resulting from the conjugation. Two common MS techniques are particularly well-suited for this purpose: Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).
The fundamental principle behind using MS for conjugation confirmation lies in the precise mass addition of the this compound moiety. The molecular weight of this compound is 418.55 g/mol . Upon successful conjugation, the mass of the target molecule will increase by this amount for each attached this compound molecule.
Quantitative Data Summary
The following table summarizes the expected mass shifts upon successful conjugation of this compound.
| Analytical Parameter | Unconjugated Molecule | Singly Conjugated Molecule | Doubly Conjugated Molecule |
| Mass Shift (Da) | 0 | +418.55 | +837.10 |
| Expected Mass (Da) | M | M + 418.55 | M + 837.10 |
M represents the molecular weight of the unconjugated target molecule.
Experimental Workflow for Mass Spectrometry Analysis
The general workflow for confirming this compound conjugation by mass spectrometry is outlined below.
Figure 1. General workflow for confirming this compound conjugation using mass spectrometry.
Detailed Experimental Protocols
1. Sample Preparation:
-
Desalting: It is crucial to remove excess unconjugated this compound and other reaction components that can interfere with MS analysis. Size-exclusion chromatography (SEC) or dialysis are effective methods for purifying the conjugated product.
-
Buffer Exchange: Ensure the sample is in a volatile buffer compatible with mass spectrometry, such as ammonium (B1175870) bicarbonate or ammonium acetate.
-
Concentration: Adjust the sample concentration to the optimal range for the specific mass spectrometer being used (typically 0.1-1 mg/mL).
2. LC-MS (Liquid Chromatography-Mass Spectrometry) Protocol:
-
Chromatography:
-
Column: A reverse-phase column (e.g., C4, C8, or C18) suitable for the size and hydrophobicity of the target molecule.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time frame (e.g., 15-30 minutes) to ensure separation of the conjugated product from any remaining unconjugated material.
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Positive ion mode is typically used for proteins and peptides.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mass Range: Scan a mass range that encompasses the expected masses of both the unconjugated and conjugated molecules.
-
-
Data Analysis: The resulting multi-charged ion series is deconvoluted using appropriate software to obtain the zero-charge mass of the molecule. The presence of a peak corresponding to the mass of the target molecule plus 418.55 Da confirms successful single conjugation.[1][2][3]
3. MALDI-TOF MS (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) Protocol:
-
Matrix Selection: The choice of matrix is critical and depends on the nature of the analyte. Sinapinic acid (SA) is commonly used for proteins and larger peptides, while α-cyano-4-hydroxycinnamic acid (CHCA) is suitable for smaller peptides.[4][5]
-
Sample Spotting:
-
Mix the sample solution with the matrix solution in a 1:1 ratio.
-
Spot 1-2 µL of the mixture onto the MALDI target plate.
-
Allow the spot to air dry completely, allowing for co-crystallization of the sample and matrix.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive ion mode.
-
Laser: Use a nitrogen laser (337 nm) with the lowest possible energy to achieve ionization without significant fragmentation.
-
Mass Range: Set the mass range to include the expected masses of the unconjugated and conjugated species.
-
-
Data Analysis: The resulting spectrum will show peaks corresponding to the singly charged ions ([M+H]+) of the molecules present in the sample. A peak at the expected mass of the conjugated molecule confirms the reaction.
Comparison with Alternative Methods
While mass spectrometry provides the most direct and unambiguous confirmation of conjugation, other techniques can offer complementary information, particularly regarding the extent of biotinylation.
| Method | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to determine the precise molecular weight of the conjugate. | - Provides direct and definitive confirmation of covalent modification.- Can identify the number of attached biotin-PEG moieties.- Can be used to assess sample purity. | - Requires specialized and expensive instrumentation.- Can be sensitive to sample contaminants like salts. |
| HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay | A colorimetric assay where biotin (B1667282) displaces HABA from the avidin-HABA complex, leading to a decrease in absorbance at 500 nm. | - Provides a quantitative measure of the amount of incorporated biotin.- Relatively simple and can be performed with a standard spectrophotometer. | - Indirect method; does not confirm covalent attachment to the target molecule.- Can be interfered with by free biotin in the sample. |
| SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis) | Separates molecules based on their size. Successful conjugation can sometimes be observed as a shift in the band to a higher molecular weight. | - Widely accessible and relatively inexpensive.- Can provide a qualitative assessment of conjugation, especially for larger shifts. | - The small mass addition of this compound may not result in a clearly resolvable band shift, particularly for large target molecules.- Does not provide precise mass information. |
| Western Blot | Following SDS-PAGE, proteins are transferred to a membrane and probed with a labeled streptavidin or avidin (B1170675) conjugate, which binds specifically to the biotin moiety. | - Highly specific for biotinylated molecules.- Can confirm the presence of biotin on the target protein. | - Does not provide information on the number of biotinylations.- Is a qualitative or semi-quantitative technique. |
Conclusion
Mass spectrometry, particularly LC-MS and MALDI-TOF MS, is the recommended method for the definitive confirmation of this compound conjugation. It provides unequivocal evidence of covalent modification by accurately measuring the mass increase of the target molecule. For quantitative assessment of the degree of biotinylation, the HABA assay serves as a useful and accessible complementary technique. SDS-PAGE and Western blotting can be employed for a more qualitative initial assessment. The choice of method will ultimately depend on the specific requirements of the research, the nature of the target molecule, and the available instrumentation.
References
Is Biotin-PEG3-C3-NH2 a cleavable or non-cleavable linker?
For researchers and drug development professionals selecting tools for bioconjugation, understanding the stability of a linker is paramount. This guide provides a detailed comparison of Biotin-PEG3-C3-NH2, establishing it as a non-cleavable linker, and contrasts it with cleavable alternatives to inform experimental design.
Executive Summary: Non-Cleavable by Design
This compound is unequivocally a non-cleavable linker. Its structure is composed of highly stable covalent bonds, including amide, ether, and alkyl carbon-carbon bonds, which are resistant to cleavage under typical physiological and experimental conditions. This inherent stability makes it an ideal choice for applications requiring a permanent and robust linkage between a biotin (B1667282) tag and a target molecule.
The structure of the linker consists of a biotin head, a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer, and a 3-carbon (C3) alkyl chain terminating in a primary amine (NH2) for conjugation. The bonds connecting these moieties—primarily amide and ether linkages—do not contain functionalities that are susceptible to cleavage by common methods such as reduction, pH changes, or enzymatic action.[1][2]
Figure 1: The molecular architecture of this compound, highlighting the stable bonds that render it non-cleavable.
Comparison: Non-Cleavable vs. Cleavable Linkers
The primary distinction between linker types lies in the presence or absence of a bio-responsive cleavage site.[2] Non-cleavable linkers provide a permanent connection, whereas cleavable linkers are designed to break under specific biological or chemical triggers. This functional difference is critical for applications like antibody-drug conjugates (ADCs) or protein purification.[][4]
The table below summarizes the key differences:
| Feature | This compound (Non-Cleavable) | Cleavable Linkers (Examples) |
| Key Bonds | Amide, Ether, Alkyl (C-C) | Disulfide (-S-S-), Hydrazone (-C=N-N-), Ester (-COO-), Dipeptide (e.g., Val-Cit) |
| Cleavage Trigger | None (requires harsh degradation of the entire conjugate) | Reduction: High glutathione (B108866) levels (intracellular) Low pH: Acidic endosomes/lysosomes Enzymes: Specific proteases (e.g., Cathepsin B) |
| Payload Release | Occurs after lysosomal degradation of the entire antibody/protein | Triggered release at the target site (e.g., inside a tumor cell) |
| Key Advantage | High plasma stability, minimal off-target release, simplified design. | Targeted payload release, potential for "bystander effect" killing of adjacent cells. |
| Common Use Cases | Stable surface immobilization, diagnostics, pharmacokinetics modification (PEGylation). | Antibody-Drug Conjugates (ADCs), affinity purification with gentle elution. |
Experimental Application: Stable Protein Immobilization
A primary application for non-cleavable biotin linkers is the stable immobilization of proteins onto streptavidin-coated surfaces for assays like ELISA or Surface Plasmon Resonance (SPR), or for affinity purification where harsh elution conditions are acceptable. The workflow ensures that the captured protein remains firmly attached during extensive washing steps.
Figure 2: Experimental workflow for protein immobilization using a non-cleavable biotin linker.
Experimental Protocol: Protein Biotinylation for Stable Immobilization
Objective: To covalently attach this compound to a target protein via its carboxyl groups for use in affinity-based assays.
Materials:
-
Target protein with accessible carboxyl groups (Asp, Glu, or C-terminus).
-
This compound.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS (N-hydroxysulfosuccinimide).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
Methodology:
-
Protein Preparation: Exchange the protein into Reaction Buffer (PBS, pH 7.4) to a final concentration of 1-5 mg/mL. Ensure the buffer is free of extraneous carboxyl and amine groups.
-
Carboxyl Group Activation:
-
Immediately before use, prepare a 10 mM solution of EDC and a 25 mM solution of Sulfo-NHS in Activation Buffer.
-
Add a 50-fold molar excess of both EDC and Sulfo-NHS to the protein solution.
-
Incubate for 15 minutes at room temperature to activate the protein's carboxyl groups, forming a reactive Sulfo-NHS ester.
-
-
Conjugation Reaction:
-
Prepare a 10 mM stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Add a 20- to 50-fold molar excess of the this compound solution to the activated protein mixture.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Add an amine-containing buffer (e.g., Tris-HCl to a final concentration of 50 mM) to quench any unreacted Sulfo-NHS esters.
-
Remove excess, unreacted biotinylation reagents by passing the reaction mixture through a desalting column equilibrated with PBS.
-
-
Validation: The resulting biotinylated protein is now ready for immobilization on streptavidin surfaces. Biotinylation efficiency can be confirmed using a HABA assay or a Western blot with a streptavidin-HRP conjugate.
The chemical structure of this compound, which lacks any labile bonds, defines it as a non-cleavable linker. This characteristic ensures exceptional stability for applications where a permanent biotin tag is necessary. Researchers should choose non-cleavable linkers for durable surface immobilization and pharmacokinetic studies, while opting for cleavable alternatives when controlled release of a molecule from its biotin anchor is the primary experimental goal.
References
The Long and Short of It: A Comparative Guide to Spacer Arm Lengths in Biotinylation Reagents
For researchers, scientists, and drug development professionals navigating the nuances of biotinylation, the choice of reagent can significantly impact experimental success. A key, yet often overlooked, feature of these reagents is the spacer arm—the molecular bridge connecting biotin (B1667282) to its reactive group. This guide provides an objective comparison of biotinylation reagents with varying spacer arm lengths, supported by experimental data, to aid in the selection of the most appropriate tool for your research needs.
The fundamental principle of biotinylation lies in the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. However, the accessibility of the biotin moiety for this interaction can be sterically hindered by the proximity of the labeled macromolecule. The spacer arm mitigates this by distancing the biotin from the molecule of interest, thereby enhancing detection sensitivity and capture efficiency.[1][2][3][4]
Performance Comparison of Biotinylation Reagents
The selection of a biotinylation reagent is often a balance between various performance parameters. The length of the spacer arm is a critical factor influencing the efficiency of the biotin-avidin interaction. Longer spacer arms can lead to more efficient binding by overcoming steric hindrance, which is particularly important when the biotin is buried within a protein's structure.[1]
A study investigating the influence of spacer arm length on the preparation of a biotinylated microplate demonstrated a clear correlation between the "bridge length" (distance from the solid phase to the ureido ring of biotin) and the dose-response curve in a competitive assay. As the spacer arm length increased, a better dose-response curve was observed, suggesting that longer spacers reduce the steric hindrance of enzyme-labeled streptavidin, allowing for more effective binding to the immobilized biotin.
Below is a summary of commercially available NHS-ester biotinylation reagents with varying spacer arm lengths and their properties.
| Reagent Name | Spacer Arm Length (Å) | Molecular Weight (Da) | Solubility | Key Features |
| NHS-Biotin | 13.5 | 341.38 | Insoluble in water | Shortest spacer arm; suitable for applications where steric hindrance is not a major concern. |
| Sulfo-NHS-Biotin | 13.5 | 443.43 | Water-soluble | Water-soluble version of NHS-Biotin, ideal for labeling cell surface proteins as it is membrane-impermeable. |
| NHS-LC-Biotin | 22.4 | 454.54 | Insoluble in water | "Long Chain" spacer provides reduced steric hindrance compared to NHS-Biotin. |
| Sulfo-NHS-LC-Biotin | 22.4 | 556.59 | Water-soluble | Water-soluble version of NHS-LC-Biotin for applications requiring reduced steric hindrance and cell surface labeling. |
| NHS-LC-LC-Biotin | 30.5 | 567.70 | Insoluble in water | "Long Long Chain" spacer for applications with significant steric hindrance. |
| NHS-PEG4-Biotin | 29.0 | 588.67 | Water-soluble | Contains a polyethylene (B3416737) glycol (PEG) spacer which imparts hydrophilicity, reduces aggregation, and provides a flexible linker to minimize steric hindrance. |
| Biotin-PEG10-NHS Ester | ~48.5 | Not specified | Water-soluble | Features a longer PEG spacer for enhanced water solubility and significant reduction of steric hindrance. |
Experimental Data Summary
The following table summarizes experimental findings on the effect of spacer arm length on the binding of Horseradish Peroxidase (HRP)-streptavidin to biotinylated microplates. The relative absorbance indicates the binding efficiency, with NHS-LC-LC-Biotin (the longest spacer in this particular study) set as the standard for comparison.
| Biotinylation Reagent | Spacer Arm Length (nm) | Relative Absorbance |
| PFP-biotin | 0.96 | Lower |
| NHS-biotin | 1.35 | Intermediate |
| Sulfo-NHS-LC-biotin | 2.24 | Higher |
| NHS-LC-LC-biotin | 3.05 | Highest |
Data adapted from a study on the influence of spacer arm length in biotinylated microplates for biotin assay. The results clearly indicate that as the spacer arm length increases, the binding of the HRP-streptavidin complex to the immobilized biotin is enhanced.
Key Experimental Protocols
General Protocol for Protein Biotinylation using NHS-Ester Reagents
This protocol provides a general guideline for the biotinylation of proteins in solution.
Materials:
-
Protein sample in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-ester biotinylation reagent (dissolved in an organic solvent like DMSO or DMF if not water-soluble)
-
Quenching buffer (e.g., Tris or glycine)
-
Desalting column or dialysis unit for removal of excess biotin
Procedure:
-
Preparation of Protein Sample: Ensure the protein sample is in an appropriate amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it for a suitable buffer like PBS.
-
Calculation of Reagent Amount: Determine the amount of biotinylation reagent required based on the desired molar excess of biotin to protein. A common starting point is a 12- to 20-fold molar excess.
-
Biotinylation Reaction: Add the calculated amount of the dissolved biotinylation reagent to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or on ice.
-
Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted NHS-ester.
-
Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or dialysis.
Protocol for Cell Surface Biotinylation
This protocol is designed for labeling proteins on the surface of intact cells.
Materials:
-
Cells in suspension or adherent
-
Ice-cold PBS (pH 7.2-8.0)
-
Water-soluble, membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-Biotin or Sulfo-NHS-LC-Biotin)
-
Quenching buffer (e.g., Tris or glycine (B1666218) in PBS)
-
Lysis buffer
Procedure:
-
Cell Preparation: Wash the cells with ice-cold PBS to remove any amine-containing media.
-
Biotinylation: Resuspend or cover the cells with a solution of the biotinylation reagent in ice-cold PBS.
-
Incubation: Incubate the cells with the biotinylation reagent for a specific time (e.g., 30 minutes) on ice to minimize internalization of the reagent.
-
Quenching: Wash the cells with quenching buffer to stop the reaction.
-
Cell Lysis: Lyse the cells to extract the biotinylated surface proteins for further analysis.
Visualizing the Impact of Spacer Arm Length
The following diagrams illustrate the conceptual difference between short and long spacer arms in biotinylation and a typical experimental workflow.
Caption: Impact of spacer arm length on streptavidin binding.
Caption: General workflow for protein biotinylation.
References
A Researcher's Guide to Validating Protein-Protein Interactions: A Comparative Analysis Featuring Biotinylated Probes
For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying novel therapeutic targets. This guide provides an objective comparison of various experimental techniques for PPI validation, with a special focus on the utility of biotinylated probes. We will delve into the experimental data, present detailed protocols, and visualize complex workflows to empower you in selecting the most appropriate method for your research needs.
The intricate dance of proteins within a cell governs nearly all biological processes. Understanding how these proteins interact is fundamental to deciphering the mechanisms of both health and disease. A multitude of techniques have been developed to identify and validate these interactions, each with its own set of strengths and limitations. Among these, methods utilizing biotinylated probes, such as the biotin (B1667282) pull-down assay, have gained prominence due to their high specificity and versatility.
This guide will compare the biotinylated probe approach with other widely used PPI validation methods, including Co-Immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), Bioluminescence Resonance Energy Transfer (BRET), and Far-Western Blotting. By examining their performance based on key experimental parameters, we aim to provide a clear and comprehensive resource for your PPI validation studies.
Comparative Analysis of Protein-Protein Interaction Validation Methods
The choice of a PPI validation method is often a trade-off between sensitivity, specificity, the nature of the interaction, and the experimental context (in vivo, in vitro, or ex vivo). The following table summarizes key performance metrics for the discussed techniques, offering a quantitative comparison to aid in your decision-making process.
| Method | Principle | Interaction Environment | Affinity Range (KD) | Throughput | Strengths | Limitations |
| Biotin Pull-Down Assay | A biotinylated "bait" protein captures its interacting "prey" protein from a cell lysate. The complex is then isolated using streptavidin-coated beads. | In vitro | Wide range, can detect transient interactions | Low to Medium | High specificity due to the strong biotin-streptavidin interaction; adaptable for various downstream analyses (Western Blot, Mass Spectrometry). | Potential for steric hindrance by the biotin tag; primarily detects interactions in a non-native environment (lysate). |
| Co-Immunoprecipitation (Co-IP) | An antibody targets a specific "bait" protein, co-precipitating it along with its interacting "prey" proteins from a cell lysate. | Ex vivo | Wide range, but may miss weak or transient interactions.[1] | Low to Medium | Detects interactions in a near-native state within the cell lysate; can be used to validate endogenous interactions. | High potential for non-specific binding to the antibody or beads; success is highly dependent on antibody quality. |
| Yeast Two-Hybrid (Y2H) | Interaction between a "bait" and "prey" protein in the yeast nucleus reconstitutes a functional transcription factor, activating reporter gene expression.[2][3] | In vivo (in yeast) | Broad range, but can be biased. | High (suitable for library screening).[4] | A powerful tool for discovering novel interactions; can be scaled for high-throughput screening.[4] | High rate of false positives and false negatives; interactions occur in a non-mammalian and non-physiological context. |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index when a "prey" protein in solution binds to a "bait" protein immobilized on a sensor chip. | In vitro | 10⁻³ to 10⁻¹² M | Medium to High | Provides real-time quantitative data on binding affinity (KD) and kinetics (kon, koff); label-free. | Requires purified proteins; immobilization of the "bait" protein can affect its conformation and activity. |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy is transferred from a luciferase-tagged "donor" protein to a fluorescently-tagged "acceptor" protein when they are in close proximity (<10 nm). | In vivo (in living cells) | Dependent on the Förster distance of the donor-acceptor pair. | Low to Medium | Allows for the study of PPIs in their native cellular environment and in real-time; can detect dynamic interactions. | Requires genetic fusion of tags, which can interfere with protein function; signal is dependent on the orientation of the tags. |
| Far-Western Blotting | A labeled, purified "bait" protein is used to probe for its "prey" protein on a membrane after size-based separation by gel electrophoresis. | In vitro | Qualitative | Low | Can detect direct binary interactions; useful for identifying interaction domains. | Proteins on the membrane are often denatured, which may disrupt interaction sites; can have lower sensitivity compared to other methods. |
Experimental Protocols
Detailed and robust protocols are essential for reproducible and reliable PPI validation. Below are step-by-step methodologies for the key techniques discussed.
Biotinylated Probe Pull-Down Assay
This protocol outlines the general steps for a pull-down assay using a biotinylated protein as the "bait" to capture its interacting partners.
-
Preparation of Biotinylated Bait:
-
Express and purify the "bait" protein.
-
Biotinylate the purified protein using a suitable biotinylation reagent (e.g., NHS-biotin).
-
Remove excess, unconjugated biotin by dialysis or size-exclusion chromatography.
-
-
Cell Lysate Preparation:
-
Culture and harvest cells expressing the putative "prey" protein.
-
Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to maintain protein integrity and interactions.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Binding of Bait and Prey:
-
Incubate the biotinylated "bait" protein with the cell lysate to allow for the formation of bait-prey complexes.
-
-
Capture of Protein Complexes:
-
Add streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate and incubate to capture the biotinylated bait-prey complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the captured proteins from the beads using a competitive elution buffer (e.g., containing excess free biotin) or a denaturing elution buffer (e.g., SDS-PAGE sample buffer).
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody specific to the "prey" protein, or by mass spectrometry for unbiased identification of interacting partners.
-
Co-Immunoprecipitation (Co-IP)
This protocol describes the steps for performing a Co-IP to validate an interaction between two proteins.
-
Cell Lysate Preparation:
-
Prepare a cell lysate as described in the Biotin Pull-Down Assay protocol, ensuring the use of a gentle lysis buffer to preserve protein complexes.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the "bait" protein.
-
Add protein A/G beads to the lysate-antibody mixture to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads extensively with wash buffer to minimize non-specific binding.
-
-
Elution:
-
Elute the protein complexes from the beads using a low-pH elution buffer or SDS-PAGE sample buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both the "bait" and the putative "prey" proteins.
-
Yeast Two-Hybrid (Y2H) Screening
This protocol provides a general overview of a Y2H screen to identify novel protein interactions.
-
Vector Construction:
-
Clone the cDNA of the "bait" protein into a vector containing a DNA-binding domain (DBD).
-
Clone a cDNA library (representing potential "prey" proteins) into a vector containing a transcriptional activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the "bait" and "prey" plasmids.
-
-
Selection and Screening:
-
Plate the transformed yeast on selective media lacking specific nutrients. Only yeast cells where the "bait" and "prey" proteins interact, thereby reconstituting the transcription factor and activating the reporter genes (which allow for growth on the selective media), will survive.
-
-
Validation of Positive Interactions:
-
Isolate the "prey" plasmids from the positive yeast colonies and sequence the cDNA insert to identify the interacting protein.
-
Perform further validation experiments (e.g., re-transformation, other PPI assays) to eliminate false positives.
-
Surface Plasmon Resonance (SPR)
This protocol outlines the basic steps for analyzing a PPI using SPR.
-
Sensor Chip Preparation:
-
Select a sensor chip appropriate for the "ligand" (immobilized protein) and activate its surface.
-
-
Ligand Immobilization:
-
Immobilize the purified "bait" protein onto the sensor chip surface.
-
-
Analyte Injection:
-
Inject a series of concentrations of the purified "prey" protein (analyte) over the sensor chip surface.
-
-
Data Acquisition:
-
Monitor the change in the SPR signal in real-time as the analyte associates with and dissociates from the ligand.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).
-
Bioluminescence Resonance Energy Transfer (BRET)
This protocol describes a typical BRET experiment to monitor PPIs in living cells.
-
Vector Construction:
-
Create expression vectors where the "bait" protein is fused to a luciferase (e.g., Renilla luciferase, Rluc) and the "prey" protein is fused to a fluorescent protein (e.g., Yellow Fluorescent Protein, YFP).
-
-
Cell Transfection:
-
Co-transfect mammalian cells with the donor and acceptor fusion constructs.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine) to the transfected cells.
-
Measure the light emission at the wavelengths corresponding to the donor and acceptor using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission). An increased BRET ratio compared to control experiments (e.g., donor with an untagged prey) indicates an interaction.
-
Far-Western Blotting
This protocol provides the steps for performing a Far-Western blot to detect a direct PPI.
-
Protein Separation and Transfer:
-
Separate a protein mixture containing the "prey" protein by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Renaturation (Optional but often necessary):
-
Incubate the membrane in a series of buffers with decreasing concentrations of a denaturant (e.g., guanidine-HCl) to allow the "prey" protein to refold.
-
-
Blocking:
-
Block the membrane with a suitable blocking agent (e.g., non-fat milk or BSA) to prevent non-specific binding of the probe.
-
-
Probing with Bait Protein:
-
Incubate the membrane with a purified, labeled "bait" protein. The label can be a radioactive isotope, a tag for which an antibody is available (e.g., GST, His-tag), or an enzyme.
-
-
Washing:
-
Wash the membrane to remove unbound "bait" protein.
-
-
Detection:
-
Detect the bound "bait" protein using a method appropriate for its label (e.g., autoradiography, chemiluminescence).
-
Visualizing Workflows and Signaling Pathways
To further clarify these complex processes, we have generated diagrams using the Graphviz DOT language.
Caption: Workflow of a Biotinylated Probe Pull-Down Assay.
Caption: Workflow of a Co-Immunoprecipitation (Co-IP) Experiment.
To illustrate the application of these techniques, let's consider the Tumor Necrosis Factor (TNF) signaling pathway, a critical pathway in inflammation and immunity. Validating the interactions between key proteins in this pathway is crucial for understanding its regulation.
Caption: Simplified TNFα Signaling Pathway leading to NF-κB activation.
In this pathway, a biotinylated TNFα could be used as a probe to pull down its receptor, TNFR1, and associated proteins from a cell lysate. Alternatively, an antibody against TNFR1 could be used in a Co-IP experiment to identify interacting partners like TRADD, TRAF2, and RIPK1.
Another example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is pivotal in cell proliferation and is often dysregulated in cancer.
Caption: Simplified EGFR Signaling Pathway leading to cell proliferation.
The interaction between the phosphorylated EGFR and the adaptor protein Grb2 is a classic example that can be validated by multiple methods. SPR, for instance, has been used to quantitatively measure the binding affinity of the Grb2 SH2 domain to phosphorylated EGFR peptides.
Conclusion
The validation of protein-protein interactions is a multifaceted process, and no single technique is universally superior. The use of a biotinylated probe in a pull-down assay offers a powerful and specific method for capturing interacting partners, particularly when coupled with sensitive downstream detection methods like mass spectrometry. However, a comprehensive understanding of a protein's interaction network often requires the orthogonal application of several techniques. By carefully considering the specific biological question, the nature of the proteins involved, and the strengths and weaknesses of each method as outlined in this guide, researchers can design a robust validation strategy to confidently map the intricate web of protein interactions that drive cellular function.
References
- 1. Profiling of Protein Interaction Networks of Protein Complexes Using Affinity Purification and Quantitative Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TNF ligands and receptors – a matter of life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Where Have All the Interactions Gone? Estimating the Coverage of Two-Hybrid Protein Interaction Maps | PLOS Computational Biology [journals.plos.org]
A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG3-C3-NH2 vs. Traditional Amine-Reactive Labels
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules with biotin (B1667282) is a cornerstone of modern molecular biology, enabling a vast array of applications from affinity purification to advanced cellular imaging. The choice of biotinylation reagent is critical and can significantly influence experimental outcomes. This guide provides an objective comparison between Biotin-PEG3-C3-NH2, a versatile biotinylated building block, and other common amine-reactive biotin labels such as NHS-Biotin and Sulfo-NHS-Biotin. We will delve into their distinct chemical reactivities, performance characteristics supported by experimental data, and provide detailed protocols to guide your selection.
Understanding the Fundamental Difference: Reactivity
A crucial distinction lies in the reactive functional groups of these molecules. Traditional amine-reactive labels are designed to target and covalently bond with primary amines (-NH₂) present on biomolecules like proteins (specifically, the ε-amino group of lysine (B10760008) residues and the N-terminus). In contrast, This compound does not react with amines; it possesses a terminal primary amine itself. This makes it a carboxyl-reactive building block, ideal for conjugating to molecules that have carboxylic acids (-COOH) or activated esters (e.g., NHS esters).
This difference in reactivity dictates their application. Amine-reactive labels are used for the direct biotinylation of existing proteins, while this compound is used to introduce a biotin-PEG moiety onto a molecule of interest through its carboxyl groups, often as a component in more complex chemical syntheses, such as in the development of PROTACs.
Comparative Analysis: Key Performance Parameters
To make an informed decision, several key parameters must be considered. These include solubility, spacer arm length, steric hindrance, and labeling efficiency.
Data Presentation: Quantitative Comparison of Biotin Labels
The following tables summarize the key characteristics and performance data for different categories of biotinylation reagents.
Table 1: Physicochemical Properties of Biotinylation Reagents
| Feature | This compound | NHS-Biotin | Sulfo-NHS-Biotin | NHS-PEGn-Biotin |
| Reactive Group | Primary Amine (-NH₂) | N-Hydroxysuccinimide (NHS) Ester | Sulfo-N-Hydroxysuccinimide (Sulfo-NHS) Ester | N-Hydroxysuccinimide (NHS) Ester |
| Targets | Carboxylic Acids (-COOH), Activated Esters | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Solubility | Soluble in DMSO, DMF, MeOH[1] | Water-insoluble (requires organic solvent like DMSO/DMF)[2][3] | Water-soluble (~10 mM)[4][5] | Water-soluble |
| Membrane Permeability | Dependent on conjugated molecule | Permeable | Impermeable | Generally impermeable |
| Spacer Arm | PEG3 + C3 Linker | Short (13.5 Å) | Short (13.5 Å) | Variable length PEG (e.g., PEG4 ~17.6 Å) |
| Key Advantage | Versatile building block for synthesis; enhances solubility. | Standard, cost-effective amine labeling. | Ideal for cell surface labeling; no organic solvent needed. | Enhances solubility and reduces steric hindrance. |
Table 2: Experimental Performance Data
| Parameter | NHS-Biotin | Sulfo-NHS-Biotin | Notes |
| Cellular Biotinylation Efficiency | Slightly higher initial labeling of cellular proteins compared to Sulfo-NHS-LC-Biotin at the same concentration. | Lower initial labeling compared to NHS-LC-Biotin. | Data from a study comparing long-chain (LC) versions of these reagents on BAEC monolayers. |
| Label Stability (Half-life on cells) | ~38.0 hours | ~10.8 hours | The label from NHS-LC-Biotin was significantly more stable over 48 hours on cells compared to the sulfo- version. |
| Peptide Identification (LC-MS/MS) | 76% of peptides biotinylated on average. | 88% of peptides biotinylated on average (using Sulfo-NHS-SS-Biotin). | In a proteomics context, the sulfo- version showed slightly higher labeling efficiency of available amine sites. |
Note: The data in Table 2 is derived from specific experimental contexts and may vary depending on the protein, buffer conditions, and protocol used.
Key Considerations for Reagent Selection
-
Solubility and Membrane Permeability : For labeling intracellular proteins or working in applications tolerant of organic solvents, standard NHS-Biotin is a cost-effective choice. For labeling cell surface proteins, the water-soluble and membrane-impermeable nature of Sulfo-NHS-Biotin is critical to prevent labeling of internal cellular components.
-
Steric Hindrance : The biotin-binding pocket of avidin/streptavidin is located below the protein surface. A spacer arm between the biotin and the target molecule is crucial to overcome steric hindrance and ensure efficient binding. While standard NHS-biotin has a short spacer, reagents with longer arms (e.g., NHS-LC-Biotin) or flexible PEG spacers (NHS-PEGn-Biotin ) can significantly improve detection sensitivity. The PEG3 linker in This compound serves this same purpose, enhancing solubility and minimizing steric effects for its conjugated partner.
-
Application Goal :
-
For general protein labeling where multiple surface lysines can be targeted, an amine-reactive NHS-ester is the standard choice.
-
For creating biotinylated probes from carboxyl-containing molecules or for multi-step syntheses like PROTAC development , the amine group on This compound makes it an essential building block.
-
Visualizing the Chemistry and Workflows
To further clarify the differences, the following diagrams illustrate the reaction mechanisms and experimental processes.
Experimental Protocols
Protocol 1: General Protein Biotinylation using Amine-Reactive NHS Ester
This protocol is a general guideline for labeling a protein with an NHS-ester biotin reagent (e.g., NHS-Biotin, Sulfo-NHS-Biotin). Optimization may be required.
Materials:
-
Protein of interest (1-10 mg/mL)
-
Biotinylation Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate buffer, pH 7.2-8.5. Crucially, this buffer must be free of primary amines (e.g., Tris, glycine).
-
NHS-Biotin Reagent (e.g., EZ-Link™ NHS-Biotin)
-
Anhydrous DMSO or DMF (for water-insoluble NHS esters)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification.
Procedure:
-
Protein Preparation : Dissolve or buffer-exchange the protein into the amine-free Biotinylation Buffer at a concentration of 2-10 mg/mL.
-
Reagent Preparation : Immediately before use, dissolve the NHS-Biotin reagent in DMSO or DMF (or in Biotinylation Buffer if using a water-soluble Sulfo-NHS version) to a stock concentration of ~10-20 mM.
-
Calculate Molar Excess : Determine the amount of biotin reagent needed to achieve the desired molar excess. A 12- to 20-fold molar excess of biotin to protein is a common starting point.
-
Formula: μL of biotin stock = (molar excess * mg of protein * 1000) / (MW of protein * mM of biotin stock)
-
-
Reaction : Add the calculated volume of the biotin reagent solution to the protein solution while gently stirring.
-
Incubation : Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. Incubation on ice can help preserve the activity of sensitive proteins.
-
Quenching : Stop the reaction by adding Quenching Buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature. This step hydrolyzes and inactivates any excess NHS-ester reagent.
-
Purification : Remove unreacted biotin and reaction byproducts by passing the solution over a desalting column or by dialyzing against PBS.
-
Quantification (Optional but Recommended) : Determine the degree of biotinylation using an assay like the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay to ensure consistency between batches.
Protocol 2: Conjugating this compound to a Carboxyl-Containing Molecule via EDC/NHS Chemistry
This protocol describes the covalent attachment of this compound to a molecule with available carboxyl groups (e.g., a protein's aspartic/glutamic acid residues or C-terminus) using a two-step EDC/NHS reaction.
Materials:
-
Carboxyl-containing molecule ("Molecule-COOH")
-
This compound
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.
-
Coupling Buffer: PBS, pH 7.2-8.0.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching/Washing Buffers
Procedure:
-
Prepare Molecule-COOH : Dissolve the carboxyl-containing molecule in ice-cold Activation Buffer.
-
Prepare EDC/Sulfo-NHS : Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS in Activation Buffer or water.
-
Activation Step : Add EDC and Sulfo-NHS to the Molecule-COOH solution. A typical starting point is a 5- to 10-fold molar excess of EDC/Sulfo-NHS over the number of carboxyl groups. Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming a more stable Sulfo-NHS ester intermediate.
-
Removal of Excess Reagents (Optional but Recommended) : To prevent polymerization if the amine-containing molecule also has carboxyls, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
Coupling Step : Immediately add the this compound (dissolved in Coupling Buffer) to the activated molecule solution. A 10- to 50-fold molar excess of the biotin-amine over the Molecule-COOH is a common starting point.
-
Reaction : Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification : Remove unreacted this compound and byproducts via dialysis or size-exclusion chromatography.
Conclusion
The choice between this compound and traditional amine-reactive labels is not a matter of which is universally "better," but which is chemically appropriate for the intended application.
-
Amine-reactive labels (NHS-Biotin, Sulfo-NHS-Biotin, NHS-PEG-Biotin) are the go-to reagents for the direct, covalent labeling of primary amines on existing proteins and peptides. The choice among them is dictated by the need for water solubility, membrane permeability, and the desire to mitigate steric hindrance.
-
This compound is a specialized building block. Its terminal amine allows it to be precisely incorporated into molecules via their carboxyl groups, making it an invaluable tool for custom probe synthesis, surface functionalization, and advanced applications like PROTAC development where a biotin tag with a flexible, hydrophilic spacer is required.
By understanding these fundamental differences in reactivity and performance, researchers can confidently select the optimal biotinylation strategy to achieve robust and reproducible results.
References
A Comprehensive Guide to Biotin-PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals, the strategic selection of a biotin-PEG linker is a critical step in the design of bioconjugates for a myriad of applications, from diagnostics and imaging to targeted therapeutics. This guide provides an objective comparison of biotin-PEG linkers, supported by experimental data, to inform the selection process for optimal performance in your bioconjugation studies.
Polyethylene glycol (PEG) linkers functionalized with biotin (B1667282) have become indispensable tools in biotechnology.[1] They ingeniously combine the high-affinity, non-covalent interaction between biotin and streptavidin (or avidin) with the beneficial physicochemical properties of PEG, such as enhanced solubility, reduced immunogenicity, and minimized steric hindrance.[1][2][3] The versatility of biotin-PEG linkers is further expanded by the variety of reactive groups available for conjugation to biomolecules and the option of incorporating cleavable or non-cleavable spacers.
This guide will delve into a comparative analysis of different biotin-PEG linkers, focusing on key performance parameters including the impact of PEG chain length, the choice of reactive group, and the implications of linker cleavability.
Impact of PEG Chain Length on Bioconjugate Performance
The length of the PEG spacer in a biotin-PEG linker plays a crucial role in the properties and efficacy of the resulting bioconjugate. The choice between a short or long PEG chain is a trade-off between factors like steric hindrance, solubility, and binding affinity.
Key Performance Parameters Influenced by PEG Length:
| Parameter | Effect of Shorter PEG Chain (e.g., 2-6 units) | Effect of Longer PEG Chain (e.g., 12-24 units) | Supporting Data/Observations |
| Steric Hindrance | May be more suitable for close-proximity labeling where minimal spacing is desired.[4] However, shorter linkers can lead to increased steric hindrance, potentially impeding the binding of the biotin moiety to streptavidin or the interaction of the conjugated molecule with its target. | Provides greater flexibility and reduces steric hindrance, which can be crucial for maintaining the biological activity of the conjugated molecule and facilitating efficient binding of biotin to streptavidin. | In a study on biotinylated probes, a PEG5 linker (28 Å) was found to be optimal for isolating binding proteins, suggesting that a certain linker length is necessary to overcome steric hindrance for effective pulldown. |
| Solubility | Offers some improvement in solubility compared to non-PEGylated molecules. | Significantly enhances the aqueous solubility of the bioconjugate, which is particularly beneficial for hydrophobic molecules. | The hydrophilic nature of the PEG spacer is known to increase the solubility of biotinylated molecules and reduce protein aggregation in solution. |
| Binding Affinity | In some contexts, shorter linkers can lead to higher binding affinity. | Longer linkers may not always lead to improved binding and can, in some cases, decrease it. | A study on 68Ga-labeled NOTA-conjugated bombesin (B8815690) antagonists showed that IC50 values increased (indicating lower binding affinity) with increasing PEG length (PEG2: 3.1 nM, PEG3: 3.9 nM, PEG4: 5.4 nM, PEG6: 5.8 nM). |
| Protein Adsorption | A 1kD PEG chain was found to be ineffective in preventing non-specific protein adsorption (BSA). | A 5kD PEG chain could completely prevent non-specific protein adsorption. However, a very long 40kD PEG chain was less effective due to the inability to pack densely on a surface. | Quartz crystal microbalance with dissipation (QCM-D) studies demonstrated the differential effects of PEG molecular weight on preventing protein adsorption. |
Comparison of Reactive Groups for Bioconjugation
The choice of the reactive group on the biotin-PEG linker determines the target functional group on the biomolecule to which it will be conjugated. The most common reactive chemistries are those targeting primary amines (e.g., NHS esters) and thiols (e.g., maleimides), with click chemistry reagents offering bioorthogonal alternatives.
| Reactive Group | Target Functional Group | Reaction Chemistry | Key Characteristics |
| N-hydroxysuccinimide (NHS) Ester | Primary amines (-NH2) on lysine (B10760008) residues and the N-terminus of proteins. | Forms a stable amide bond. | - Well-established and widely used chemistry.- Reaction is efficient at pH 7-9.- Can react with any accessible primary amine, potentially leading to a heterogeneous product. |
| Maleimide | Thiols (-SH) on cysteine residues. | Forms a stable thioether bond via Michael addition. | - Highly specific for thiols at pH 6.5-7.5.- The resulting thiosuccinimide linkage can be susceptible to retro-Michael reactions, particularly in the presence of other thiols. |
| Methyltetrazine (MeTz) | trans-cyclooctene (TCO) | Inverse electron-demand Diels-Alder (iEDDA) "click" chemistry. | - Bioorthogonal reaction with very fast kinetics.- High specificity with minimal cross-reactivity with endogenous functional groups.- Ideal for applications requiring high efficiency at low concentrations, such as in vivo imaging. |
Quantitative Comparison of Reaction Kinetics:
| Reaction Type | Reagents | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Notes |
| iEDDA (Click Chemistry) | Biotin-PEG4-MeTz + TCO | ~10³ - 10⁶ | Exceptionally fast, catalyst-free reaction. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Cyclooctyne (e.g., DBCO) + Azide | 1.2 x 10⁻³ - 1 | Copper-free click chemistry, but generally slower than iEDDA reactions. |
Cleavable vs. Non-Cleavable Linkers: A Strategic Choice
Biotin-PEG linkers can be designed to be either stable (non-cleavable) or to be cleaved under specific physiological conditions (cleavable). The choice between these two depends heavily on the intended application.
| Linker Type | Description | Advantages | Disadvantages | Common Applications |
| Non-Cleavable | Forms a stable, permanent bond between the biotin-PEG and the biomolecule. | - High stability in circulation, leading to lower off-target effects.- Simplified chemical design and manufacturing.- Enhances the overall stability and solubility of the bioconjugate. | - The entire conjugate, including the linker, remains attached to the target, which may alter the payload's activity. | - Diagnostic assays where a stable signal is required.- Surface immobilization.- When long-term stability in a biological environment is paramount. |
| Cleavable | Contains a labile bond that can be broken by specific triggers, such as changes in pH, redox potential, or the presence of specific enzymes. | - Allows for the controlled release of a payload at a specific target site.- Can reduce toxicity by ensuring the active molecule is only released where needed. | - Can be less stable, potentially leading to premature release of the payload.- More complex chemical synthesis. | - Antibody-drug conjugates (ADCs) for targeted cancer therapy.- Drug delivery systems requiring site-specific release.- Proximity-labeling proteomics to identify protein-protein interactions. |
Types of Cleavable Linkages:
-
Disulfide bonds: Cleaved in the presence of reducing agents like glutathione, which is found at higher concentrations inside cells.
-
Hydrazone linkers: Cleaved under acidic conditions, such as those found in endosomes and lysosomes.
-
Peptide-based linkers (e.g., Val-Cit): Cleaved by specific lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.
Experimental Protocols
Protocol 1: Labeling of a Protein with a Biotin-PEG-NHS Ester
This protocol provides a general procedure for the biotinylation of a protein containing primary amines using a Biotin-PEG-NHS ester.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS, at a concentration of 1-10 mg/mL)
-
Biotin-PEG-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the Biotin-PEG-NHS ester vial to room temperature before opening.
-
Immediately before use, prepare a 10 mM stock solution of the Biotin-PEG-NHS ester in anhydrous DMSO or DMF.
-
-
Biotinylation Reaction:
-
Add a 20-fold molar excess of the Biotin-PEG-NHS ester stock solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove the unreacted Biotin-PEG-NHS ester and byproducts by using a desalting column or by dialysis against PBS.
-
-
Storage:
-
Store the biotinylated protein under conditions that are optimal for the unlabeled protein.
-
Protocol 2: Labeling of a Thiol-Containing Protein with a Biotin-PEG-Maleimide
This protocol describes the labeling of a protein with free sulfhydryl groups using a Biotin-PEG-Maleimide.
Materials:
-
Thiol-containing protein (in a sulfhydryl-free buffer, e.g., PBS, pH 6.5-7.5, at a concentration of 1-10 mg/mL)
-
Biotin-PEG-Maleimide
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Reagents:
-
Equilibrate the Biotin-PEG-Maleimide vial to room temperature before opening.
-
Immediately before use, prepare a 5-10 mg/mL stock solution of the Biotin-PEG-Maleimide in anhydrous DMSO or DMF.
-
-
Biotinylation Reaction:
-
Add a 5- to 20-fold molar excess of the Biotin-PEG-Maleimide stock solution to the protein solution.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle shaking.
-
-
Purification:
-
Remove the unreacted Biotin-PEG-Maleimide by using a desalting column or by dialysis against PBS.
-
-
Storage:
-
Store the biotinylated protein under conditions that are optimal for the unlabeled protein.
-
Visualizing Bioconjugation Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
Safety Operating Guide
Proper Disposal of Biotin-PEG3-C3-NH2: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of Biotin-PEG3-C3-NH2. It is imperative to consult the official Safety Data Sheet (SDS) provided by the manufacturer and to adhere to all applicable federal, state, and local environmental regulations. The procedures outlined below are based on best practices for handling similar chemical compounds in a laboratory setting.
Immediate Safety and Handling Precautions
Before handling or disposing of this compound, familiarize yourself with its potential hazards by reviewing the manufacturer's Safety Data Sheet (SDS). General safety protocols for handling amine-containing polyethylene (B3416737) glycol (PEG) compounds should be strictly followed.
Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile gloves. |
| Body Protection | Laboratory coat. |
Ensure adequate ventilation, such as working within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach to ensure the safety of laboratory personnel and environmental compliance.
1. Waste Identification and Segregation:
-
Solid Waste: Collect unused or expired this compound powder, contaminated personal protective equipment (gloves, wipes), and any labware (e.g., weigh boats, pipette tips) that has come into direct contact with the solid chemical.
-
Liquid Waste: Collect solutions containing this compound. This includes stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.
-
Segregation: It is crucial to keep amine waste separate from other chemical wastes to prevent hazardous reactions.[1] Store this compound waste separately from incompatible substances such as acids and oxidizing agents.[1]
2. Waste Collection and Labeling:
-
Place both solid and liquid waste into a designated, leak-proof, and chemically compatible container.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Keep the waste container securely sealed when not in use.[1]
3. Storage of Chemical Waste:
-
Store the sealed waste container in a designated and well-ventilated hazardous waste accumulation area.[2]
-
This area should be away from direct sunlight, heat sources, and incompatible materials.[1]
4. Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash. Many organic compounds, including amines, can harm aquatic life and should not be released into the sanitary sewer.
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for proper disposal. They are equipped to handle and dispose of chemical wastes safely and in accordance with regulations.
Disposal of Empty Containers:
-
Thoroughly empty the container of all contents.
-
The first rinse of the container must be collected and disposed of as hazardous waste.
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste. After appropriate rinsing, the container can often be disposed of as non-hazardous waste, but institutional policies should be confirmed.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling Biotin-PEG3-C3-NH2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Biotin-PEG3-C3-NH2. While some safety data sheets (SDS) classify this compound as non-hazardous, others indicate it may cause skin, eye, and respiratory irritation[1][2][3]. Therefore, a cautious approach to handling is essential. This guide provides immediate, procedural, and logistical information for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
Consistent and correct use of Personal Protective Equipment (PPE) is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for amine-containing and PEGylated compounds[4][5].
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant risk of splashing. | Protects eyes from splashes, mists, or dust that could cause irritation. |
| Skin and Body Protection | A standard laboratory coat is required. For larger quantities, a chemical-resistant apron may be necessary. Wear closed-toe shoes and long pants. | Protects skin and clothing from accidental spills. |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene. Inspect gloves before use and change them immediately if contaminated. | Prevents skin contact, which can cause irritation. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If a fume hood is unavailable, a NIOSH-approved respirator may be required. | Protects against the inhalation of potentially harmful vapors, dust, or mists. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational plan is crucial for minimizing exposure and ensuring the integrity of your experiments.
1. Preparation and Engineering Controls:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Ventilation: All manipulations of this compound should be performed inside a certified chemical fume hood to minimize inhalation exposure.
-
Spill Kit: Ensure a chemical spill kit appropriate for amines is readily available.
2. Handling Procedure:
-
Donning PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Equilibration: To prevent moisture condensation, allow the container of this compound to equilibrate to room temperature before opening. This is crucial as the compound is moisture-sensitive.
-
Dispensing: Carefully weigh and dispense the required amount of the compound, avoiding the generation of dust or aerosols. It is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for storage, as the NHS-ester moiety can hydrolyze.
-
Reactions: Keep all containers tightly closed when not in use. Avoid using buffers that contain primary amines (e.g., Tris or glycine) as these will compete with the intended reaction.
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Doffing PPE: Remove PPE in the correct order to avoid contaminating your skin or clothing. Dispose of contaminated single-use PPE as hazardous waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert substance like vermiculite (B1170534) or sand and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
Disposal Plan
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection: Collect all waste, including empty containers, contaminated PPE, and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
Disposal: Dispose of the chemical waste in accordance with all local, regional, national, and international regulations. Do not dispose of it down the drain or in regular trash.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
